Product packaging for 4,4'-Dimethoxystilbene(Cat. No.:CAS No. 15638-14-9)

4,4'-Dimethoxystilbene

カタログ番号: B100889
CAS番号: 15638-14-9
分子量: 240.3 g/mol
InChIキー: CAWFCZIEFIQKRV-ONEGZZNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4,4'-Dimethoxystilbene is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4192. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O2 B100889 4,4'-Dimethoxystilbene CAS No. 15638-14-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWFCZIEFIQKRV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501337089
Record name (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15638-14-9, 4705-34-4
Record name Photoanethole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015638149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bianisal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p,p'-dimethoxystilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHOTOANETHOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AME9HMB99F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dimethoxystilbene: Chemical and Physical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and biological activities of 4,4'-dimethoxystilbene. The information is curated to be a valuable resource for researchers and professionals involved in chemical synthesis and drug discovery.

Core Chemical and Physical Properties

This compound exists as two geometric isomers, cis (Z) and trans (E). The trans isomer is generally more stable and more commonly studied. The properties of both isomers are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of trans-4,4'-Dimethoxystilbene
PropertyValueReference
Molecular Formula C₁₆H₁₆O₂[1][2][3]
Molecular Weight 240.30 g/mol [1][3][4]
Appearance White to gray or brown solid, glistening flakes[1][2]
Melting Point 212-215 °C[1][5]
Boiling Point 391.3 ± 11.0 °C at 760 mmHg[1][2]
Solubility Soluble in ethers and alcohols; practically insoluble in water.[1][6]
Density 1.089 g/cm³[2]
Refractive Index 1.615[2]
Flash Point 159.3 °C[2]
CAS Number 4705-34-4[2][3]
Table 2: Physical and Chemical Properties of cis-4,4'-Dimethoxystilbene
PropertyValueReference
Molecular Formula C₁₆H₁₆O₂[7]
Molecular Weight 240.30 g/mol [7]
Melting Point 34-35 °C[7]
Boiling Point 140 °C at 0.1 Torr[7]
CAS Number 2510-75-0[7]

Spectroscopic Data

Table 3: ¹H and ¹³C NMR Data for trans-4-Methoxystilbene (CDCl₃, 500 MHz)
¹H NMRδ (ppm)MultiplicityJ (Hz)Assignment
7.36d7.42H, Ar-H
7.33d8.72H, Ar-H
7.26-7.22m2H, Ar-H
7.13-7.09m1H, Ar-H
6.94d16.31H, =CH
6.84d16.31H, =CH
6.76d8.72H, Ar-H
3.71s3H, -OCH₃
¹³C NMR δ (ppm) Assignment
159.2C-OCH₃
137.7Ar-C
130.1Ar-C
128.7Ar-CH
128.1Ar-CH
127.6Ar-CH
127.1=CH
126.6Ar-CH
126.2=CH
114.1Ar-CH
55.2-OCH₃

Reference for Table 3:[8]

Note: For trans-4,4'-dimethoxystilbene, the ¹H NMR spectrum would be expected to be simpler due to the molecule's symmetry. The aromatic protons would likely appear as two doublets, and the vinyl protons as a singlet. The methoxy protons would give a single sharp peak.

FTIR Spectroscopy: The FTIR spectrum of trans-stilbene shows a characteristic peak around 960 cm⁻¹ corresponding to the out-of-plane C-H bending of the trans double bond.[9] For this compound, one would also expect to see strong C-O stretching bands for the methoxy groups, typically in the region of 1250-1000 cm⁻¹.

UV-Vis Spectroscopy: trans-Stilbenes are known to have strong UV absorption. For comparison, trans-resveratrol, a related stilbenoid, exhibits a maximum absorbance at approximately 308 nm.[10] The extended conjugation in this compound would likely result in a λmax in a similar region.

Experimental Protocols

Synthesis of trans-4,4'-Dimethoxystilbene via Wittig Reaction

This protocol is a representative example based on the general principles of the Wittig reaction for stilbene synthesis.

Materials:

  • 4-Methoxybenzyltriphenylphosphonium chloride

  • 4-Methoxybenzaldehyde

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous methanol.

  • To this stirring solution, add sodium methoxide (1.1 equivalents) portion-wise at room temperature. Stir the resulting mixture for 1 hour. The formation of the ylide is often indicated by a distinct color change.

  • Aldehyde Addition: Dissolve 4-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the ylide solution via a dropping funnel.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Workup: Upon completion, quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield pure trans-4,4'-dimethoxystilbene as a crystalline solid.

G Workflow for Wittig Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 4-Methoxybenzyltriphenylphosphonium chloride 4-Methoxybenzyltriphenylphosphonium chloride Ylide Formation Ylide Formation 4-Methoxybenzyltriphenylphosphonium chloride->Ylide Formation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Aldehyde Addition Aldehyde Addition 4-Methoxybenzaldehyde->Aldehyde Addition Sodium Methoxide Sodium Methoxide Sodium Methoxide->Ylide Formation Ylide Formation->Aldehyde Addition Overnight Reaction Overnight Reaction Aldehyde Addition->Overnight Reaction Quenching Quenching Overnight Reaction->Quenching Extraction Extraction Quenching->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Column Chromatography Column Chromatography Washing & Drying->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure trans-4,4'-Dimethoxystilbene Pure trans-4,4'-Dimethoxystilbene Recrystallization->Pure trans-4,4'-Dimethoxystilbene

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Antiproliferative Activity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and determine the cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

  • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include wells with medium alone (blank) and medium with 0.1% DMSO (vehicle control).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Biological Activity and Signaling Pathways

Stilbene derivatives, including this compound, have garnered significant interest for their potential anticancer properties.[7] These compounds can influence multiple cellular processes, leading to the inhibition of cancer cell growth and induction of cell death. The primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Stilbenoids have been shown to exert their anticancer effects by:

  • Inducing Apoptosis: This is achieved through the activation of caspases and modulation of the Bcl-2 family of proteins, leading to programmed cell death.[4][6]

  • Promoting Cell Cycle Arrest: Stilbenes can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing.[11]

  • Modulating Signaling Pathways: Key pathways such as the p53 tumor suppressor pathway and the PI3K/Akt survival pathway are often targeted by stilbene derivatives.[6][12]

A related compound, 4,4'-dimethoxychalcone, has been shown to induce ferroptosis, a form of iron-dependent cell death, by activating the Keap1/Nrf2/HMOX1 pathway.[13] This suggests that this compound may also engage in similar or related mechanisms.

G Anticancer Signaling Pathways of Stilbene Derivatives cluster_compound Stilbene Derivative cluster_pathways Cellular Targets & Pathways cluster_effects Cellular Effects This compound This compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibits p53 Pathway p53 Pathway This compound->p53 Pathway Activates Mitochondria Mitochondria This compound->Mitochondria Induces Stress Cell Cycle Checkpoints Cell Cycle Checkpoints This compound->Cell Cycle Checkpoints Activates Inhibition of Proliferation Inhibition of Proliferation PI3K/Akt Pathway->Inhibition of Proliferation Leads to Apoptosis Apoptosis p53 Pathway->Apoptosis Induces Mitochondria->Apoptosis Triggers Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Checkpoints->Cell Cycle Arrest Results in

Caption: Key signaling pathways modulated by stilbene derivatives in cancer cells.

References

An In-depth Technical Guide to the Synthesis of (E)-4,4'-Dimethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4,4'-Dimethoxystilbene, a derivative of stilbene, is a molecule of significant interest in various fields of chemical and pharmaceutical research. Its structural similarity to biologically active compounds, such as resveratrol, has prompted investigations into its potential therapeutic properties. The synthesis of this symmetrical stilbene derivative can be accomplished through several established organic reactions. This technical guide provides a comprehensive overview of the primary synthetic pathways, including detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the efficient and effective production of (E)-4,4'-dimethoxystilbene.

Core Synthesis Pathways

The synthesis of (E)-4,4'-dimethoxystilbene is predominantly achieved through four key reactions: the Wittig reaction, the Heck reaction, the McMurry reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Each method offers distinct advantages and is suited to different laboratory capabilities and starting material availability.

The Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide.[1][2] For the synthesis of (E)-4,4'-dimethoxystilbene, this involves the reaction of 4-methoxybenzaldehyde with the ylide generated from 4-methoxybenzyltriphenylphosphonium chloride.[1]

Experimental Protocol: Wittig Synthesis of (E)-4,4'-Dimethoxystilbene

Materials:

  • 4-Methoxybenzyltriphenylphosphonium chloride

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Sodium methoxide (NaOMe) or Sodium hydroxide (NaOH)[2]

  • Anhydrous Methanol (MeOH) or Dichloromethane (CH₂Cl₂)[2]

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Ylide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-methoxybenzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous methanol. To this suspension, add sodium methoxide (1.1 equivalents) and stir the mixture at room temperature for 1 hour. The formation of the ylide is typically indicated by a color change to orange-red.[1][2]

  • Aldehyde Addition: Dissolve 4-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the ylide solution.[1]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Reduce the volume of methanol using a rotary evaporator. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with water and then with brine.[1]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate (E)-4,4'-dimethoxystilbene.[1]

Quantitative Data for Wittig Synthesis

ParameterValue/Range
Typical Yield 60-85%[1]
Reactant Ratio 1.1 : 1 (Ylide precursor : Aldehyde)[1]
Reaction Time 2-4 hours[2]
Reaction Temperature Room Temperature[1]

Wittig Reaction Pathway

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt 4-Methoxybenzyl- triphenylphosphonium chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., NaOMe) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 4-Methoxybenzaldehyde Aldehyde->Oxaphosphetane Product (E)-4,4'-Dimethoxystilbene Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: The Wittig reaction pathway for (E)-4,4'-dimethoxystilbene synthesis.

The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] For the synthesis of (E)-4,4'-dimethoxystilbene, this can be achieved by coupling 4-iodoanisole with 4-methoxystyrene.

Experimental Protocol: Heck Synthesis of (E)-4,4'-Dimethoxystilbene

Materials:

  • 4-Iodoanisole

  • 4-Methoxystyrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) (or other suitable ligand)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)[3]

  • Solvent (e.g., DMF, EtOH/H₂O)[4]

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, combine 4-iodoanisole (1.0 equivalent), 4-methoxystyrene (1.1-1.5 equivalents), palladium(II) acetate (e.g., 0.2-1 mol%), and a suitable ligand (e.g., PPh₃) in the chosen solvent.[3]

  • Base Addition: Add the base (e.g., triethylamine, 2.0 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon) to the desired temperature (e.g., 100-140°C) and stir for the required time. Monitor the reaction by TLC.[4]

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (E)-4,4'-dimethoxystilbene.

Quantitative Data for Heck Synthesis

ParameterValue/Range
Typical Yield Moderate to good (e.g., 47-89% for similar stilbenoids)[3]
Catalyst Loading 0.2 - 3 mol% Pd(OAc)₂[3][4]
Reaction Time 30 minutes to 24 hours[4][5]
Reaction Temperature 70 - 150°C[4][5]

Heck Reaction Catalytic Cycle

Heck_Reaction Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Aryl_Halide 4-Iodoanisole Aryl_Halide->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-I Complex Oxidative_Addition->Pd(II)_Complex Coordination Alkene Coordination Pd(II)_Complex->Coordination Alkene 4-Methoxystyrene Alkene->Coordination Alkene_Complex Alkene-Pd(II) Complex Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Sigma_Alkyl_Pd(II) σ-Alkyl Pd(II) Intermediate Migratory_Insertion->Sigma_Alkyl_Pd(II) Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Pd(II)->Beta_Hydride_Elimination Product (E)-4,4'-Dimethoxystilbene Beta_Hydride_Elimination->Product HPd(II)X H-Pd(II)-I Beta_Hydride_Elimination->HPd(II)X Reductive_Elimination Reductive Elimination HPd(II)X->Reductive_Elimination Base Base (e.g., Et3N) Base->Reductive_Elimination Reductive_Elimination->Pd(0)

Caption: The catalytic cycle of the Heck reaction for stilbene synthesis.

The McMurry Reaction

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules to form an alkene, using a low-valent titanium reagent.[6] This method is particularly well-suited for the synthesis of symmetrical alkenes like (E)-4,4'-dimethoxystilbene from 4-methoxybenzaldehyde (p-anisaldehyde).[7]

Experimental Protocol: McMurry Synthesis of (E)-4,4'-Dimethoxystilbene

Materials:

  • Titanium(IV) chloride (TiCl₄) or Titanium(III) chloride (TiCl₃)[8]

  • Reducing agent (e.g., Zinc powder, Lithium aluminum hydride (LiAlH₄))[8]

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Anhydrous Tetrahydrofuran (THF)[8]

  • Pyridine (optional)[7]

  • Aqueous potassium carbonate or ammonium chloride solution for workup

Procedure:

  • Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the reducing agent (e.g., zinc powder). Cool the flask in an ice bath and slowly add a solution of titanium chloride (e.g., TiCl₄) in anhydrous THF. After the addition, reflux the mixture for several hours to form the black slurry of the low-valent titanium reagent.[7][8]

  • Coupling Reaction: Cool the slurry to room temperature and add a solution of 4-methoxybenzaldehyde in anhydrous THF dropwise.[7]

  • Reaction: Reflux the reaction mixture for several hours to overnight. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and quench by slow addition of aqueous potassium carbonate or ammonium chloride solution. Filter the mixture through a pad of celite to remove titanium oxides.

  • Purification: Extract the filtrate with an organic solvent. Wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by recrystallization or column chromatography to obtain (E)-4,4'-dimethoxystilbene.

Quantitative Data for McMurry Synthesis

ParameterValue/Range
Typical Yield Generally good for symmetrical stilbenes
Reactant Ratio 2 : 1 (Aldehyde : TiCl₄/TiCl₃) (approx.)
Reaction Time Several hours to overnight[7]
Reaction Temperature Reflux in THF[8]

McMurry Reaction Mechanism

McMurry_Reaction Ti(0) Low-Valent Titanium Radical_Anion Ketyl Radical Anion Ti(0)->Radical_Anion Single Electron Transfer Aldehyde1 2x 4-Methoxybenzaldehyde Aldehyde1->Radical_Anion Pinacol_Coupling Pinacol Coupling Radical_Anion->Pinacol_Coupling Ti_Pinacolate Titanium Pinacolate Pinacol_Coupling->Ti_Pinacolate Deoxygenation Deoxygenation Ti_Pinacolate->Deoxygenation Product (E)-4,4'-Dimethoxystilbene Deoxygenation->Product TiO2 Titanium Oxides Deoxygenation->TiO2

Caption: The mechanism of the McMurry reaction for symmetrical stilbene synthesis.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. It often provides higher yields of the (E)-alkene isomer compared to the standard Wittig reaction.[9] The synthesis of (E)-4,4'-dimethoxystilbene via the HWE reaction would involve the reaction of 4-methoxybenzaldehyde with the anion of diethyl (4-methoxybenzyl)phosphonate.

Experimental Protocol: HWE Synthesis of (E)-4,4'-Dimethoxystilbene

Materials:

  • Diethyl (4-methoxybenzyl)phosphonate

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))[10]

  • Anhydrous solvent (e.g., THF, DMF)

  • Aqueous ammonium chloride solution for workup

  • Organic solvent for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Anion Formation: In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH) in anhydrous THF. Add a solution of diethyl (4-methoxybenzyl)phosphonate in anhydrous THF dropwise at 0°C. Stir the mixture at room temperature for about 30 minutes to form the phosphonate carbanion.

  • Aldehyde Addition: Cool the reaction mixture to 0°C and add a solution of 4-methoxybenzaldehyde in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by column chromatography to yield (E)-4,4'-dimethoxystilbene.

Quantitative Data for HWE Synthesis

ParameterValue/Range
Typical Yield Often >90% for (E)-isomers[11]
Stereoselectivity Predominantly (E)-isomer[9]
Reaction Time Typically a few hours
Reaction Temperature 0°C to Room Temperature

General Experimental Workflow

Experimental_Workflow Start Start Reactants Combine Reactants, Catalyst, and Solvent in Reaction Vessel Start->Reactants Reaction_Conditions Establish Reaction Conditions (Temperature, Atmosphere) Reactants->Reaction_Conditions Reaction Stir for Designated Time Reaction_Conditions->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis of (E)-4,4'-dimethoxystilbene.

Conclusion

The synthesis of (E)-4,4'-dimethoxystilbene can be successfully achieved through various robust and well-established synthetic methodologies. The choice of a particular pathway will depend on factors such as the desired stereoselectivity, available starting materials and reagents, and the scale of the synthesis. The Wittig and HWE reactions offer versatile routes from commercially available aldehydes, with the HWE reaction often providing superior (E)-selectivity. The Heck reaction provides a powerful method for C-C bond formation, while the McMurry reaction is an excellent choice for the high-yield synthesis of this symmetrical stilbene from a single aldehyde precursor. This guide provides the necessary technical details to enable researchers to select and implement the most suitable method for their specific needs.

References

Spectroscopic Data for (E)-4,4'-Dimethoxystilbene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (E)-4,4'-dimethoxystilbene, tailored for researchers, scientists, and professionals in drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are pivotal for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For (E)-4,4'-dimethoxystilbene, both ¹H and ¹³C NMR data provide characteristic signals that confirm its structure.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of (E)-4,4'-dimethoxystilbene is characterized by signals in the aromatic, vinylic, and methoxy regions. The trans-configuration of the double bond is confirmed by the large coupling constant (J) of the vinylic protons.

Table 1: ¹H NMR Chemical Shift Data for (E)-4,4'-Dimethoxystilbene

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~7.42Doublet (d)4HAromatic Protons (ortho to vinyl group)
~6.95Singlet (s)2HVinylic Protons
~6.88Doublet (d)4HAromatic Protons (ortho to methoxy group)
~3.81Singlet (s)6HMethoxy Protons (-OCH₃)

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The symmetry of (E)-4,4'-dimethoxystilbene results in a reduced number of signals.

Table 2: ¹³C NMR Chemical Shift Data for (E)-4,4'-Dimethoxystilbene

Chemical Shift (δ) [ppm]Assignment
~159.4C - OCH₃
~130.2Aromatic C (ipso to vinyl group)
~127.7Aromatic CH (ortho to vinyl group)
~126.7Vinylic CH
~114.2Aromatic CH (ortho to methoxy group)
~55.3Methoxy C (-OCH₃)

1.3. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of (E)-4,4'-dimethoxystilbene is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a sufficient number of scans (e.g., 16) are acquired to obtain a good signal-to-noise ratio. A typical spectral width is from -2 to 12 ppm with a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectroscopic Data

The IR spectrum of (E)-4,4'-dimethoxystilbene shows characteristic absorption bands for its aromatic rings, carbon-carbon double bond, and ether linkages.

Table 3: Characteristic IR Absorption Bands for (E)-4,4'-Dimethoxystilbene

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3030C-H StretchAromatic
~2950-2850C-H Stretch-OCH₃
~1600, ~1500C=C StretchAromatic Ring
~1250, ~1050C-O StretchAryl Ether
~965C-H Bend (out-of-plane)trans-alkene

2.2. Experimental Protocol for FTIR-ATR Spectroscopy

For a solid sample like (E)-4,4'-dimethoxystilbene, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

  • Sample Preparation: A small amount of the crystalline solid is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and firm contact is ensured using a pressure clamp.

    • The sample spectrum is then recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

3.1. Mass Spectrometric Data

The mass spectrum of (E)-4,4'-dimethoxystilbene will show a molecular ion peak corresponding to its molecular weight. Aromatic ethers are known to produce prominent molecular ions.[2]

Table 4: Mass Spectrometry Data for (E)-4,4'-Dimethoxystilbene

m/zIon
240.1[M]⁺ (Molecular Ion)

3.2. Experimental Protocol for Electron Impact (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

  • Fragmentation: The energetically unstable molecular ions may fragment into smaller, characteristic ions. Aromatic ethers often fragment at the bond beta to the aromatic ring.[3]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Workflow for Spectroscopic Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like (E)-4,4'-dimethoxystilbene.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample 4,4'-Dimethoxystilbene Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS Acquire_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer Prep_MS->Acquire_MS Analyze_NMR Analyze Chemical Shifts, Integration, & Splitting Acquire_NMR->Analyze_NMR Analyze_IR Analyze Absorption Frequencies Acquire_IR->Analyze_IR Analyze_MS Analyze m/z of Molecular Ion & Fragments Acquire_MS->Analyze_MS Structure Confirm Structure of This compound Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Spectroscopic Analysis Workflow

References

4,4'-Dimethoxystilbene: A Technical Guide on its Phytoestrogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Dimethoxystilbene (DMS), a methoxylated derivative of resveratrol, and its potential as a phytoestrogen. While exhibiting marginal intrinsic estrogenic activity, DMS is considered a "proestrogen," undergoing metabolic activation to a more potent estrogenic form, 4,4'-dihydroxystilbene. This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for assessing its estrogenicity, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Phytoestrogens are plant-derived compounds that mimic the effects of endogenous estrogens, primarily through interaction with estrogen receptors (ERs). These compounds have garnered significant interest for their potential therapeutic applications in hormone-dependent conditions. Stilbenoids, a class of polyphenols, and their derivatives are among the extensively studied phytoestrogens. This compound (DMS), a synthetic derivative of resveratrol, presents a unique case. Unlike many phytoestrogens that possess hydroxyl groups crucial for receptor binding, DMS is characterized by two methoxy groups at the 4 and 4' positions. This structural feature results in weak direct interaction with estrogen receptors. However, evidence strongly suggests that DMS undergoes metabolic transformation in the liver, leading to the formation of hydroxylated metabolites with significantly enhanced estrogenic activity. This guide will delve into the scientific evidence supporting the phytoestrogenic potential of DMS, focusing on its metabolic activation, receptor interaction, and biological effects.

Mechanism of Action

The phytoestrogenic activity of this compound is primarily indirect and contingent upon its metabolic conversion.

Metabolic Activation

In situ, DMS demonstrates negligible to marginal estrogenic effects. However, upon ingestion and first-pass metabolism in the liver, it is biotransformed into more active compounds. The primary metabolic pathway involves the O-demethylation of the methoxy groups by cytochrome P450 (CYP) enzymes to form hydroxyl groups. The key active metabolite is 4,4'-dihydroxystilbene, which structurally resembles the potent synthetic estrogen, diethylstilbestrol (DES), and the endogenous estrogen, 17β-estradiol. This metabolic conversion is a critical prerequisite for the estrogenic activity of DMS[1][2].

dot

DMS This compound Metabolite 4,4'-Dihydroxystilbene (Active Metabolite) DMS->Metabolite O-demethylation CYP450 Cytochrome P450 Enzymes (e.g., CYP1A1/2) CYP450->DMS cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMS_metabolite 4,4'-Dihydroxystilbene ER Estrogen Receptor (ERα / ERβ) DMS_metabolite->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription start Start step1 Prepare Reaction Mixture (Buffer, NADPH system, Microsomes) start->step1 step2 Add this compound step1->step2 step3 Incubate at 37°C step2->step3 step4 Stop Reaction (add organic solvent) step3->step4 step5 Extract Metabolites step4->step5 step6 Analyze Metabolites (HPLC/LC-MS) step5->step6 end End step6->end start Start step1 Seed MCF-7 Cells start->step1 step2 Transfect with ERE-Luciferase Plasmid step1->step2 step3 Treat with Test Compounds step2->step3 step4 Incubate (24-48h) step3->step4 step5 Lyse Cells step4->step5 step6 Measure Luciferase Activity step5->step6 end End step6->end

References

In Vitro Efficacy of 4,4'-Dimethoxystilbene: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro studies on 4,4'-dimethoxystilbene, a derivative of the well-known phytoalexin resveratrol. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of stilbene compounds. While direct quantitative data for this compound is limited in the currently available literature, this guide summarizes key findings for structurally similar methoxylated stilbene derivatives, offering valuable insights into its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Core Biological Activities and Quantitative Data of Methoxylated Stilbene Analogs

In the absence of specific IC50 values for this compound, this section presents data from in vitro studies on other methoxylated stilbene derivatives. These compounds share a similar structural backbone and provide a strong indication of the potential efficacy of this compound. The data highlights the cytotoxic effects of these compounds on various cancer cell lines.

Compound NameCell LineAssayIC50 Value (µM)Reference
3,5,4'-Trimethoxy-trans-stilbeneA549 (Lung Carcinoma)Not Specified>100[1]
3,5,4'-Trimethoxy-trans-stilbeneSW480 (Colon Adenocarcinoma)Not Specified>100[1]
3,5,2',4'-Tetramethoxy-trans-stilbeneA549 (Lung Carcinoma)Not Specified19.4[1]
3,5,2',4'-Tetramethoxy-trans-stilbeneSW480 (Colon Adenocarcinoma)Not Specified14.2[1]
3,4,5-Trimethoxy-4'-bromo-cis-stilbeneA549 (Lung Carcinoma)Not Specified0.004[1]
3,4,5-Trimethoxy-4'-bromo-cis-stilbeneSW480 (Colon Adenocarcinoma)Not Specified0.004[1]
3,4,2'-Trimethoxy-trans-stilbene (3MS)MCF7 (Breast Cancer)MTT>100[2]
3,4,2'-Trimethoxy-trans-stilbene (3MS)MDA-MB-231 (Breast Cancer)MTT~40[2]
3,4,5,4'-Tetramethoxy-trans-stilbene (4MS)MCF7 (Breast Cancer)MTT~50[2]
3,4,5,4'-Tetramethoxy-trans-stilbene (4MS)MDA-MB-231 (Breast Cancer)MTT10[2]
2,4,3',5'-Tetramethoxy-trans-stilbene (5MS)MCF7 (Breast Cancer)MTT16[2]
2,4,3',5'-Tetramethoxy-trans-stilbene (5MS)MDA-MB-231 (Breast Cancer)MTT>100[2]

Key Signaling Pathways Modulated by Stilbene Derivatives

Stilbene compounds, including methoxylated derivatives, have been shown to modulate key signaling pathways involved in inflammation and cancer progression. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Stilbene derivatives have been observed to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory cytokines.

NFkB_Pathway Inhibition of NF-κB Signaling by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates p50 p50 p65 p65 p50_p65_nucleus p50/p65 This compound This compound This compound->IKK inhibits Inflammatory Genes Inflammatory Genes p50_p65_nucleus->Inflammatory Genes activates transcription

Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of this pathway by stilbene derivatives can contribute to their anti-cancer effects.

MAPK_Pathway Modulation of MAPK Signaling by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus This compound This compound This compound->RAF inhibits Transcription Factors Transcription Factors ERK_nucleus->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates

Modulation of the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following section outlines a standard protocol for the MTT assay, a common method for assessing cell viability and cytotoxicity.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Add MTT Add MTT Incubate->Add MTT Incubate for Formazan Incubate for Formazan Add MTT->Incubate for Formazan Solubilize Formazan Solubilize Formazan Incubate for Formazan->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Workflow for the MTT cell viability assay.

Conclusion

While further in vitro studies are required to establish the specific quantitative efficacy and mechanisms of action of this compound, the available data on its structural analogs strongly suggest its potential as a valuable compound for further investigation in cancer, inflammation, and neurodegenerative disease research. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute their own in vitro evaluations of this promising stilbene derivative.

References

The Dawn of Stilbenoids: A Technical Chronicle of Discovery and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids represent a class of naturally occurring phenolic compounds that have garnered significant scientific interest due to their diverse and potent biological activities. Characterized by a C6-C2-C6 backbone, these molecules are synthesized by plants as phytoalexins, serving as a defense mechanism against pathogens and environmental stressors. From their initial discovery in the early 20th century to their current status as promising therapeutic agents, the history of stilbenoids is a journey of phytochemical exploration, synthetic innovation, and profound biological insight. This guide provides a comprehensive technical overview of the discovery, history, and foundational experimental methodologies related to key stilbenoid compounds, with a focus on resveratrol, piceatannol, pterostilbene, and pinosylvin.

Chapter 1: A Historical Odyssey of Stilbenoid Discovery

The story of stilbenoids begins with the isolation of its most famous member, resveratrol. This chapter chronicles the key milestones in the discovery of the principal stilbenoid compounds.

The Inaugural Isolation: Resveratrol

The first chapter in the history of stilbenoids was written in 1939 (sometimes cited as 1940) by the Japanese scientist Michio Takaoka. He successfully isolated a novel compound from the roots of the white hellebore (Veratrum album, var. grandiflorum).[[“]][2] This compound, named resveratrol, remained a scientific curiosity for several decades. It was later isolated in 1963 from the roots of Japanese knotweed (Polygonum cuspidatum), a plant used in traditional Chinese and Japanese medicine.[[“]]

A pivotal moment for resveratrol research came in the 1990s with the investigation of the "French Paradox"—the observation of low coronary heart disease mortality in a French population with a high-saturated-fat diet. This paradox was partly attributed to the consumption of red wine, which was found to contain resveratrol. However, it was a seminal 1997 paper by Jang et al. that catapulted resveratrol into the scientific spotlight, demonstrating its cancer chemopreventive activities and igniting a massive wave of research into its therapeutic potential.

Expanding the Family: Pinosylvin, Pterostilbene, and Piceatannol

Following the initial discovery of resveratrol, other related compounds were gradually uncovered:

  • Pinosylvin : This stilbenoid was first isolated in 1939 by H. Erdtman from the heartwood of pine trees (Pinus sylvestris).[3] Its discovery highlighted the role of stilbenoids as protective agents in wood, contributing to its natural durability against fungal decay.[4]

  • Pterostilbene : The first isolation of pterostilbene was from red sandalwood (Pterocarpus santalinus) and it was later identified as a key bioactive compound in the heartwood of Pterocarpus marsupium, a tree used in Ayurvedic medicine for treating diabetes.[5][6] It has also been found in significant quantities in blueberries. Structurally, it is a dimethylated derivative of resveratrol, a modification that profoundly impacts its bioavailability.

  • Piceatannol : A structural analog and a human metabolite of resveratrol, piceatannol was identified in various natural sources, including grapes, passion fruit, and white tea.[5] Its biosynthesis can occur in plants and is also catalyzed in humans by the cytochrome P450 enzyme CYP1B1, which hydroxylates resveratrol.[7]

Chapter 2: Physicochemical and Pharmacokinetic Properties

The therapeutic potential of a compound is intrinsically linked to its chemical properties and its fate within the body. This chapter presents a comparative summary of the key physicochemical and pharmacokinetic parameters of major stilbenoids.

Data Presentation: Comparative Properties of Key Stilbenoids

The following tables summarize essential quantitative data for resveratrol, piceatannol, pterostilbene, and pinosylvin. These tables are designed for easy comparison, though it should be noted that values, particularly for bioavailability and IC50, may vary between studies due to different experimental conditions.

Table 1: Physicochemical Properties of Major Stilbenoids

PropertyResveratrolPiceatannolPterostilbenePinosylvin
IUPAC Name 5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2-diol4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]phenol5-[(1E)-2-Phenylethenyl]benzene-1,3-diol
Formula C₁₄H₁₂O₃C₁₄H₁₂O₄C₁₆H₁₆O₃C₁₄H₁₂O₂
Molar Mass 228.24 g/mol [8]244.24 g/mol 256.29 g/mol 212.24 g/mol [4]
Melting Point 261-263 °C229 °C85-87 °C153-155 °C[4]
Water Solubility ~3 mg/100 mLPoorPractically InsolublePoor

Table 2: Comparative Bioavailability of Major Stilbenoids

CompoundBioavailability (%)Key Metabolic PathwaysNotes
Resveratrol < 1% (as free compound)Extensive glucuronidation and sulfation in the intestine and liver.Rapidly metabolized, leading to low levels of the parent compound in circulation.[9][10]
Piceatannol PoorGlucuronidation, sulfation, and methylation.Also a metabolite of resveratrol.[2]
Pterostilbene Significantly higher than resveratrol (~80% in rats)Less susceptible to glucuronidation due to methoxy groups.The methoxy groups increase lipophilicity and metabolic stability, enhancing bioavailability.[9]
Pinosylvin PoorRapid glucuronidation.Similar to resveratrol, it undergoes extensive first-pass metabolism.[4]

Table 3: Comparative Antioxidant Activity (IC50 Values) of Major Stilbenoids

AssayResveratrol (µM)Piceatannol (µM)Pterostilbene (µM)Pinosylvin (µM)
DPPH Radical Scavenging ~25-50~9-15~50-100~20-40
Nitric Oxide (NO) Inhibition ~10~10~10Not widely reported
ORAC (µmol TE/µmol) HighHigher than ResveratrolLower than ResveratrolLower than Resveratrol

Note: IC50 values are approximate and compiled from various sources for comparative purposes. Direct comparison should be made with caution. The ORAC assay shows resveratrol having high activity, with piceatannol and oxyresveratrol showing even greater activity in some studies.[11]

Chapter 3: Foundational Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This chapter provides detailed methodologies for key experiments cited in stilbenoid research, including extraction from natural sources and assessment of biological activity.

Extraction of Stilbenoids from Plant Material

Protocol 3.1.1: Ultrasound-Assisted Extraction (UAE) of Pterostilbene from Blueberries

This protocol is adapted from methodologies optimized for the extraction of pterostilbene and other polyphenols from Vaccinium species.[12][13]

  • Material Preparation : Obtain fresh or frozen blueberries. Lyophilize (freeze-dry) the berries to remove water and grind them into a fine powder (e.g., using a grinder with liquid nitrogen to prevent degradation).

  • Solvent Selection : Prepare the extraction solvent. A common and effective solvent is an aqueous ethanol solution (e.g., 70% ethanol v/v).

  • Extraction Parameters :

    • Solid-to-Liquid Ratio : Weigh 10 g of the blueberry powder and place it into a 250 mL Erlenmeyer flask. Add the solvent at a ratio of 1:30 (w/v), resulting in 300 mL of solvent.

    • Ultrasonic Bath Setup : Place the flask in an ultrasonic bath. Set the ultrasonic power to approximately 300-400 W and the frequency to 20-40 kHz.

    • Temperature Control : Maintain the extraction temperature at 50-55 °C. Higher temperatures can degrade stilbenoids.

    • Extraction Time : Sonicate the mixture for 30-40 minutes.

  • Sample Recovery :

    • After sonication, immediately filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

    • To maximize yield, the residue can be re-extracted with a fresh portion of the solvent.

  • Solvent Removal : Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40 °C. This removes the ethanol and water, leaving a crude pterostilbene-rich extract.

  • Purification (Optional) : The crude extract can be further purified using column chromatography (e.g., with a C18 or silica gel stationary phase) to isolate pterostilbene from other polyphenols.

Assessment of Antioxidant Activity

Protocol 3.2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant capacity of stilbenoid compounds by measuring their ability to scavenge the stable DPPH free radical.[4][14]

  • Reagent Preparation :

    • DPPH Stock Solution : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Dissolve 4 mg of DPPH powder in 100 mL of the solvent. Store this solution in an amber bottle in the dark at 4 °C.

    • Test Sample Preparation : Dissolve the purified stilbenoid or plant extract in the same solvent (methanol or ethanol) to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from this stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control : Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, to serve as a positive control.

  • Assay Procedure (96-well plate format) :

    • Blank : Add 100 µL of the solvent (methanol/ethanol) to a well.

    • Control : Add 50 µL of solvent and 50 µL of the DPPH solution to a well.

    • Samples : Add 50 µL of each sample dilution to separate wells. Then, add 50 µL of the DPPH solution to each of these wells.

  • Incubation : Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of antioxidants.

  • Absorbance Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation :

    • Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the control reaction (DPPH + solvent).

      • A_sample is the absorbance of the test sample with DPPH.

    • Plot the % scavenging activity against the sample concentrations.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the plot. A lower IC50 value indicates higher antioxidant activity.

Chapter 4: Historical Chemical Synthesis

While initially isolated from natural sources, the demand for pure stilbenoids for research and commercial purposes drove the development of chemical synthesis routes. This chapter explores the pioneering synthetic methods.

The Perkin Reaction

One of the earliest methods applied to the synthesis of stilbenes was the Perkin reaction, first discovered by William Henry Perkin in 1868. In 1941, Späth and Kromp reported the synthesis of resveratrol using this method.[15][16] The reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. For resveratrol, this involved reacting 3,5-dimethoxybenzaldehyde with p-hydroxyphenylacetic acid, followed by decarboxylation and demethylation. While historically significant, the Perkin reaction often requires high temperatures and can result in low yields.[15]

The Wittig Reaction

The Wittig reaction, developed by Georg Wittig in the 1950s, became a more versatile and widely used method for stilbene synthesis. It involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to form an alkene.[17]

General Workflow for Wittig Synthesis of a Stilbene:

  • Phosphonium Salt Formation : A benzyl halide (e.g., 3,5-dimethoxybenzyl bromide) is reacted with triphenylphosphine to form the corresponding benzyltriphenylphosphonium salt.

  • Ylide Formation : The phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) to deprotonate the benzylic carbon, forming the phosphorus ylide.

  • Reaction with Aldehyde : The ylide is then reacted with a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde). The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon.

  • Alkene Formation : The resulting intermediate collapses to form the stilbene double bond and triphenylphosphine oxide as a byproduct. The reaction often produces a mixture of (E) and (Z) isomers, which may require subsequent isomerization or purification steps.[17]

The Wittig and related Horner-Wadsworth-Emmons reactions provided more reliable and higher-yielding routes to a wide variety of stilbene derivatives, paving the way for extensive structure-activity relationship studies.

Chapter 5: Core Signaling Pathways and Visualizations

Stilbenoids exert their biological effects by modulating a complex network of intracellular signaling pathways. This chapter details two of the most significant pathways influenced by resveratrol and provides visualizations using the DOT language for Graphviz.

The SIRT1 Activation Pathway

Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase linked to longevity and metabolic regulation. Activation of SIRT1 by resveratrol mimics some of the effects of caloric restriction.

Mechanism: Resveratrol increases SIRT1's enzymatic activity. Activated SIRT1 then deacetylates a range of downstream targets, including:

  • PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) : Deacetylation of PGC-1α enhances its transcriptional activity, leading to increased mitochondrial biogenesis and function.[18][19]

  • FOXO1 (Forkhead box protein O1) : Deacetylation of FOXO1 modulates its activity, influencing genes involved in stress resistance, metabolism, and apoptosis.[18][20]

SIRT1_Pathway Res Resveratrol SIRT1 SIRT1 (NAD+-dependent deacetylase) Res->SIRT1 Activates PGC1a_ac Acetylated PGC-1α SIRT1->PGC1a_ac Deacetylates FOXO1_ac Acetylated FOXO1 SIRT1->FOXO1_ac Deacetylates PGC1a_deac Deacetylated PGC-1α (Active) PGC1a_ac->PGC1a_deac Mito Mitochondrial Biogenesis PGC1a_deac->Mito Promotes FOXO1_deac Deacetylated FOXO1 (Modulated Activity) FOXO1_ac->FOXO1_deac Stress Stress Resistance Gene Expression FOXO1_deac->Stress Regulates

Resveratrol activates SIRT1, leading to deacetylation of PGC-1α and FOXO1.
The Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Resveratrol can activate this pathway, leading to the upregulation of a suite of antioxidant and detoxification enzymes.

Mechanism: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Resveratrol can disrupt the Keap1-Nrf2 interaction.[[“]][21] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This induces the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[22]

Nrf2_Pathway cluster_nucleus Inside Nucleus Res Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Res->Keap1_Nrf2 Inhibits Interaction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) Defense Cellular Protection (Antioxidant Defense) Genes->Defense Leads to Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to Genes_n Antioxidant Genes ARE_n->Genes_n Activates Transcription

Resveratrol disrupts Keap1-Nrf2 binding, enabling Nrf2 to activate antioxidant genes.

Conclusion

The journey of stilbenoids from their initial isolation as obscure plant metabolites to their current status as highly investigated therapeutic leads is a testament to the power of natural product chemistry and pharmacology. Resveratrol, pinosylvin, pterostilbene, and piceatannol, each with a unique history and distinct physicochemical profile, continue to provide a rich field of study. For researchers and drug development professionals, understanding this history, the practical experimental methodologies, and the complex signaling pathways they modulate is essential for harnessing their full potential in the pursuit of novel treatments for a wide range of human diseases. This guide serves as a foundational resource to aid in that endeavor, bridging the gap between historical discovery and future innovation.

References

4,4'-Dimethoxystilbene: An In-depth Technical Guide on a Promising Resveratrol Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often limited by suboptimal pharmacokinetic properties. This has spurred the development of resveratrol derivatives with enhanced bioavailability and biological efficacy. Among these, 4,4'-Dimethoxystilbene has emerged as a promising candidate, demonstrating superior antioxidant, anti-inflammatory, and anti-cancer properties compared to its parent compound. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, comparative biological activities with resveratrol, and the underlying molecular mechanisms. Detailed experimental protocols and visual representations of key signaling pathways and experimental workflows are included to facilitate further research and development.

Introduction

Stilbenoids, a class of phenolic compounds, are characterized by a 1,2-diphenylethylene backbone. Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is one of the most extensively studied stilbenoids, known for its potential health benefits. However, its clinical application is hampered by rapid metabolism and poor bioavailability.[1] To address these limitations, synthetic analogs have been developed, including the methoxylated derivative this compound. The methylation of the hydroxyl groups can enhance metabolic stability and cellular uptake, leading to improved pharmacological activity. This guide delves into the technical details of this compound as a potent resveratrol derivative.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions, with the Wittig reaction and the Heck coupling being the most common and versatile methods.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[2] For the synthesis of this compound, this typically involves the reaction of 4-methoxybenzaldehyde with a phosphonium salt derived from 4-methoxybenzyl chloride.

G cluster_0 Ylide Formation cluster_1 Wittig Reaction 4-methoxybenzyl_chloride 4-methoxybenzyl chloride Phosphonium_salt 4-methoxybenzyl- triphenylphosphonium chloride 4-methoxybenzyl_chloride->Phosphonium_salt PPh3 Triphenylphosphine Triphenylphosphine (PPh3) Ylide Phosphonium Ylide Phosphonium_salt->Ylide Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane intermediate Ylide->Oxaphosphetane + 4-methoxybenzaldehyde 4-methoxybenzaldehyde 4-methoxybenzaldehyde 4_4_DMS This compound Oxaphosphetane->4_4_DMS Triphenylphosphine_oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine_oxide

Figure 1: Wittig reaction workflow for this compound synthesis.
Heck Coupling Reaction

The Heck coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] For the synthesis of this compound, this can involve the coupling of 4-iodoanisole with styrene or the self-coupling of 4-vinylanisole.

G 4-iodoanisole 4-iodoanisole 4_4_DMS_Heck This compound 4-iodoanisole->4_4_DMS_Heck Styrene Styrene Styrene->4_4_DMS_Heck Pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_catalyst->4_4_DMS_Heck Base_Heck Base (e.g., Et3N) Base_Heck->4_4_DMS_Heck

Figure 2: Heck coupling reaction for this compound synthesis.

Comparative Biological Activity

Numerous studies have demonstrated that this compound exhibits enhanced biological activities compared to resveratrol. This section summarizes the quantitative data from comparative studies.

Antioxidant Activity

The antioxidant capacity of stilbenoids is a key contributor to their protective effects. This compound has been shown to be a potent antioxidant, in some cases surpassing the activity of resveratrol.

Compound Assay IC50 Value Reference
This compound DPPH radical scavengingLower than Resveratrol[4]
Resveratrol DPPH radical scavengingHigher than this compound[4]
4,4'-Dihydroxystilbene Galvinoxyl radical reactionHigher activity than Resveratrol[4]
Resveratrol Galvinoxyl radical reactionLower activity than 4,4'-Dihydroxystilbene[4]

Table 1: Comparative Antioxidant Activity of this compound and Resveratrol.

Anti-proliferative and Anti-cancer Activity

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, often with greater potency than resveratrol.

Compound Cell Line Assay IC50 Value Reference
4,4'-Dihydroxystilbene MCF-7 (Breast Cancer)MTT AssayMore efficient than Resveratrol[5]
Resveratrol MCF-7 (Breast Cancer)MTT AssayLess efficient than 4,4'-Dihydroxystilbene[5]
4,4'-Dihydroxystilbene HL-60 (Leukemia)CytotoxicityRemarkably higher than Resveratrol[4]
Resveratrol HL-60 (Leukemia)CytotoxicityLower than 4,4'-Dihydroxystilbene[4]
Cis-trimethoxystilbene MCF-7 (Breast Cancer)CytotoxicityMore pronounced than Resveratrol[6]
Trans-trimethoxystilbene MCF-7 (Breast Cancer)CytotoxicityMore pronounced than Resveratrol[6]

Table 2: Comparative Anti-proliferative and Cytotoxic Effects.

Pharmacokinetics

The pharmacokinetic profile of resveratrol derivatives is a critical determinant of their in vivo efficacy. While direct pharmacokinetic data for this compound is limited, studies on other methoxylated stilbenes like pterostilbene suggest improved bioavailability compared to resveratrol.[1] A study on trans-2,3-dimethoxystilbene and trans-3,4-dimethoxystilbene in rats revealed that the position of the methoxy groups significantly impacts pharmacokinetic parameters.[7] For instance, after intravenous administration, trans-2,3-dimethoxystilbene showed a clearance of 52.0 ± 7.0 mL/min/kg, while trans-3,4-dimethoxystilbene had a much faster clearance of 143.4 ± 40.5 mL/min/kg.[7] Following oral administration, the bioavailability of both dimethoxystilbene isomers was found to be poor.[7]

Compound Parameter Value (in rats) Reference
trans-2,3-Dimethoxystilbene (IV) Clearance (Cl)52.0 ± 7.0 mL/min/kg[7]
trans-3,4-Dimethoxystilbene (IV) Clearance (Cl)143.4 ± 40.5 mL/min/kg[7]
trans-2,3-Dimethoxystilbene (Oral) Bioavailability2.22% ± 2.13%[7]
trans-3,4-Dimethoxystilbene (Oral) BioavailabilityPoorer than 2,3-DMS[7]
Pterostilbene (Oral) Bioavailability~80%[1]
Resveratrol (Oral) Bioavailability~20%[1]

Table 3: Pharmacokinetic Parameters of Resveratrol and its Methoxylated Derivatives.

Signaling Pathways

The biological effects of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways.

p53-p21 Signaling Pathway

Studies on 4,4'-dihydroxystilbene have shown its ability to induce cell cycle arrest at the G1 phase by increasing the protein levels of p53 and p21.[8] p53, a tumor suppressor, can transcriptionally activate the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin/CDK complexes, leading to cell cycle arrest.

G DMS This compound p53 p53 DMS->p53 induces p21_gene p21 gene p53->p21_gene activates transcription p21_protein p21 protein p21_gene->p21_protein translates to Cyclin_CDK Cyclin D/CDK4 Cyclin E/CDK2 p21_protein->Cyclin_CDK inhibits G1_arrest G1 Phase Cell Cycle Arrest Cyclin_CDK->G1_arrest leads to

Figure 3: p53-p21 signaling pathway modulated by this compound.
MAPK Signaling Pathway

Other methoxy derivatives of resveratrol have been shown to suppress inflammation by inactivating the Mitogen-Activated Protein Kinase (MAPK) pathway.[9] The MAPK cascade, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway can contribute to the anti-cancer effects of stilbenoids.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to evaluate the biological activity of this compound.

Synthesis of this compound (Wittig Reaction)

This protocol is a generalized procedure based on standard Wittig reaction methodologies for stilbene synthesis.

Materials:

  • 4-Methoxybenzyltriphenylphosphonium chloride

  • 4-Methoxybenzaldehyde

  • Sodium methoxide

  • Methanol (anhydrous)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxybenzyltriphenylphosphonium chloride in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the phosphonium salt solution at room temperature. Stir for 1 hour to generate the ylide.

  • Add a solution of 4-methoxybenzaldehyde in anhydrous methanol to the ylide solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Cell Viability (MTT Assay)

This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[12][13]

Materials:

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest both treated and control cells by trypsinization.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

DPPH Radical Scavenging Assay

This protocol details the assessment of antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

  • This compound

  • Resveratrol (as a positive control)

  • DPPH solution (in methanol)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound and resveratrol in methanol.

  • In a 96-well plate, add 50 µL of each dilution to 150 µL of DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel resveratrol derivative like this compound.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antioxidant_Assay Antioxidant Activity (DPPH, etc.) Characterization->Antioxidant_Assay Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay in multiple cancer cell lines) Characterization->Cytotoxicity_Screening IC50_Determination IC50 Determination Antioxidant_Assay->IC50_Determination Cytotoxicity_Screening->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis (p53, p21, MAPK, etc.) Cell_Cycle_Analysis->Western_Blot Apoptosis_Assay->Western_Blot Pharmacokinetics Pharmacokinetic Studies (Animal Models) Western_Blot->Pharmacokinetics Efficacy_Studies In Vivo Efficacy (Xenograft Models) Pharmacokinetics->Efficacy_Studies

Figure 4: Preclinical evaluation workflow for this compound.

Conclusion

This compound stands out as a promising resveratrol derivative with enhanced biological activities. Its superior antioxidant and anti-cancer properties, coupled with potentially improved pharmacokinetic characteristics, make it a compelling candidate for further investigation in drug development. The detailed protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of this compound's full therapeutic potential. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile, paving the way for potential clinical applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4'-Dimethoxystilbene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Dimethoxystilbene is a derivative of stilbene with significant research interest due to its potential applications in materials science and as a precursor in medicinal chemistry. The Wittig reaction provides a reliable and versatile method for synthesizing stilbenes by forming a carbon-carbon double bond. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[1][2] For the synthesis of this compound, 4-methoxybenzaldehyde is reacted with the ylide generated from (4-methoxybenzyl)triphenylphosphonium chloride. This document provides a detailed protocol for this synthesis, outlining the preparation of the necessary phosphonium salt and the subsequent Wittig reaction conditions.

Reaction Mechanism

The synthesis is a two-part process. First, the phosphonium salt is prepared via an SN2 reaction between triphenylphosphine and 4-methoxybenzyl chloride.[3] In the second part, the phosphonium salt is deprotonated by a strong base to form a phosphorus ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The resulting betaine intermediate rapidly forms a four-membered ring called an oxaphosphetane, which then collapses to yield the desired this compound and the thermodynamically stable triphenylphosphine oxide byproduct.[1][4]

Wittig_Mechanism Wittig Reaction Mechanism for this compound cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Wittig Reaction PPh3 Triphenylphosphine (PPh₃) Salt (4-Methoxybenzyl)triphenylphosphonium Chloride PPh3->Salt Sₙ2 Reaction BenzylCl 4-Methoxybenzyl Chloride BenzylCl->Salt Salt_ref (4-Methoxybenzyl)triphenylphosphonium Chloride Base Strong Base (e.g., NaOH) Ylide Phosphorus Ylide Base->Ylide Deprotonation Ylide_ref Phosphorus Ylide Salt_ref->Ylide Aldehyde 4-Methoxybenzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Stilbene This compound Oxaphosphetane->Stilbene Elimination TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO Ylide_ref->Oxaphosphetane [2+2] Cycloaddition Experimental_Workflow start Start prep_salt Prepare Phosphonium Salt (Triphenylphosphine + 4-Methoxybenzyl Chloride) start->prep_salt setup_wittig Combine Salt and 4-Methoxybenzaldehyde in Solvent (DCM) prep_salt->setup_wittig add_base Add Base (NaOH) to form Ylide in situ setup_wittig->add_base react Vigorous Stirring (30-60 min) add_base->react workup Quench with Water & Extract Organic Layer react->workup dry_evap Dry with Na₂SO₄ & Evaporate Solvent workup->dry_evap purify Recrystallize Crude Product from Propanol dry_evap->purify end Isolate Pure This compound purify->end

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of stilbene derivatives, a class of compounds with significant interest in pharmaceutical and materials science. The focus is on robust and widely applicable palladium-catalyzed cross-coupling reactions, primarily the Heck and Suzuki-Miyaura reactions.

Introduction

Stilbene and its derivatives are a critical scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1] Palladium-catalyzed cross-coupling reactions have become the premier methods for their synthesis due to their efficiency, functional group tolerance, and stereoselectivity.[2] Among these, the Heck and Suzuki-Miyaura reactions are the most versatile and commonly employed methods for constructing the characteristic 1,2-diarylethene core of stilbenes.[2] This document outlines detailed protocols for these key reactions, presents comparative data for different catalytic systems, and provides visual aids to understand the reaction mechanisms and experimental workflows.

Key Synthetic Strategies

The two primary palladium-catalyzed methods for stilbene synthesis are:

  • The Heck Reaction: This reaction couples an aryl halide with an alkene (typically styrene or its derivatives) in the presence of a palladium catalyst and a base.[1][2] It is a powerful tool for forming carbon-carbon bonds and is particularly useful for synthesizing stilbenes from readily available starting materials.[2]

  • The Suzuki-Miyaura Reaction: This cross-coupling reaction involves the reaction of an aryl- or vinyl-boron species with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex.[3][4] It is known for its mild reaction conditions, high yields, and excellent stereochemical control, making it ideal for the synthesis of specific stilbene isomers.[3][4]

Other palladium-catalyzed methods such as Stille, Negishi, and Hiyama couplings have also been utilized for stilbene synthesis.[2][5]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from representative palladium-catalyzed stilbene syntheses, allowing for easy comparison of different methodologies.

Table 1: Heck Reaction Conditions and Yields for Stilbene Synthesis

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyrenePd(OAc)₂ (0.1)Ph₄PCl (0.6)NaOAcNMP1501298[2]
2BromobenzeneStyrenePd(OAc)₂ (2)P(o-Tol)₃ (4)K₂CO₃DMF13048High[6]
34-IodoanisoleStyrenePd(OAc)₂ (0.1)DMG (small amt)NaOAcNMP15012-48High[2]
4Aryl BromideStyrenePd(II)/hydrotalcite-----48-87[2]
5Aryl HalideStyrenePd/C-----Good[7]

NMP: N-Methyl-2-pyrrolidone, DMF: N,N-Dimethylformamide, DMG: N,N-Dimethylglycine

Table 2: Suzuki-Miyaura Reaction Conditions and Yields for (E)-Stilbene Synthesis

EntryAryl HalideBoron SpeciesCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl Bromide(E)-2-Phenylethenylboronic acid pinacol esterPd(OAc)₂ (5)t-Bu₃PHBF₄ (10)K₂CO₃---Moderate to Good[3][4]
2(E)-BromostilbenePhenylboronic acidPd(OAc)₂PPh₃KOH-RT1Quantitative[8]
3Aryl Iodide(E)-1,2-bis(silyl)alkene[Pd(C₃H₅)Cl]₂-TBAF---62-92[1]

RT: Room Temperature, TBAF: Tetrabutylammonium fluoride

Experimental Protocols

Protocol 1: General Procedure for Heck Reaction

This protocol is a representative procedure for the synthesis of trans-stilbene derivatives via the Heck reaction.[6]

Materials:

  • Aryl bromide (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF), degassed (5 mL)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, styrene, potassium carbonate, Pd(OAc)₂, and P(o-Tol)₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous and degassed DMF (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Reaction

This protocol describes a general method for the stereocontrolled synthesis of (E)-stilbene derivatives.[3][4]

Materials:

  • Aryl bromide (1.0 equiv)

  • (E)-2-Phenylethenylboronic acid pinacol ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv, 5 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄, 0.10 equiv, 10 mol%)

  • Potassium carbonate (K₂CO₃, 1.2 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel containing a magnetic stir bar, combine the aryl bromide, (E)-2-phenylethenylboronic acid pinacol ester, Pd(OAc)₂, t-Bu₃PHBF₄, and K₂CO₃.

  • Evacuate the vessel and backfill with an inert gas. Repeat this process three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates) until the starting material is consumed as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure (E)-stilbene derivative.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental mechanisms of the Heck and Suzuki-Miyaura reactions and a general experimental workflow for stilbene synthesis.

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord Olefin PdII_Olefin Ar-Pd(II)-X(olefin) L_n Coord->PdII_Olefin Migratory Migratory Insertion PdII_Olefin->Migratory PdII_Alkyl R-Pd(II)-X L_n Migratory->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride BetaHydride->Pd0 H-X Stilbene Stilbene Product BetaHydride->Stilbene Reductive Reductive Elimination Base Base Base->Reductive Regenerates Pd(0) ArX Ar-X Olefin Olefin HX H-X HX->Base Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl ReductiveElim Reductive Elimination PdII_Diaryl->ReductiveElim ReductiveElim->Pd0 Stilbene Stilbene Product ReductiveElim->Stilbene ArX Ar-X ArB Ar'-B(OR)₂ Base Base Experimental_Workflow Start Starting Materials (Aryl Halide, Alkene/Boronic Ester) Reaction Palladium-Catalyzed Cross-Coupling Reaction Start->Reaction Catalyst, Ligand, Base, Solvent Workup Aqueous Workup & Extraction Reaction->Workup Reaction Monitoring (TLC, GC-MS) Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Product Pure Stilbene Derivative Characterization->Product

References

Application Notes: Protocol for Antioxidant Activity Assay of 4,4'-Dimethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stilbenoids are a class of plant-derived polyphenolic compounds recognized for their diverse biological activities, including antioxidant properties. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. 4,4'-Dimethoxystilbene, a derivative of resveratrol, is a subject of interest for its potential therapeutic applications. Evaluating its antioxidant capacity is a critical first step in understanding its biological function.

This document provides detailed protocols for assessing the antioxidant activity of this compound using two common and robust in vitro methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay.[1][2][3] These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to neutralize a stable radical, leading to a measurable change in color.[4]

DPPH Radical Scavenging Assay

Principle of the Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[2] The stable free radical DPPH has a deep violet color in solution with a characteristic absorption maximum around 517 nm.[2] When an antioxidant is present, it donates a hydrogen atom to the DPPH radical, reducing it to the non-radical form, diphenylpicrylhydrazine, which is yellow.[3][4] The resulting decolorization is proportional to the concentration and potency of the antioxidant.

Diagram: Principle of the DPPH Assay

DPPH_Principle cluster_0 DPPH Radical Scavenging cluster_1 Measurement DPPH DPPH• (Radical) Violet Color DPPHH DPPH-H (Reduced) Yellow/Colorless DPPH->DPPHH + AH Antioxidant This compound (Antioxidant, AH) A_Radical Oxidized Antioxidant (A•) Antioxidant->A_Radical - H• Measurement Decrease in Absorbance at ~517 nm

Caption: Chemical principle of the DPPH radical scavenging assay.

Experimental Protocol

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (Analytical Grade)

  • Trolox or Ascorbic Acid (as a positive control/standard)

  • 96-well microplate

  • Microplate reader (capable of measuring absorbance at 517 nm)

  • Standard laboratory pipettes and glassware

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve approximately 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh daily and stored in an amber bottle or covered in foil to protect it from light.[3]

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. The solvent used should be the same as that for the DPPH solution.

  • Preparation of Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare identical serial dilutions for the standard compound (Trolox or Ascorbic Acid).

  • Assay Protocol (in a 96-well plate):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of the test sample, standard, or blank (methanol) to the respective wells.

    • The final volume in each well will be 200 µL.

    • Blank: 100 µL Methanol + 100 µL Methanol (for instrument background).

    • Control (A₀): 100 µL DPPH Solution + 100 µL Methanol.

    • Sample (A₁): 100 µL DPPH Solution + 100 µL Sample Dilution.

  • Incubation: Shake the plate gently to ensure thorough mixing and incubate it in the dark at room temperature for 30 minutes.[3][4]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2][3]

Data Presentation and Analysis
  • Calculate the Percentage of Radical Scavenging Activity: Use the following formula to calculate the percent inhibition for each concentration: Inhibition (%) = [(A₀ - A₁) / A₀] x 100 [1] Where:

    • A₀ = Absorbance of the control

    • A₁ = Absorbance of the sample

  • Determine the IC₅₀ Value: Plot the percentage of scavenging activity against the corresponding concentrations of this compound. The IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals, can be determined from the graph using linear or non-linear regression analysis. A lower IC₅₀ value signifies higher antioxidant activity.[3]

Table 1: Example Data for DPPH Radical Scavenging Activity

Concentration (µg/mL)Absorbance at 517 nm (Mean ± SD)% Inhibition
Control (0)0.750 ± 0.0150%
10.712 ± 0.011Calculate
50.635 ± 0.020Calculate
100.551 ± 0.018Calculate
250.410 ± 0.014Calculate
500.288 ± 0.010Calculate
1000.155 ± 0.009Calculate
Trolox (25 µg/mL) 0.250 ± 0.012Calculate
IC₅₀ (µg/mL) Calculated from Curve-

ABTS Radical Cation Decolorization Assay

Principle of the Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[1] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[1] The resulting radical has a characteristic blue-green color with an absorption maximum at 734 nm.[1] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[1] This assay is applicable to both hydrophilic and lipophilic compounds.[1]

Experimental Protocol

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox (as a positive control/standard)

  • 96-well microplate

  • Spectrophotometer or microplate reader (capable of measuring absorbance at 734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical, mix the ABTS stock solution and potassium persulfate stock solution in equal volumes (1:1 ratio).[1]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical.[1][5]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm. This working solution should be prepared fresh.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution and serial dilutions of this compound and Trolox as described in the DPPH protocol (Section 1.2).

  • Assay Protocol (in a 96-well plate):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the various concentrations of the test sample, standard, or blank (solvent) to the respective wells.

    • Control (A₀): 190 µL ABTS•+ Solution + 10 µL Solvent.

    • Sample (A₁): 190 µL ABTS•+ Solution + 10 µL Sample Dilution.

  • Incubation: Shake the plate gently and incubate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.[1][5]

Data Presentation and Analysis
  • Calculate the Percentage of Inhibition: Use the same formula as for the DPPH assay: Inhibition (%) = [(A₀ - A₁) / A₀] x 100 [1]

  • Calculate Trolox Equivalent Antioxidant Capacity (TEAC): Plot a standard curve of % Inhibition versus the concentration of Trolox. Determine the linear regression equation (y = mx + c). Use this equation to calculate the TEAC value for each concentration of this compound. The results are expressed as µM Trolox Equivalents (TE).

Table 2: Example Data for ABTS Radical Scavenging Activity

Concentration (µg/mL)Absorbance at 734 nm (Mean ± SD)% InhibitionTEAC (µM Trolox Eq.)
Control (0)0.700 ± 0.0210%0
10.655 ± 0.019CalculateCalculate
50.580 ± 0.025CalculateCalculate
100.495 ± 0.017CalculateCalculate
250.350 ± 0.015CalculateCalculate
500.215 ± 0.011CalculateCalculate
1000.105 ± 0.008CalculateCalculate

Experimental Workflow

Diagram: General Workflow for Antioxidant Assays

Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_analysis Analysis Phase p1 Prepare Radical Solution (DPPH or ABTS•+) p2 Prepare Stock Solution (this compound & Standard) p3 Perform Serial Dilutions a1 Pipette Reagents (Radical + Sample/Standard/Blank) p3->a1 a2 Incubate in Dark (Time & Temp Specific) a1->a2 a3 Measure Absorbance (517nm for DPPH, 734nm for ABTS) a2->a3 d1 Calculate % Inhibition a3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 or TEAC Value d2->d3

Caption: Standard workflow for in vitro antioxidant capacity determination.

References

Application Notes and Protocols for the Study of 4,4'-Dimethoxystilbene and Related Methoxylated Stilbenes in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of natural phenolic compounds, and their synthetic analogs have garnered significant attention in oncology research for their potential as anticancer agents. While resveratrol is the most studied member of this family, methoxylated derivatives such as 4,4'-Dimethoxystilbene are of particular interest due to potentially enhanced bioavailability and metabolic stability. This document provides detailed application notes and experimental protocols for investigating the effects of this compound and structurally related methoxylated stilbenes on cancer cell lines.

Note: Direct experimental data on this compound in cancer cell line studies is limited in the currently available literature. Therefore, this document presents data and discusses mechanisms based on studies of closely related dimethoxy and trimethoxy stilbene analogs to provide a foundational understanding and guide for experimental design.

Data Presentation: Efficacy of Methoxylated Stilbene Analogs in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of methoxylated stilbene derivatives are cell-line dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various methoxylated stilbenes across different cancer cell lines, offering a comparative look at their potency.

CompoundCancer Cell LineIC50 (µM)Reference
3,4,4ʹ-TrimethoxystilbeneHL-60 (Human promyelocytic leukemia)12.5[1]
3,4,4ʹ-TrimethoxystilbeneTHP-1 (Human monocytic leukemia)25[1]
3,4,2ʹ,4ʹ-TetramethoxystilbeneHL-60 (Human promyelocytic leukemia)15[1]
3,4,2ʹ,4ʹ-TetramethoxystilbeneTHP-1 (Human monocytic leukemia)30[1]
(Z)-3,5,4'-TrimethoxystilbeneA-549 (Human non-small cell lung)Not specified, potent inhibitor[2]
(Z)-3,5,4'-TrimethoxystilbeneTubulin Polymerization4[2]

Mechanistic Insights from Related Compounds

Studies on various methoxylated stilbenes suggest several potential mechanisms of anticancer activity that may be relevant for this compound.

  • Induction of Apoptosis: Many stilbene derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and activation of caspase cascades.[1][3] Some analogs, like trans-3,5,4'-trimethoxystilbene, have been shown to sensitize cancer cells to apoptosis through the generation of reactive oxygen species (ROS) and activation of the p53 and PUMA signaling pathways.[4]

  • Cell Cycle Arrest: Another common mechanism is the disruption of the normal cell cycle progression, leading to arrest at specific checkpoints. For instance, some methoxy stilbenes have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[1][3] This arrest prevents the cells from dividing and can ultimately lead to apoptosis.

  • Anti-Angiogenic Effects: Some derivatives, such as trans-3,4-dimethoxystilbene, have demonstrated anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[5] This can restrict the blood supply to tumors, thereby inhibiting their growth and metastasis. This effect is also linked to the induction of apoptosis in endothelial cells.[5]

Signaling Pathways

The following diagram illustrates a potential signaling pathway for apoptosis induction by methoxylated stilbenes, synthesized from information on related compounds.

cluster_0 This compound Treatment cluster_1 Cellular Response DMS This compound ROS ↑ Reactive Oxygen Species (ROS) DMS->ROS p53 ↑ p53 Activation ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation CellCulture Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) CellCulture->Treatment MTT Cell Viability Assay (MTT) Determine IC50 Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) MTT->CellCycle WesternBlot Western Blot Analysis (Key Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot DataAnalysis Data Analysis and Statistical Evaluation WesternBlot->DataAnalysis Conclusion Conclusion on Anticancer Effects and Mechanism DataAnalysis->Conclusion

References

Application of 4,4'-Dimethoxystilbene in Neuroprotective Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of natural phenolic compounds, have garnered significant interest for their potential neuroprotective effects, with resveratrol being the most extensively studied member.[1] These compounds are characterized by a 1,2-diphenylethylene backbone and are known to possess antioxidant, anti-inflammatory, and anti-amyloidogenic properties.[2][3] The neuroprotective mechanisms of stilbenes are often attributed to their ability to modulate various signaling pathways involved in neuronal survival and to counteract oxidative stress and neuroinflammation, key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3]

This document focuses on the potential application of a specific synthetic stilbene derivative, 4,4'-Dimethoxystilbene , in neuroprotective research. It is important to note that while extensive research exists for hydroxylated stilbenes and other methylated derivatives like pterostilbene, direct experimental data on the neuroprotective activities of this compound is currently limited in publicly available literature. Therefore, these application notes and protocols are presented as a predictive framework based on the well-established neuroprotective effects of structurally related stilbenoids. The methodologies and expected outcomes are extrapolated from studies on comparator compounds, providing a scientifically grounded guide for initiating research into the neuroprotective potential of this compound.

The structure-activity relationship (SAR) of stilbenes suggests that the presence and position of hydroxyl and methoxy groups significantly influence their biological activity.[2][4] Hydroxyl groups are often crucial for antioxidant activity, while methoxylation can enhance bioavailability and metabolic stability.[2] Pterostilbene, a dimethylated analog of resveratrol, for instance, exhibits greater oral bioavailability and has demonstrated potent neuroprotective effects.[3] Based on these principles, this compound, with its two methoxy groups, presents an intriguing candidate for neuroprotective drug discovery.

Potential Neuroprotective Mechanisms of this compound (Hypothesized)

Based on the known mechanisms of other stilbenoids, this compound is hypothesized to exert neuroprotective effects through several key pathways:

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.[2]

  • Anti-inflammatory Effects: Through the inhibition of pro-inflammatory cytokines and modulation of microglia activation.[2]

  • Modulation of Signaling Pathways: By influencing critical neuronal survival pathways such as PI3K/Akt.[4]

  • Anti-amyloidogenic Properties: By potentially interfering with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[5]

Data Presentation: Comparative Efficacy of Stilbene Derivatives

The following tables summarize quantitative data from studies on stilbene derivatives that are structurally related to this compound. This data provides a benchmark for designing experiments and evaluating the potential efficacy of this compound.

Table 1: Neuroprotective Effects of Stilbene Analogs Against Aβ-induced Toxicity

CompoundModel SystemToxinConcentration RangeOutcome MeasureEC50 / % ProtectionReference
3,5-dihydroxy-trans-stilbeneCultured hippocampal cellsAβ25-35Not specifiedCell ViabilityEC50 = 17 ± 3 μM[5]
3,4,4'-trihydroxy-trans-stilbeneCultured hippocampal cellsAβ25-35Not specifiedCell ViabilityEC50 = 6 ± 1 μM[5]
trans-stilbeneCultured hippocampal cellsAβ25-35Not specifiedCell ViabilityEC50 >> 50 μM[5]

Table 2: Acetylcholinesterase Inhibitory and Anti-inflammatory Activities of Stilbene Dimers

CompoundAssayOutcome MeasureIC50 / % InhibitionReference
Pterostilbene trans-dehydrodimerAcetylcholinesterase InhibitionEnzyme Activity31% inhibition at 10 µM[6]
PallidolAcetylcholinesterase InhibitionEnzyme Activity29% inhibition at 10 µM[6]
Pterostilbene trans-dehydrodimerLPS/IFNγ-induced NO productionNitric Oxide LevelsIC50 = 16.5 µM[6]
PallidolLPS/IFNγ-induced NO productionNitric Oxide LevelsIC50 = 12.3 µM[6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective potential of this compound. These are based on established methodologies used for other stilbenoids.

Protocol 1: Assessment of Neuroprotection against Oxidative Stress in a Neuronal Cell Line

Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxin such as H₂O₂ (e.g., 100 µM) or 6-OHDA for another 24 hours. Include a control group with no toxin exposure.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: Evaluation of Anti-inflammatory Effects in Microglia

Objective: To assess the ability of this compound to suppress the inflammatory response in microglia.

Materials:

  • BV-2 murine microglial cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitrite determination

  • ELISA kits for TNF-α and IL-1β

  • 24-well plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-1β in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO and cytokines in treated groups to the LPS-stimulated control group.

Protocol 3: Investigation of PI3K/Akt Signaling Pathway Activation

Objective: To determine if the neuroprotective effects of this compound are mediated through the PI3K/Akt signaling pathway.[4]

Materials:

  • Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)

  • This compound

  • Neurotoxin (e.g., Aβ oligomers or H₂O₂)

  • PI3K inhibitor (e.g., LY294002)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-Akt (Ser473), total Akt, and β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat neuronal cells with this compound with or without a neurotoxin for a specified time (e.g., 1-24 hours). To confirm pathway involvement, pre-treat a set of cells with a PI3K inhibitor before adding this compound.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt. Compare the treated groups to the control group.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the neuroprotective research of stilbenoids, including this compound.

G Hypothesized Neuroprotective Mechanisms of this compound cluster_stress Cellular Stressors cluster_stilbene This compound cluster_effects Neuroprotective Effects Oxidative_Stress Oxidative Stress (ROS) Neuronal_Survival Increased Neuronal Survival Oxidative_Stress->Neuronal_Survival leads to damage Neuroinflammation Neuroinflammation (Microglia Activation) Neuroinflammation->Neuronal_Survival leads to damage Amyloid_Beta Amyloid-β Aggregation Amyloid_Beta->Neuronal_Survival leads to damage DMS This compound DMS->Oxidative_Stress Inhibits DMS->Neuroinflammation Inhibits DMS->Amyloid_Beta Inhibits DMS->Neuronal_Survival Promotes Reduced_Apoptosis Reduced Apoptosis Neuronal_Survival->Reduced_Apoptosis Improved_Function Improved Neuronal Function Reduced_Apoptosis->Improved_Function

Caption: Hypothesized mechanisms of this compound in neuroprotection.

G Experimental Workflow for Assessing Neuroprotection cluster_assays Endpoint Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y) pretreatment Pre-treatment with This compound start->pretreatment toxin Induce Neuronal Damage (e.g., H₂O₂, Aβ) pretreatment->toxin viability Cell Viability Assay (MTT) toxin->viability ros ROS Measurement (DCFH-DA) toxin->ros apoptosis Apoptosis Assay (Caspase-3) toxin->apoptosis analysis Data Analysis and Interpretation viability->analysis ros->analysis apoptosis->analysis

Caption: A typical experimental workflow for evaluating neuroprotective agents.

G PI3K/Akt Signaling Pathway in Neuroprotection cluster_downstream Downstream Effects Stilbene This compound PI3K PI3K Stilbene->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Bcl2 ↑ Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Bax ↓ Bax (Pro-apoptotic) pAkt->Bax Survival Neuronal Survival pAkt->Survival Promotes Caspase ↓ Caspase-3 Activation Bcl2->Caspase Inhibits Bax->Caspase Activates Caspase->Survival Inhibits

Caption: The role of the PI3K/Akt pathway in mediating neuroprotection.

References

Application Notes and Protocols: 4,4'-Dimethoxystilbene as a Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxystilbene is a fluorescent molecule belonging to the stilbene family. Its rigid structure and conjugated π-system confer intrinsic fluorescence properties that make it a candidate for use as a fluorescent probe in biological imaging. The methoxy groups at the 4 and 4' positions enhance its lipophilicity, facilitating passive diffusion across cellular membranes. This characteristic suggests its potential application in visualizing cellular structures, particularly lipid-rich environments like membranes. This document provides an overview of its photophysical properties, detailed protocols for its application in cell imaging, and a discussion of its potential biological interactions.

Data Presentation

The photophysical properties of trans-4,4'-Dimethoxystilbene are crucial for its application as a fluorescent probe. These properties are known to be sensitive to the solvent environment, which can provide insights into the microenvironment of the probe within a cell. The following table summarizes key photophysical parameters in various solvents of differing polarity.

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
Cyclohexane328345, 36317, 350.451.1
Dichloromethane332358260.300.8
Acetonitrile330356260.250.7
Methanol330358280.200.6

Note: Data is extrapolated from studies on various trans-4,4'-disubstituted stilbenes. The Stokes shift is calculated from the first emission maximum.

Experimental Protocols

General Considerations

Due to the hydrophobic nature of this compound, it is essential to prepare a stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting it to the final working concentration in an aqueous buffer or cell culture medium. The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.

Protocol 1: Live-Cell Staining and Imaging

This protocol describes the general procedure for staining live cells with this compound to visualize cellular membranes.

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-10 µM in pre-warmed, serum-free culture medium or HBSS. The optimal concentration should be determined empirically for each cell type to achieve sufficient signal without causing cytotoxicity.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove unbound probe and reduce background fluorescence.

  • Imaging: a. Add fresh, pre-warmed live-cell imaging buffer to the cells. b. Image the cells using a fluorescence microscope. For this compound, excitation can be performed using a UV or near-UV light source (e.g., ~330-360 nm), and emission can be collected in the blue to green region of the spectrum (e.g., ~350-450 nm). c. To minimize phototoxicity, use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the potential cytotoxicity of this compound at the working concentrations used for imaging. Methoxy stilbene derivatives have been shown to exhibit varying levels of cytotoxicity depending on the cell line and concentration.[1][2][3]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in a complete culture medium. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the cells for a period relevant to the imaging experiments (e.g., 24 hours).

  • Viability Assay: a. Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours). b. Solubilize the formazan crystals with DMSO. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for utilizing this compound as a fluorescent probe for live-cell imaging.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging cluster_analysis Analysis prep_stock Prepare 1 mM Stock Solution in DMSO prep_stain Dilute Stock to 1-10 µM in Medium prep_stock->prep_stain prep_cells Culture Cells on Imaging Dish add_stain Incubate Cells with Staining Solution (15-30 min, 37°C) prep_cells->add_stain prep_stain->add_stain wash_cells Wash Cells 2-3x with PBS add_stain->wash_cells add_buffer Add Imaging Buffer wash_cells->add_buffer acquire_image Fluorescence Microscopy (UV Excitation) add_buffer->acquire_image analyze_data Image Analysis acquire_image->analyze_data

Caption: Workflow for live-cell imaging with this compound.

Hypothetical Signaling Pathway Interaction

While the direct molecular targets of this compound for imaging are primarily cellular membranes due to its lipophilicity, stilbene derivatives are known to exert biological effects. One potential pathway influenced by stilbenes is the Nrf2-mediated antioxidant response.[4] The following diagram illustrates a hypothetical mechanism of how this compound might interact with this pathway, which could be a secondary effect to its primary role as a membrane probe.

G cluster_nucleus Nuclear Events probe This compound membrane Cell Membrane (Primary Localization) probe->membrane Lipophilic Partitioning ros Cellular Stress (e.g., ROS) probe->ros Potential Antioxidant Effect keap1 Keap1 ros->keap1 Oxidative Modification nrf2 Nrf2 keap1->nrf2 Inhibition nucleus Nucleus nrf2->nucleus Translocation nrf2_n Nrf2 are Antioxidant Response Element (ARE) genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activation response Cellular Protection genes->response nrf2_n->are Binding

Caption: Hypothetical interaction of this compound with the Nrf2 pathway.

Discussion and Troubleshooting

  • Probe Localization: Due to its lipophilic nature, this compound is expected to primarily accumulate in cellular membranes, including the plasma membrane and organellar membranes. The specific localization may vary between cell types and should be confirmed by co-localization with known membrane markers.

  • Photostability: Stilbene derivatives can be susceptible to photobleaching and photoisomerization upon prolonged exposure to excitation light. It is recommended to use minimal excitation energy and acquire images efficiently.

  • Cytotoxicity: As with any exogenous compound, it is essential to determine the cytotoxic profile of this compound for the specific cell line and experimental conditions. If cytotoxicity is observed at the desired imaging concentration, consider reducing the concentration or the incubation time.

  • Background Fluorescence: Incomplete removal of unbound probe can lead to high background fluorescence. Ensure thorough washing steps. Using a phenol red-free imaging medium can also help to reduce background.

By following these guidelines and protocols, researchers can effectively utilize this compound as a fluorescent probe for biological imaging and gain insights into cellular structure and potentially, cellular processes.

References

Application Note: HPLC Method for Quantification of 4,4'-Dimethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Dimethoxystilbene is a derivative of stilbene, a class of compounds that has garnered significant interest in pharmaceutical and nutraceutical research due to their diverse biological activities. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of synthetic batches, and formulation development. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound. The method is simple, accurate, and reproducible, making it suitable for routine analysis in a laboratory setting.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

2. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][2]

3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

  • The sample preparation procedure will vary depending on the matrix.

  • For bulk drug substance: Accurately weigh the sample, dissolve it in methanol, and dilute it with the mobile phase to a concentration within the calibration range.

  • For formulated products: The extraction of this compound from the formulation matrix may be necessary. This can involve techniques such as solid-phase extraction or liquid-liquid extraction.[3][4][5]

  • Prior to injection, all samples should be filtered through a 0.45 µm syringe filter to remove particulate matter.[6]

5. Chromatographic Conditions A summary of the optimized chromatographic conditions is presented in the table below. These conditions are based on common practices for the analysis of stilbene derivatives.[1][2][6][7]

ParameterCondition
HPLC System Standard HPLC with UV/DAD Detector
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 320 nm
Run Time Approximately 10 minutes

6. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Chromatographic Parameters

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Oven Temperature 30°C
UV Detection Wavelength 320 nm
Expected Retention Time ~ 5-7 minutes

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage prep Sample Preparation hplc HPLC System prep->hplc Prepared Samples std_prep Standard Preparation std_prep->hplc Calibration Standards column C18 Column hplc->column detector UV Detector (320 nm) column->detector data Data Acquisition & Processing detector->data quant Quantification data->quant Peak Areas

Caption: Workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for Anti-inflammatory Assays of Stilbenoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of natural polyphenolic compounds found in various plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory properties. Compounds such as resveratrol, pterostilbene, and piceatannol have demonstrated the ability to modulate key inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics.[1][2] This document provides detailed protocols for in vitro assays commonly used to evaluate the anti-inflammatory effects of stilbenoid compounds, along with data presentation guidelines and visualizations of relevant signaling pathways.

The anti-inflammatory actions of stilbenoids are often attributed to their ability to inhibit pro-inflammatory enzymes, reduce the production of inflammatory mediators, and modulate intracellular signaling cascades.[3] Key mechanisms include the inhibition of cyclooxygenase-2 (COX-2), decreased production of nitric oxide (NO), and suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5][6] These effects are largely mediated through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7]

Data Presentation: Anti-inflammatory Activity of Stilbenoids

The following tables summarize the inhibitory concentrations (IC₅₀) or percentage inhibition of various stilbenoid compounds on key inflammatory markers. This data is compiled from various in vitro studies and serves as a reference for comparing their anti-inflammatory potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Stilbenoid CompoundConcentration% Inhibition of NO ProductionReference
Piceatannol30 µM80.3%[8][9]
PterostilbeneNot specifiedSignificant inhibition[10]
ResveratrolNot specifiedSignificant reduction[4]

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-stimulated Macrophages

Stilbenoid CompoundCytokineConcentration% InhibitionCell LineReference
PiceatannolTNF-α30 µM33.7%RAW 264.7[8][9]
PiceatannolIL-630 µM66.5%RAW 264.7[8][9]
PterostilbeneTNF-αNot specifiedDownregulated mRNAHT-29[6]
PterostilbeneIL-1βNot specifiedDownregulated mRNAHT-29[6]
ResveratrolTNF-αNot specifiedReduced productionPrimary microglia[4]
ResveratrolIL-1βNot specifiedInhibited mRNA expressionHuman coronary arterial endothelial cells[4]
ResveratrolIL-6Not specifiedInhibited induced monocyte adhesionPrimary human coronary arterial endothelial cells[4]

Table 3: Inhibition of Cyclooxygenase (COX-2) Activity

Stilbenoid CompoundIC₅₀ (µM)Assay TypeReference
Pterostilbene22.4Cell-based[2]
Resveratrol43.8Cell-based[2]

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[11][12]

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Stilbenoid compounds of interest

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[13]

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[14]

  • Compound Treatment: Pre-treat the cells with various concentrations of the stilbenoid compounds for 1 hour.[12]

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[13][15]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[16]

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[13]

    • Incubate at room temperature for 10-15 minutes, protected from light.[12][14]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[12][14]

  • Calculation: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Pro-inflammatory Cytokine Quantification by ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[17]

Materials:

  • Cell culture supernatants from stilbenoid-treated and LPS-stimulated cells (as prepared in the NO assay)

  • ELISA kits for specific cytokines (TNF-α, IL-6, IL-1β)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Recombinant cytokine standards

  • 96-well ELISA plates (pre-coated with capture antibody)

  • Detection antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Preparation: Follow the specific ELISA kit instructions for preparing reagents and the standard curve.

  • Sample Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.

  • Incubation: Incubate the plate according to the kit's instructions (typically 2 hours at room temperature or overnight at 4°C).

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

  • Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well and incubate as per the kit's protocol (usually 1 hour at room temperature).

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for the recommended time (e.g., 30 minutes at room temperature), protected from light.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate until color develops (typically 15-30 minutes at room temperature), protected from light.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Calculation: Calculate the cytokine concentrations in the samples from the standard curve.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of stilbenoid compounds to inhibit the activity of the COX-2 enzyme by detecting the intermediate product, Prostaglandin G2.[18]

Materials:

  • Fluorometric COX-2 inhibitor screening kit (e.g., from Cayman Chemical, BPS Bioscience, or Assay Genie)[18][19][20]

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Stilbenoid compounds of interest

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control[18]

  • 96-well white opaque plate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. Keep the enzyme on ice.

  • Reaction Setup:

    • Enzyme Control: Add assay buffer and COX-2 enzyme.

    • Inhibitor Wells: Add assay buffer, COX-2 enzyme, and the stilbenoid compound at various concentrations.

    • Positive Control: Add assay buffer, COX-2 enzyme, and the known COX-2 inhibitor.

    • Background Control: Add assay buffer and inactivated enzyme (if required by the kit).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitors to interact with the enzyme.[19]

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set duration (e.g., 10-20 minutes).[18]

  • Calculation: Determine the rate of the reaction (slope of the fluorescence vs. time curve). Calculate the percentage inhibition for each stilbenoid concentration relative to the enzyme control. The IC₅₀ value can be determined by plotting the percentage inhibition against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of stilbenoids are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer. The freed NF-κB translocates to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, and COX-2.[4][7] Stilbenoids have been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of NF-κB.[21]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB P IkBa_p P-IκBα NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Stilbenoids Stilbenoids Stilbenoids->IKK Inhibition Stilbenoids->NFkB Inhibition of Translocation NFkB_nuc NF-κB NFkB_nuc->DNA

Caption: NF-κB signaling pathway and points of inhibition by stilbenoids.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) family, including ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory response.[22][23] Upon stimulation by inflammatory signals, a phosphorylation cascade is initiated, leading to the activation of MAPKs.[24] Activated MAPKs can phosphorylate various transcription factors, including AP-1, which in turn upregulate the expression of pro-inflammatory genes. Stilbenoids can exert their anti-inflammatory effects by inhibiting the phosphorylation of p38 and other MAPKs.[21][4]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimulus->MAP3K MAP2K MAPKK (e.g., MKK3/6, MEK1/2) MAP3K->MAP2K P p38 p38 MAPK MAP2K->p38 P JNK JNK MAP2K->JNK P ERK ERK MAP2K->ERK P TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors P JNK->TranscriptionFactors P ERK->TranscriptionFactors P Inflammation Inflammatory Response TranscriptionFactors->Inflammation Stilbenoids Stilbenoids Stilbenoids->MAP2K Inhibition Stilbenoids->p38 Inhibition

Caption: MAPK signaling pathway and points of inhibition by stilbenoids.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory properties of stilbenoid compounds in vitro.

Experimental_Workflow Start Start: Stilbenoid Compound CellCulture Cell Culture (e.g., RAW 264.7) Start->CellCulture Treatment Compound Treatment & LPS Stimulation CellCulture->Treatment Supernatant Collect Supernatant Treatment->Supernatant CellLysate Prepare Cell Lysate Treatment->CellLysate NO_Assay Nitric Oxide (NO) Assay Supernatant->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant->ELISA COX_Assay COX-2 Activity Assay CellLysate->COX_Assay WesternBlot Western Blot (NF-κB, MAPK proteins) CellLysate->WesternBlot DataAnalysis Data Analysis & Interpretation NO_Assay->DataAnalysis ELISA->DataAnalysis COX_Assay->DataAnalysis WesternBlot->DataAnalysis End End: Characterize Anti-inflammatory Profile DataAnalysis->End

Caption: General workflow for in vitro anti-inflammatory screening.

References

Application Notes and Protocols for Studying the Estrogenic Activity of 4,4'-Dimethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxystilbene (DMS) is a stilbene derivative characterized by the presence of two methoxy groups at the 4 and 4' positions of the phenyl rings. Stilbenes, a class of polyphenolic compounds, have garnered significant interest in biomedical research due to their diverse pharmacological activities. While resveratrol, a naturally occurring stilbene, has been extensively studied for its estrogenic and other biological effects, the estrogenic potential of its synthetic analogue, DMS, is less characterized. Preliminary studies suggest that this compound exhibits marginal estrogenic activity. However, it is also noted that some stilbene derivatives can be metabolically activated to more potent estrogenic compounds.[1][2] Therefore, a thorough investigation of the estrogenic activity of DMS is warranted to understand its potential as a selective estrogen receptor modulator (SERM) or as an endocrine-disrupting chemical.

These application notes provide a comprehensive overview of the methodologies and protocols for assessing the estrogenic activity of this compound. The document is intended to guide researchers in designing and conducting experiments to evaluate its interaction with estrogen receptors and its impact on estrogen-mediated signaling pathways.

Data Presentation

A comprehensive literature search for specific quantitative data on the estrogenic activity of this compound did not yield precise IC50, RBA, or EC50 values. It is consistently reported to have weak or marginal activity. The following tables are presented as templates for researchers to populate with their experimental data when studying DMS or other stilbene derivatives.

Table 1: Estrogen Receptor Binding Affinity of this compound

CompoundTarget ReceptorIC50 (nM)Relative Binding Affinity (RBA %) vs. Estradiol
17β-Estradiol (E2)ERαValue100
17β-Estradiol (E2)ERβValue100
This compoundERαNot ReportedReported as marginal
This compoundERβNot ReportedReported as marginal
Diethylstilbestrol (DES)ERαValueValue
ResveratrolERαValueValue

IC50: The concentration of a compound that displaces 50% of a radiolabeled ligand from the receptor. RBA is calculated as (IC50 of Estradiol / IC50 of Test Compound) x 100.

Table 2: Estrogenic Activity of this compound in Cell-Based Assays

Assay TypeCell LineEndpointEC50 (µM)Relative Potency (%) vs. Estradiol
Cell Proliferation (E-SCREEN) MCF-7Increased cell numberNot ReportedReported as marginal
Reporter Gene Assay T47D-KBlucLuciferase activityNot ReportedReported as marginal
17β-Estradiol (E2)MCF-7Increased cell numberValue100
17β-Estradiol (E2)T47D-KBlucLuciferase activityValue100
Diethylstilbestrol (DES)MCF-7Increased cell numberValueValue
ResveratrolMCF-7Increased cell numberValueValue

EC50: The concentration of a compound that induces a response halfway between the baseline and maximum response. Relative Potency is calculated as (EC50 of Estradiol / EC50 of Test Compound) x 100.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor (ERα or ERβ).

Materials:

  • Human recombinant ERα and ERβ

  • [³H]-17β-estradiol

  • Unlabeled 17β-estradiol (for standard curve)

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer with additives)

  • Hydroxyapatite slurry

  • Scintillation cocktail and vials

  • Microcentrifuge tubes

  • Scintillation counter

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer. Prepare a working solution of [³H]-17β-estradiol.

  • Binding Reaction: In microcentrifuge tubes, add the assay buffer, the appropriate estrogen receptor (ERα or ERβ), and the diluted unlabeled estradiol (for standard curve) or this compound.

  • Initiation of Competition: Add the [³H]-17β-estradiol to all tubes to initiate the competitive binding. Include tubes with only [³H]-17β-estradiol and the receptor for determining total binding, and tubes with a high concentration of unlabeled estradiol for determining non-specific binding.

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add cold hydroxyapatite slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge the tubes to pellet the hydroxyapatite with the bound receptor-ligand complexes.

  • Washing: Wash the pellets with cold assay buffer to remove unbound radioligand.

  • Quantification: Resuspend the final pellets in ethanol and transfer to scintillation vials containing scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol. The Relative Binding Affinity (RBA) can then be calculated relative to unlabeled 17β-estradiol.

E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay

This assay measures the proliferative effect of a test compound on an estrogen-responsive cell line, such as MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-dextran treated FBS (CD-FBS) to remove endogenous steroids

  • 17β-Estradiol

  • This compound

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Sulforhodamine B - SRB)

  • Multi-well plates (e.g., 96-well)

  • Plate reader

Protocol:

  • Cell Culture Maintenance: Maintain MCF-7 cells in DMEM with 10% FBS.

  • Hormone Deprivation: Prior to the assay, switch the cells to a medium containing 10% CD-FBS for at least 3 days to deprive them of estrogens.

  • Cell Seeding: Trypsinize the cells, count them, and seed them in 96-well plates at a low density (e.g., 3,000 cells/well). Allow the cells to attach for 24 hours.

  • Treatment: Prepare serial dilutions of 17β-estradiol (positive control) and this compound in the hormone-free medium. Replace the seeding medium with the treatment solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 6 days to allow for cell proliferation.

  • Cell Lysis and Staining: Fix the cells with trichloroacetic acid, and then stain with SRB solution.

  • Quantification: Solubilize the bound dye with Tris buffer and measure the absorbance at a specific wavelength (e.g., 540 nm) using a plate reader.

  • Data Analysis: The absorbance is proportional to the cell number. Plot the absorbance against the concentration of the test compound to determine the EC50 value, the concentration that causes a half-maximal proliferative effect.

Estrogen-Responsive Reporter Gene Assay

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

Materials:

  • ERE-luciferase reporter cell line (e.g., T47D-KBluc or stably transfected HeLa cells)

  • Cell culture medium

  • Charcoal-dextran treated FBS (CD-FBS)

  • 17β-Estradiol

  • This compound

  • Luciferase assay reagent

  • Multi-well plates (e.g., 96-well, white, clear bottom)

  • Luminometer

Protocol:

  • Cell Culture and Hormone Deprivation: Culture the reporter cells in the appropriate medium. Similar to the E-SCREEN assay, switch to a medium with CD-FBS before the experiment.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach.

  • Treatment: Treat the cells with serial dilutions of 17β-Estradiol and this compound in hormone-free medium.

  • Incubation: Incubate the plates for 24 hours to allow for reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence intensity against the concentration of the test compound to determine the EC50 value.

Visualizations

Estrogen Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMS This compound ER Estrogen Receptor (ERα/β) DMS->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimer ER Dimerization ER->Dimer Conformational Change ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Initiation Protein Estrogen-responsive Proteins mRNA->Protein Translation CellularResponse Cellular Response (e.g., Proliferation) Protein->CellularResponse Functional Effects ExperimentalWorkflow cluster_conclusion Conclusion Binding Competitive ER Binding Assay IC50 Determine IC50 & RBA Binding->IC50 Proliferation E-SCREEN (Cell Proliferation Assay) EC50_prolif Determine EC50 (Proliferation) Proliferation->EC50_prolif Reporter Reporter Gene Assay EC50_reporter Determine EC50 (Reporter Activity) Reporter->EC50_reporter Conclusion Assess Estrogenic Potency of This compound IC50->Conclusion EC50_prolif->Conclusion EC50_reporter->Conclusion LogicalRelationship cluster_level1 Level 1: Receptor Interaction cluster_level2 Level 2: Cellular Activity cluster_level3 Level 3: Potency Compound Test Compound (this compound) ER_Binding Binds to Estrogen Receptor? Compound->ER_Binding Gene_Activation Activates Estrogen-Responsive Genes? ER_Binding->Gene_Activation Yes Cell_Proliferation Induces Cell Proliferation? ER_Binding->Cell_Proliferation Yes Potency Estrogenic Potency (Weak/Moderate/Strong) ER_Binding->Potency No Gene_Activation->Potency Cell_Proliferation->Potency

References

Application Notes and Protocols for the Experimental Use of 4,4'-Dimethoxystilbene and its Analogs in Anti-Aging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on the anti-aging properties of 4,4'-Dimethoxystilbene (DMS) is limited in publicly available research, its close structural analog, pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene), has been the subject of extensive investigation. Both are dimethylated derivatives of resveratrol, a well-known compound in aging research. The presence of methoxy groups in pterostilbene enhances its bioavailability and metabolic stability compared to resveratrol, making it a compound of significant interest for anti-aging interventions.[1][2][3] It is scientifically plausible that this compound would exhibit similar, if not identical, mechanisms of action.

Pterostilbene has demonstrated a range of beneficial effects relevant to combating the aging process, including potent antioxidant activity, activation of sirtuins (key regulators of cellular health and longevity), and modulation of cellular senescence.[4][5][6] These application notes and protocols will focus on the experimental use of pterostilbene as a proxy for this compound, providing researchers with the necessary information to investigate its potential as an anti-aging therapeutic.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the anti-aging related activities of pterostilbene.

Table 1: Antioxidant Activity of Pterostilbene

Assay TypeIC50 Value (µg/mL)IC50 Value (mM)Notes
DPPH Radical Scavenging163.43 - 173.96~0.64 - 0.68Concentration-dependent activity observed between 0.05 mM and 0.15 mM.[4][7]
ABTS Radical Scavenging52.37 - 52.99~0.20 - 0.21Exhibited concentration-dependent scavenging of ABTS radicals.[7]

Table 2: Sirtuin 1 (SIRT1) Activation by Pterostilbene

Assay TypeConcentrationFold Activation (relative to control)Cell Type/System
Fluorometric Deacetylase AssayNot specified1.86 (compared to 1.29 for resveratrol)In vitro enzymatic assay
Western Blot (SIRT1 expression)40 mg/kg (in vivo)Increased expressionAD mouse model
Cardiomyocyte Protection Assay0.1 - 3.0 µMSignificant protection (comparable to 20 µM resveratrol)H9c2 cardiomyocytes

Signaling Pathways and Experimental Workflows

Sirtuin 1 (SIRT1) Activation Pathway

SIRT1_Activation Pterostilbene Pterostilbene (this compound analog) SIRT1 SIRT1 Pterostilbene->SIRT1 Activates AMPK AMPK Pterostilbene->AMPK Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates FOXO1_p53 FOXO1/p53 SIRT1->FOXO1_p53 Deacetylates Nrf2 Nrf2 SIRT1->Nrf2 Activates AMPK->SIRT1 Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Apoptosis Apoptosis FOXO1_p53->Apoptosis Inhibits Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Senescence_Workflow Start Induce Senescence in Cell Culture (e.g., replicative or stress-induced) Treatment Treat cells with Pterostilbene (various concentrations) and controls Start->Treatment Staining Fix and stain cells for Senescence-Associated β-Galactosidase (SA-β-gal) Treatment->Staining Imaging Image cells using bright-field microscopy Staining->Imaging Quantification Quantify percentage of SA-β-gal positive (blue) cells Imaging->Quantification Analysis Analyze data and compare treated vs. control groups Quantification->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Dimethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success of 4,4'-Dimethoxystilbene synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Wittig Reaction

Issue 1: Low or No Product Yield

  • Question: My Wittig reaction is resulting in a low yield or no this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in the Wittig synthesis of this compound can stem from several factors:

    • Inefficient Ylide Formation: The formation of the phosphorus ylide from the corresponding phosphonium salt and a base is a critical step.

      • Troubleshooting:

        • Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, like the one derived from 4-methoxybenzyltriphenylphosphonium bromide, strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are often required.

        • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong base and the ylide. Ensure all glassware is oven-dried and solvents are anhydrous.

        • Reaction Time and Temperature: Allow sufficient time for the ylide to form, typically with stirring at 0°C to room temperature for at least an hour before adding the aldehyde.

    • Ylide Instability: Phosphorus ylides can be unstable and may decompose over time, especially at elevated temperatures.

      • Troubleshooting: Generate the ylide in situ and use it immediately. Avoid prolonged reaction times at high temperatures.

    • Poor Reactivity of Aldehyde: While 4-methoxybenzaldehyde is generally reactive, impurities or degradation can hinder the reaction.

      • Troubleshooting: Use freshly purified 4-methoxybenzaldehyde.

    • Steric Hindrance: Although less of a concern with this specific substrate, significant steric bulk on either the ylide or the aldehyde can impede the reaction.

Issue 2: Poor E/Z Stereoselectivity (Formation of cis- and trans-isomers)

  • Question: My Wittig reaction is producing a mixture of (E)- and (Z)-4,4'-dimethoxystilbene. How can I improve the selectivity for the desired (E)-isomer?

  • Answer: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions.

    • Ylide Type: The ylide derived from 4-methoxybenzyltriphenylphosphonium bromide is considered semi-stabilized, which can lead to mixtures of E/Z isomers.

      • Troubleshooting:

        • Schlosser Modification: For non-stabilized and semi-stabilized ylides, the Schlosser modification can be employed to favor the (E)-alkene. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature before quenching the reaction.

        • Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction, using a phosphonate ester instead of a phosphonium salt, generally provides excellent selectivity for the (E)-alkene.[1]

    • Reaction Conditions:

      • Solvent: The choice of solvent can influence the stereoselectivity. Protic solvents can favor the formation of the (E)-isomer.

      • Salt Effects: The presence of lithium salts can lead to equilibration of the intermediate oxaphosphetanes, often resulting in a higher proportion of the more thermodynamically stable (E)-isomer.[2]

Heck Reaction

Issue 1: Low or No Product Yield

  • Question: I am attempting to synthesize this compound via a Heck reaction, but the yield is very low. What are the common pitfalls?

  • Answer: Low yields in the Heck reaction are often related to the catalyst, substrates, or reaction conditions.

    • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may deactivate through oxidation or aggregation into inactive palladium black.

      • Troubleshooting:

        • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

        • Ligand Choice: The use of phosphine ligands (e.g., PPh₃, P(o-tol)₃) or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst.

        • Phase-Transfer Catalysts: Additives like tetrabutylammonium bromide (TBAB) can help stabilize the catalyst and improve yields.

    • Substrate Reactivity: The reactivity of the aryl halide is crucial. The general order of reactivity is I > Br > OTf >> Cl.

      • Troubleshooting:

        • Use 4-iodoanisole or 4-bromoanisole for higher reactivity. If using 4-chloroanisole, a more active catalyst system with specialized ligands may be necessary.

    • Base Selection: The base plays a critical role in regenerating the active catalyst.

      • Troubleshooting: Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). The choice of base can depend on the solvent and substrates. Ensure the base is present in sufficient stoichiometric amounts.

Issue 2: Formation of Side Products

  • Question: I am observing significant side products in my Heck reaction. What are they and how can I minimize their formation?

  • Answer: Common side products in the Heck reaction for stilbene synthesis include:

    • Homocoupling of the Aryl Halide: This results in the formation of 4,4'-dimethoxybiphenyl.

      • Troubleshooting: This can be minimized by optimizing the reaction temperature and catalyst system.

    • Double Arylation of the Alkene: This can lead to the formation of 1,1-diarylalkenes.

      • Troubleshooting: This is more common with certain alkenes. For the synthesis of this compound from 4-iodoanisole and 4-methoxystyrene, controlling the stoichiometry of the reactants can help minimize this.

    • Isomerization of the Product: The double bond in the stilbene product can sometimes migrate.

      • Troubleshooting: Lowering the reaction temperature and using specific ligand systems can reduce isomerization.

McMurry Reaction

Issue 1: Low or No Product Yield

  • Question: My McMurry reaction to synthesize this compound from 4-methoxybenzaldehyde is not working well. What should I check?

  • Answer: The success of the McMurry reaction is highly dependent on the preparation and activity of the low-valent titanium reagent.

    • Quality of the Low-Valent Titanium Reagent: The active Ti(0) species is typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent (e.g., Zn, LiAlH₄, Mg). The reactivity of this species is paramount.

      • Troubleshooting:

        • Reducing Agent: Ensure the reducing agent is of high quality and activated if necessary (e.g., acid washing of zinc dust).

        • Anhydrous and Inert Conditions: The preparation of the low-valent titanium reagent must be performed under strictly anhydrous and inert conditions, as it is extremely sensitive to air and moisture.

        • Solvent: Anhydrous THF or DME are the most common solvents. Ensure they are properly dried before use.

    • Reaction Temperature and Time: The reaction typically requires elevated temperatures (refluxing THF or DME) for an extended period to drive the deoxygenation of the pinacol intermediate.

      • Troubleshooting: Ensure the reaction is heated at a consistent reflux and allow for sufficient reaction time (often overnight).

Issue 2: Formation of Pinacol Byproduct

  • Question: I am isolating a significant amount of the 1,2-diol (pinacol) instead of the desired alkene. How can I promote the deoxygenation step?

  • Answer: The formation of the pinacol is the first step of the McMurry reaction. Incomplete reaction leads to its isolation as a major byproduct.

    • Troubleshooting:

      • Reaction Temperature: The deoxygenation of the titanium pinacolate to the alkene generally requires higher temperatures. Ensure the reaction is maintained at reflux.

      • Stoichiometry of the Titanium Reagent: An excess of the low-valent titanium reagent is often used to ensure complete deoxygenation.

      • Reaction Time: Prolonging the reaction time at reflux can help drive the reaction to completion.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic method generally gives the highest yield for (E)-4,4'-dimethoxystilbene?

    • A1: The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is often preferred for its high yield and excellent stereoselectivity for the (E)-isomer.[1] The Heck reaction can also provide high yields of the (E)-isomer under optimized conditions.

  • Q2: How can I purify this compound from the reaction mixture?

    • A2: Purification is typically achieved by recrystallization or column chromatography. For the Wittig reaction, the byproduct triphenylphosphine oxide can often be removed by recrystallization from a suitable solvent like ethanol. For the Heck reaction, filtration to remove the palladium catalyst followed by column chromatography is common.

  • Q3: What is the typical E/Z ratio I can expect from a standard Wittig reaction for this compound?

    • A3: For a semi-stabilized ylide, such as the one used to synthesize this compound, the E/Z ratio can be variable and often results in a mixture. Without specific modifications to promote E-selectivity, it is not uncommon to obtain significant amounts of the Z-isomer.

  • Q4: Are there any "green" synthesis options for this compound?

    • A4: Research into greener synthetic methods is ongoing. Some approaches include using microwave-assisted synthesis to reduce reaction times and energy consumption, or employing aqueous conditions for the Heck reaction to minimize the use of organic solvents.[3]

Quantitative Data Summary

Synthetic MethodStarting MaterialsReagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)E/Z RatioReference
Wittig Reaction 4-methoxybenzyltriphenylphosphonium bromide, 4-methoxybenzaldehydeNaHTHFRT12~70-85MixtureGeneral Protocol
Horner-Wadsworth-Emmons Diethyl (4-methoxybenzyl)phosphonate, 4-methoxybenzaldehydeNaHTHFRT4>90>95:5[1]
Heck Reaction 4-iodoanisole, 4-methoxystyrenePd(OAc)₂, P(o-tol)₃, NEt₃DMF10024~85-95>98:2General Protocol
Heck Reaction (Microwave) 4-bromoanisole, styrenePd NPs, K₂CO₃H₂O/EtOH1400.5~90>98:2[3]
McMurry Reaction 4-methoxybenzaldehydeTiCl₄, ZnTHFReflux12~60-80N/AGeneral Protocol

Experimental Protocols

Protocol 1: Wittig Reaction

This protocol describes a general procedure for the synthesis of this compound via the Wittig reaction.

Materials:

  • 4-methoxybenzyltriphenylphosphonium bromide

  • 4-methoxybenzaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully remove the hexane via cannula.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 4-methoxybenzyltriphenylphosphonium bromide (1.0 eq) to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the formation of the orange-red ylide should be observed.

  • Dissolve 4-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: Heck Reaction

This protocol provides a general method for the palladium-catalyzed Heck reaction to form this compound.

Materials:

  • 4-iodoanisole

  • 4-methoxystyrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (NEt₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-iodoanisole (1.0 eq), palladium(II) acetate (1-2 mol%), and tri(o-tolyl)phosphine (2-4 mol%).

  • Add anhydrous and degassed DMF to dissolve the solids.

  • Add triethylamine (1.5-2.0 eq) to the reaction mixture.

  • Finally, add 4-methoxystyrene (1.1-1.2 eq) to the flask.

  • Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (E)-4,4'-dimethoxystilbene.

Protocol 3: McMurry Reaction

This protocol outlines a general procedure for the McMurry coupling of 4-methoxybenzaldehyde.

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (activated)

  • 4-methoxybenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add activated zinc dust (4.0 eq) to the flask.

  • Add anhydrous THF to the flask and cool to 0°C in an ice bath.

  • Slowly add titanium(IV) chloride (2.0 eq) dropwise to the stirred suspension of zinc in THF. The mixture will turn from yellow to black, indicating the formation of low-valent titanium.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Cool the black slurry to room temperature.

  • Dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the low-valent titanium slurry.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow, careful addition of aqueous potassium carbonate solution.

  • Stir the mixture for 30 minutes, then filter through a pad of celite to remove the titanium salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Wittig_Reaction_Mechanism Phosphonium_Salt 4-Methoxybenzyl- triphenylphosphonium Bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 4-Methoxybenzaldehyde Aldehyde->Oxaphosphetane Product This compound Oxaphosphetane->Product Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction mechanism for this compound synthesis.

Heck_Reaction_Mechanism Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd0->Oxidative_Addition Aryl_Halide 4-Iodoanisole Aryl_Halide->Oxidative_Addition Oxidative Addition Pi_Complex π-Complex Oxidative_Addition->Pi_Complex Alkene 4-Methoxystyrene Alkene->Pi_Complex Coordination Migratory_Insertion Migratory Insertion Product Pi_Complex->Migratory_Insertion Migratory Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product This compound Migratory_Insertion->Product β-Hydride Elimination Reductive_Elimination Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination Base Base (e.g., NEt₃) Base->Reductive_Elimination Regeneration of Catalyst Reductive_Elimination->Pd0

Caption: Heck reaction catalytic cycle for stilbene synthesis.

McMurry_Reaction_Mechanism Aldehyde 2x 4-Methoxybenzaldehyde K_radicals K_radicals Aldehyde->K_radicals LVT Low-Valent Titanium (Ti(0)) LVT->K_radicals Single Electron Transfer K K radicals Ketyl Radicals Pinacol_Coupling Pinacol Coupling Titanium_Pinacolate Titanium Pinacolate Intermediate Pinacol_Coupling->Titanium_Pinacolate Product This compound Titanium_Pinacolate->Product Deoxygenation TiO2 Titanium Oxides Titanium_Pinacolate->TiO2 K_radicals->Pinacol_Coupling Dimerization Troubleshooting_Workflow Start Low Yield of This compound Check_Reagents Verify Purity and Quality of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Wittig_Issues Wittig: Check Base Strength and Anhydrous Conditions Check_Reagents->Wittig_Issues Heck_Issues Heck: Assess Catalyst Activity and Ligand Choice Check_Reagents->Heck_Issues McMurry_Issues McMurry: Ensure Quality of Low-Valent Ti Reagent Check_Reagents->McMurry_Issues Check_Conditions->Wittig_Issues Check_Conditions->Heck_Issues Check_Conditions->McMurry_Issues Optimize Systematically Optimize Reaction Parameters Wittig_Issues->Optimize Heck_Issues->Optimize McMurry_Issues->Optimize

References

Purification of crude 4,4'-Dimethoxystilbene by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4,4'-Dimethoxystilbene

This guide provides troubleshooting advice and detailed protocols for the purification of crude this compound by recrystallization, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound.

Q1: I've dissolved my crude this compound in hot solvent, but no crystals are forming upon cooling. What should I do?

A1: This is a common issue that typically indicates the solution is not supersaturated. Here are several steps to induce crystallization:

  • Induce Nucleation: Try scratching the inside surface of the flask with a glass stirring rod just below the solvent level. The microscopic scratches on the glass can provide a surface for crystal growth to begin[1].

  • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to grow upon[1][2].

  • Reduce Solvent Volume: It is likely that too much solvent was added. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. This will increase the concentration of the compound and promote saturation[3].

  • Extended Cooling: Ensure the solution has cooled to room temperature slowly and then place it in an ice bath to maximize crystal formation. Rushing the cooling process can lead to smaller, less pure crystals or prevent crystallization altogether[4].

Q2: My product "oiled out" instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the compound is highly impure, causing a significant melting point depression[3][4].

  • Re-dissolve and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional solvent (1-5% more) to keep the compound soluble for longer during the cooling phase[3].

  • Lower the Cooling Temperature Slowly: Allow the solution to cool much more slowly. A gradual decrease in temperature can favor crystal lattice formation over oiling.

  • Change Solvents: The chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a mixed-solvent system.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low yield (e.g., less than 70-80%) can be due to several factors. While some loss of product is expected in recrystallization, yields can be optimized[5].

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling[3].

  • Ensure Complete Cooling: Cool the flask in an ice-water bath for at least 15-20 minutes after it has reached room temperature to ensure maximum precipitation of the solid.

  • Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can reduce the volume by boiling and attempt a second crystallization to recover more material[5].

  • Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and flask are pre-heated to prevent the product from crystallizing on the filter paper.

Q4: My final product is still colored, even after recrystallization. How do I remove colored impurities?

A4: Colored impurities are often large, polar molecules that can be trapped in the crystal lattice.

  • Use Activated Charcoal: After dissolving the crude solid in the minimum amount of hot solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution. Swirl the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform Hot Filtration: Remove the charcoal from the hot solution using fluted filter paper in a pre-heated funnel. The resulting filtrate should be colorless. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₆H₁₆O₂[6][7]
Molecular Weight 240.30 g/mol [6][7]
Appearance White glistening flakes or powder to crystal[8][9]
Melting Point 213-215 °C[9][10]
Boiling Point 391.3 °C at 760 mmHg[6][8]

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity (Relative)Suitability Notes
Ethanol 780.654A good starting choice for moderately polar compounds. Often effective for stilbene derivatives.
Toluene 1110.099Suitable for non-polar to moderately polar compounds. Its higher boiling point can be advantageous for dissolving less soluble solids.
Ethyl Acetate 770.228A versatile solvent, but the solubility of this compound might be high at room temperature, potentially reducing yield.
Acetone 560.355Can be effective, often used in a mixed-solvent system with a non-polar solvent like hexane.
n-Hexane 690.009Likely a poor solvent on its own, but can be used as an "anti-solvent" in a mixed-solvent system to induce crystallization.
Water 1001.000This compound is an organic compound and is unlikely to be soluble in water, even when hot.

Polarity values sourced from Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[11]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the purification of crude this compound using a single-solvent recrystallization method. Ethanol is suggested as a starting solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (if needed for hot filtration)

  • Buchner funnel, filter flask, and filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point. Test small amounts of your crude product with the solvents listed in Table 2 to find the most suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a stir bar. Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just completely dissolves at the boiling point. Avoid adding excess solvent.

  • (Optional) Removal of Insoluble Impurities: If there are insoluble impurities (or if activated charcoal was used), perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place it on top of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals[4]. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for 15-20 minutes to maximize the yield.

  • Isolation of Crystals: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Isolate the crystals by vacuum filtration, transferring the crystalline slurry into the funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces[4].

  • Drying: Leave the crystals in the Buchner funnel with the vacuum on to pull air through and partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

  • Purity Assessment: Determine the melting point of the dried crystals. Pure this compound should have a sharp melting point in the range of 213-215 °C. A broad or depressed melting point indicates the presence of impurities.

Visual Workflow

The following diagram illustrates a troubleshooting workflow for common recrystallization problems.

G start Initial Observation: Poor Recrystallization Outcome prob1 Problem: No Crystals Form start->prob1 prob2 Problem: Product 'Oils Out' start->prob2 prob3 Problem: Low Yield start->prob3 prob4 Problem: Product is Colored start->prob4 cause1a Cause: Solution not saturated (too much solvent) prob1->cause1a cause1b Cause: Nucleation is inhibited prob1->cause1b cause2a Cause: Compound is very impure (Melting point depression) prob2->cause2a cause2b Cause: Cooling too rapidly prob2->cause2b cause3a Cause: Too much solvent used prob3->cause3a cause3b Cause: Premature crystallization during hot filtration prob3->cause3b cause4a Cause: Colored impurities present prob4->cause4a sol1a Solution: Boil off excess solvent and cool again cause1a->sol1a sol1b Solution: 1. Scratch inner wall of flask 2. Add a seed crystal cause1b->sol1b sol2a Solution: Reheat, add more solvent, and cool slowly cause2a->sol2a cause2b->sol2a sol3a Solution: Use minimum hot solvent. Cool thoroughly in ice bath. cause3a->sol3a sol3b Solution: Pre-heat funnel and flask before hot filtration cause3b->sol3b sol4a Solution: Add activated charcoal to hot solution and perform hot filtration cause4a->sol4a

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 4,4'-Dimethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 4,4'-Dimethoxystilbene in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

A1: this compound is a derivative of stilbene, a class of organic compounds with various potential biological activities, including applications as anticancer agents and fluorescent dyes.[1] It is characterized as being practically insoluble in water, which poses a significant challenge for its use in biological assays and for the development of aqueous pharmaceutical formulations.[2] Poor aqueous solubility can lead to inaccurate experimental results and limited bioavailability.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The main strategies to enhance the solubility of hydrophobic compounds like this compound include:

  • Co-solvency: Using a water-miscible organic solvent to increase the solubility of the compound in an aqueous solution.

  • Complexation: Forming inclusion complexes with agents like cyclodextrins.

  • Formulation into Nanoparticles: Reducing the particle size to the nanometer range to increase the surface area and dissolution rate. This can be achieved through nanoemulsions or solid lipid nanoparticles.

  • Solid Dispersions: Dispersing the compound in a solid hydrophilic carrier at the molecular level.

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic drug molecules.

Q3: How do I choose the best solubilization method for my experiment?

A3: The choice of method depends on the specific requirements of your experiment:

  • For in vitro cell-based assays, co-solvents like DMSO are commonly used, but the final concentration of the co-solvent must be carefully controlled to avoid cellular toxicity.

  • For animal studies or potential therapeutic applications, more biocompatible methods like cyclodextrin complexation or nanoparticle formulations are generally preferred.

  • The desired concentration of this compound and the stability of the resulting formulation are also critical factors to consider.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution in aqueous media.

Possible Cause: The concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution is too low to maintain the solubility of this compound.

Solutions:

  • Optimize Co-solvent Concentration: Determine the highest tolerable co-solvent concentration for your experimental system (e.g., cell line) and ensure the final dilution does not fall below the critical level needed to keep the compound dissolved.

  • Use a Different Solubilization Technique: If the required co-solvent concentration is toxic to your system, consider alternative methods such as cyclodextrin complexation or preparing a nanoemulsion.

Issue 2: Inconsistent results in biological assays.

Possible Cause: Poor solubility and precipitation of this compound leading to variable effective concentrations in the assay.

Solutions:

  • Visually Inspect for Precipitation: Before and after adding the compound to your assay medium, carefully inspect for any signs of precipitation (cloudiness, particles).

  • Quantify the Soluble Fraction: Use an analytical technique like HPLC-UV to measure the concentration of dissolved this compound in your final assay medium to ensure consistency across experiments.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in the aqueous medium immediately before each experiment to minimize the risk of precipitation over time.

Data Presentation: Solubility Enhancement of Stilbene Derivatives

The following table summarizes the expected solubility enhancement for stilbene derivatives, including this compound, using various techniques. The data is compiled from studies on structurally similar compounds like pterostilbene and general principles of solubility enhancement.

Solubilization MethodVehicle/SystemExpected Solubility Enhancement FactorRemarks
Co-solvency 1% DMSO in waterLowLimited by the low concentration of co-solvent.
10% Ethanol in waterModerateHigher concentrations may be required for significant solubility increase.
Cyclodextrin Complexation 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)High (can be >100-fold)Forms a soluble inclusion complex.
10 mM Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Very High (can be >1000-fold)Often provides the highest solubility enhancement among cyclodextrins.
Nanoemulsion Oil-in-water nanoemulsionHighEncapsulates the compound in nanosized oil droplets.
Solid Dispersion With a hydrophilic polymer (e.g., PVP K30)Moderate to HighDepends on the polymer and the drug-to-polymer ratio.

Experimental Protocols

Protocol 1: Solubilization using Cyclodextrin Complexation (Phase Solubility Study)

This protocol is adapted from a method for pterostilbene and can be used to determine the increase in solubility of this compound with cyclodextrins.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.22 µm syringe filters

  • HPLC-UV system for quantification

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD in PBS at different concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 48 hours to reach equilibrium.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered samples appropriately with a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.

  • Plot the total concentration of dissolved this compound against the concentration of HP-β-CD to generate a phase solubility diagram.

Protocol 2: Preparation of a this compound Nanoemulsion

This protocol is based on a low-energy emulsification method for preparing a nanoemulsion of a similar stilbene derivative.

Materials:

  • This compound

  • Oil phase (e.g., Isopropyl myristate)

  • Surfactant (e.g., Polyoxyethylene castor oil, EL-40)

  • Co-surfactant (e.g., Ethanol)

  • Distilled water

Procedure:

  • Preparation of the Organic Phase: Dissolve a specific amount of this compound in the co-surfactant (ethanol) at a constant temperature. Then, thoroughly mix this solution with the oil phase (isopropyl myristate) and the surfactant (EL-40).

  • Formation of the Nanoemulsion: While stirring the organic phase, add distilled water dropwise. As the water content increases, the mixture may become viscous. Continue adding water until a stable, transparent, or translucent nanoemulsion is formed.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential using dynamic light scattering. The morphology of the nanoemulsion can be observed using transmission electron microscopy.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a potential signaling pathway affected by dimethoxystilbene derivatives in cancer cells, based on studies of the related compound 3,4-dimethoxystilbene.[3] The poor aqueous solubility of these compounds can be a critical factor in achieving effective concentrations to modulate these pathways in experimental settings.

signaling_pathway DMS This compound Ca2 ↑ [Ca2+]i DMS->Ca2 AMPK ↑ AMPK DMS->AMPK ROS ↑ ROS p53 ↑ p53 ROS->p53 Ca2->ROS Bax ↑ Bax p53->Bax CytC Cytochrome c release Bax->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis mTOR ↓ mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: Proposed signaling pathways affected by dimethoxystilbene derivatives.

Experimental Workflow Diagram

The following diagram outlines the general workflow for addressing the solubility issues of this compound in an experimental setting.

experimental_workflow Start Start: Insoluble This compound SelectMethod Select Solubilization Method Start->SelectMethod CoSolvent Co-solvency (e.g., DMSO) SelectMethod->CoSolvent In vitro Cyclodextrin Cyclodextrin Complexation SelectMethod->Cyclodextrin In vivo / In vitro Nano Nanoparticle Formulation SelectMethod->Nano In vivo Prepare Prepare Formulation CoSolvent->Prepare Cyclodextrin->Prepare Nano->Prepare Characterize Characterize Solution (e.g., HPLC, DLS) Prepare->Characterize Assay Perform Biological Assay Characterize->Assay Analyze Analyze Results Assay->Analyze

References

Stability of 4,4'-Dimethoxystilbene in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of 4,4'-Dimethoxystilbene. Below are troubleshooting guides, frequently asked questions (FAQs), quantitative data on related compounds, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution? A1: The primary degradation pathway for stilbene derivatives, including this compound, is photoisomerization. Exposure to UV or even ambient fluorescent light can cause the conversion of the thermodynamically more stable trans-isomer to the cis-isomer.[1] This change can significantly impact the compound's biological activity and experimental results. Upon extended UV irradiation, further degradation to form phenanthrene-like structures can also occur.[2]

Q2: How should solid this compound be stored? A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] For long-term storage, refrigeration at +4°C is recommended to maintain stability.[4] It is crucial to protect the solid compound from light and moisture.[4]

Q3: What are the best practices for preparing and storing stock solutions of this compound? A3: Due to the compound's photosensitivity, stock solutions should always be prepared and stored in amber glass vials or containers wrapped in aluminum foil to protect from light.[2] For short-term storage (days to weeks), solutions should be kept at -20°C. For long-term storage (months), -80°C is recommended. It is best practice to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use vials.

Q4: In which solvents is this compound soluble? A4: While specific solubility data for this compound is not extensively published, the related compound pterostilbene is soluble in DMSO (20 mg/ml), methanol (10 mg/ml), DMF (30 mg/ml), and ethanol (30 mg/ml), but is insoluble in water.[4] this compound is expected to have a similar solubility profile and is known to be practically insoluble in water.

Q5: My experimental results are inconsistent. Could this be a stability issue? A5: Yes, inconsistent results are a common sign of compound degradation. If you observe high variability, it is highly recommended to verify the integrity of your compound. You should assess the age and storage conditions of your stock solution and minimize the exposure of your working solutions to light and elevated temperatures. A troubleshooting workflow for these issues is provided below.

Troubleshooting Guide: Inconsistent Experimental Results

This guide provides a logical workflow to diagnose and resolve stability-related issues with this compound.

start Start: Inconsistent or Unexpected Results check_stock 1. Assess Stock Solution - Age and storage conditions? - Protected from light? - Aliquoted to avoid freeze-thaw? start->check_stock stock_ok Stock Solution OK check_stock->stock_ok Yes remake_stock Action: Prepare fresh stock solution from solid. check_stock->remake_stock No check_workflow 2. Evaluate Experimental Workflow - Were working solutions  prepared fresh? - Were solutions protected  from light during experiment? stock_ok->check_workflow remake_stock->check_workflow workflow_ok Workflow OK check_workflow->workflow_ok Yes improve_workflow Action: Prepare fresh dilutions. Use amber vials/foil. Minimize light exposure during experiment. check_workflow->improve_workflow No run_control 3. Run Stability Control - Perform stability study in your  specific experimental medium  (See Protocol 1). - Analyze via HPLC (See Protocol 2). workflow_ok->run_control improve_workflow->run_control end End: Problem Identified & Corrective Action Taken run_control->end

Caption: Troubleshooting workflow for stability issues.

Data Presentation: Stability of Related Stilbene Compounds

Specific quantitative stability data for this compound in common solvents is limited in peer-reviewed literature. The following tables present stability data for the structurally related and well-studied methoxylated stilbene, Pterostilbene , and the parent compound, Resveratrol . This data can serve as a valuable guide, as similar stability characteristics are expected.

Table 1: Stability of Pterostilbene in Solution (Mobile Phase) Data adapted from a study assessing stability over a short period.[5]

TemperatureTime (hours)Solvent System% Pterostilbene Remaining
25°C (Room Temp)72Acetonitrile:Water (90:10 v/v)>98%
4°C (Refrigerated)72Acetonitrile:Water (90:10 v/v)>99%

Table 2: pH-Dependent Stability of trans-Resveratrol in Aqueous Buffers Data highlights the significant impact of pH on stilbene stability.[6]

Buffer pHTemperatureTime (hours)% trans-Resveratrol RemainingHalf-life
2.037°C24~95%> 24 hours
7.037°C24~80%~54 hours (in plasma)[6]
8.037°C24< 10%< 10 hours[7]
10.037°C1< 2%< 5 minutes[7]

Key Degradation Pathway: Photoisomerization

The most common degradation pathway for this compound is the isomerization from the trans to the cis form upon exposure to light.

cluster_trans trans-4,4'-Dimethoxystilbene (More Stable) cluster_cis cis-4,4'-Dimethoxystilbene (Less Stable) trans cis trans->cis Light (UV, hv) Isomerization

Caption: Reversible photoisomerization of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study (Photostability)

This protocol is based on the principles outlined in the ICH Q1B guidelines and is designed to assess the photosensitivity of this compound in a specific solvent or experimental medium.[8]

1. Objective: To determine the rate and extent of degradation of this compound when exposed to a controlled light source.

2. Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol, or your specific experimental medium)

  • Clear glass or quartz vials

  • Amber glass vials

  • Aluminum foil

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp or fluorescent lamp capable of emitting both UV and visible light)[6]

  • HPLC system (see Protocol 2)

3. Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Aliquot Samples:

    • Light-Exposed Sample: Transfer an aliquot of the solution to a clear glass vial. This vial will be exposed to light.

    • Dark Control: Transfer an equal aliquot to an identical clear glass vial and wrap it completely in aluminum foil. This sample will serve as the dark control to account for any thermal degradation.[2]

  • Exposure: Place both the light-exposed sample and the dark control sample side-by-side in the photostability chamber to ensure identical temperature conditions.[2] Expose the samples to a controlled light source. According to ICH guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter is recommended for confirmatory studies.[8]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw small aliquots from both the exposed and dark control vials.

  • Analysis: Immediately analyze the aliquots by HPLC (as described in Protocol 2) to determine the concentration of trans-4,4'-Dimethoxystilbene and detect the formation of the cis-isomer or other degradation products.

  • Data Evaluation: Plot the concentration of the parent compound versus time for both the exposed sample and the dark control. A significant and rapid decrease in concentration in the exposed sample relative to the control indicates photosensitivity.[2]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general reversed-phase HPLC method suitable for separating and quantifying trans-4,4'-Dimethoxystilbene from its cis-isomer and other potential degradation products.

1. Objective: To develop an analytical method that can accurately measure the concentration of the parent compound and separate it from any degradants.

2. Instrumentation & Conditions:

  • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating stilbene isomers.[7]

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Example Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: Monitor at approximately 320 nm, which is a common absorbance maximum for trans-stilbenes.[9] A PDA detector is recommended to evaluate peak purity and identify new peaks from degradation products.

  • Injection Volume: 10-20 µL.

3. Procedure:

  • Standard Preparation: Prepare a series of calibration standards of trans-4,4'-Dimethoxystilbene in the mobile phase.

  • Sample Analysis: Inject the standards and the samples collected from the forced degradation study (Protocol 1).

  • Quantification: Identify the peaks corresponding to trans- and cis-4,4'-Dimethoxystilbene based on their retention times. The trans-isomer typically elutes earlier. Quantify the concentration of the trans-isomer in your samples using the calibration curve generated from the standards. Monitor for the appearance of new peaks, which indicate other degradation products.

Illustrative Signaling Pathway

While the specific signaling pathways modulated by this compound are not fully elucidated, related methoxylated stilbenes like Pterostilbene are known to have antioxidant, anti-inflammatory, and pro-apoptotic effects.[4] The diagram below illustrates a generalized pathway through which a stilbene derivative might exert such effects.

cluster_ros Oxidative Stress cluster_inflammation Inflammation cluster_apoptosis Apoptosis Stilbene This compound (or related stilbene) ROS Reactive Oxygen Species (ROS) Stilbene->ROS Inhibits NFkB NF-κB Activation Stilbene->NFkB Inhibits Bax Bax Activation Stilbene->Bax Promotes Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Caspase Caspase Cascade Bax->Caspase Apoptosis Cell Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathways modulated by stilbene compounds.

References

Optimizing Perkin Condensation for Stilbene Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the Perkin condensation synthesis of stilbenes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Perkin condensation for stilbene synthesis in a question-and-answer format.

Question: My reaction yield is very low. What are the potential causes and how can I improve it?

Answer: Low yields in a Perkin condensation for stilbene synthesis can stem from several factors:

  • Incomplete Reaction: The Perkin condensation often requires high temperatures and long reaction times to proceed to completion.[1] Insufficient heating or a shortened reaction time will result in a low yield of the intermediate α-phenylcinnamic acid.

    • Solution: Ensure the reaction temperature is maintained between 180-200°C for 5-8 hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC) to ensure all starting material has been consumed.

  • Suboptimal Base/Catalyst: The choice and quality of the base are critical. The alkali salt of the acid anhydride is a common catalyst.[3]

    • Solution: Use an anhydrous alkali salt of the corresponding phenylacetic acid. For example, when using phenylacetic anhydride, sodium or potassium phenylacetate is a suitable base. Triethylamine can also be used as a base.[4]

  • Side Reactions: At high temperatures, side reactions such as polymerization or decomposition of the starting materials or product can occur, leading to the formation of tar-like substances.[5]

    • Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Maintain a consistent temperature and avoid localized overheating.

  • Inefficient Decarboxylation: The synthesis of stilbenes via the Perkin condensation is often a two-step process involving the formation of an α-phenylcinnamic acid intermediate, followed by decarboxylation. Incomplete decarboxylation will result in a low yield of the final stilbene product.

    • Solution: Ensure the decarboxylation step is carried out under appropriate conditions. A common method involves heating the α-phenylcinnamic acid in quinoline with a copper catalyst at temperatures between 210-220°C.

Question: I am observing the formation of a significant amount of brown, tar-like material in my reaction flask. What is this and how can I prevent it?

Answer: The formation of a brown, tar-like substance is a common issue in Perkin condensations, especially when conducted at high temperatures. This is likely due to polymerization of the aldehyde starting material or decomposition of the product.

  • Prevention Strategies:

    • Maintain a Homogeneous Reaction Mixture: Ensure efficient stirring throughout the reaction to prevent localized overheating, which can promote polymerization.

    • Use an Inert Atmosphere: Conducting the reaction under nitrogen or argon can help minimize oxidative decomposition.

    • Purify Starting Materials: Ensure your aldehyde is free of acidic impurities that can catalyze polymerization. Distillation of the aldehyde before use is recommended.

Question: My final stilbene product is a mixture of E and Z isomers. How can I improve the stereoselectivity of the reaction?

Answer: The Perkin condensation itself typically leads to the formation of the more stable E (trans) isomer of the α-phenylcinnamic acid. The stereochemistry of the final stilbene product is largely determined by the subsequent decarboxylation and isomerization steps.

  • Isomerization: If the cis-stilbene is the desired product, the decarboxylation of α-phenylcinnamic acid in quinoline with a copper catalyst tends to favor the cis-isomer. The trans-isomer can often be obtained by isomerization of the cis-isomer in the presence of a strong acid, such as concentrated HCl.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Perkin condensation for stilbene synthesis?

A1: The Perkin condensation for stilbene synthesis involves two main stages:

  • Condensation: An aromatic aldehyde condenses with a phenylacetic anhydride in the presence of a basic catalyst (typically the alkali salt of the phenylacetic acid) to form an α-phenylcinnamic acid.

  • Decarboxylation: The resulting α-phenylcinnamic acid is then heated, often with a catalyst like copper chromite in a high-boiling solvent such as quinoline, to induce decarboxylation (loss of CO₂) and form the stilbene.[6]

Q2: What are the key reaction parameters to control for a successful Perkin condensation?

A2: The key parameters to control are:

  • Temperature: High temperatures, typically in the range of 180-220°C, are required for both the condensation and decarboxylation steps.[2]

  • Reaction Time: The condensation step can take several hours (5-8 hours) to complete.[2]

  • Catalyst/Base: The choice of base is crucial for the initial condensation. The alkali salt of the acid anhydride is commonly used.[3] For the decarboxylation step, copper-based catalysts are often employed.[6]

  • Anhydrous Conditions: The presence of moisture can hydrolyze the acid anhydride, reducing the yield. Therefore, using anhydrous reagents and glassware is important.

Q3: How can I purify the final stilbene product?

A3: Purification of the stilbene product typically involves the following steps after the reaction work-up:

  • Extraction: The product is extracted from the reaction mixture using an organic solvent.

  • Washing: The organic layer is washed to remove any remaining impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Chromatography/Recrystallization: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure stilbene.

Data Presentation

The following tables summarize the effect of different catalysts and bases on the yield of stilbenes in Perkin condensation reactions.

Table 1: Effect of Catalyst on Stilbene Yield in Perkin-type Reactions

CatalystAromatic AldehydePhenylacetic Acid DerivativeSolventTemperature (°C)Yield (%)Reference
TriethylamineSubstituted BenzaldehydesSubstituted Phenylacetic AcidsAcetic AnhydrideReflux60[4]
Copper Chromite-α-phenylcinnamic acidQuinoline20072 (decarboxylation)[4]
Copper Powder3,5-dimethoxyphenylacetic acidp-methoxybenzaldehyde ethylene acetalToluene/QuinolineReflux>93[7]

Table 2: Yields of Carboxylic Acid-Substituted Stilbenes from Perkin Condensation

AldehydePhenylacetic AcidYield (%)Reference
Aldehyde 191aPhenylacetic Acid 18548-49[6]
Aldehyde 191bPhenylacetic Acid 18548-49[6]
Aldehyde 191cPhenylacetic Acid 18548-49[6]
Aldehyde 191dPhenylacetic Acid 18548-49[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Stilbenes via Perkin Condensation and Decarboxylation

This protocol is a general guideline and may require optimization for specific substrates.

Part A: Perkin Condensation to form α-Phenylcinnamic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aromatic aldehyde (1.0 eq), phenylacetic anhydride (2.5 eq), and the anhydrous alkali salt of phenylacetic acid (e.g., sodium phenylacetate, 1.5 eq).

  • Heating: Heat the reaction mixture in an oil bath to 180-200°C and maintain this temperature for 5-8 hours with continuous stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a saturated solution of sodium carbonate to hydrolyze any unreacted anhydride.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the α-phenylcinnamic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Part B: Decarboxylation to form Stilbene

  • Reaction Setup: In a round-bottom flask, dissolve the crude α-phenylcinnamic acid (1.0 eq) in quinoline. Add a catalytic amount of copper chromite.

  • Heating: Heat the mixture to 210-220°C for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture and pour it into a beaker containing dilute hydrochloric acid to neutralize the quinoline.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification: Purify the crude stilbene by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Perkin_Condensation_Workflow cluster_condensation Perkin Condensation cluster_decarboxylation Decarboxylation cluster_purification Purification start Aromatic Aldehyde + Phenylacetic Anhydride + Base (e.g., Sodium Phenylacetate) reaction Heat (180-200°C, 5-8h) start->reaction 1. intermediate α-Phenylcinnamic Acid reaction->intermediate 2. decarboxylation_reaction Heat with Catalyst (e.g., Copper Chromite in Quinoline, 210-220°C) intermediate->decarboxylation_reaction 3. stilbene Stilbene decarboxylation_reaction->stilbene 4. purification Column Chromatography or Recrystallization stilbene->purification 5. final_product Pure Stilbene purification->final_product 6.

Caption: General experimental workflow for the synthesis of stilbenes via Perkin condensation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Stilbene Yield cause1 Incomplete Condensation? start->cause1 cause2 Inefficient Decarboxylation? start->cause2 cause3 Side Reactions? start->cause3 cause4 Suboptimal Catalyst/Base? start->cause4 solution1 Increase reaction time/temperature Monitor with TLC cause1->solution1 solution2 Ensure proper catalyst and high temperature for decarboxylation cause2->solution2 solution3 Use inert atmosphere Ensure pure reagents cause3->solution3 solution4 Use anhydrous base Optimize base choice cause4->solution4

Caption: Troubleshooting logic for low yield in Perkin condensation for stilbene synthesis.

References

Preventing photodegradation of 4,4'-Dimethoxystilbene during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-Dimethoxystilbene. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its photodegradation, ensuring the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during experiments?

A1: The primary cause of degradation for this compound, like other stilbenes, is photodegradation. This process is mainly driven by photoisomerization, where the thermodynamically more stable trans-isomer absorbs light and converts to the cis-isomer.[1] This conversion can significantly alter the compound's physical, chemical, and biological properties, leading to inaccurate experimental results.

Q2: What are the potential consequences of photodegradation in my experiments?

A2: Photodegradation can lead to several critical issues:

  • Altered Biological Activity: The cis and trans isomers can exhibit different biological effects.

  • Inaccurate Quantification: The presence of the cis-isomer will lead to errors in quantifying the concentration of the intended trans-isomer.

  • Formation of Byproducts: Prolonged exposure to light can lead to irreversible side reactions, such as photocyclization, forming phenanthrene-type structures.[2]

  • Changes in Physicochemical Properties: The two isomers have distinct physical and spectral properties, which can affect the behavior of your system.

Q3: How can I visually confirm if photoisomerization is occurring?

A3: A common indicator of photodegradation is a change in the solution's color, often a yellowing, which can be attributed to the formation of photodegraded products like o-quinones that absorb in the visible spectrum. Spectroscopic analysis, such as UV-Vis spectrophotometry, will also show characteristic changes. The absorption spectrum of the trans-isomer typically shows a strong absorption band at a longer wavelength compared to the cis-isomer. As photoisomerization proceeds, the intensity of the trans peak will decrease while the cis peak increases.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize photodegradation, solutions of this compound should always be protected from light. It is recommended to store them in amber vials or containers wrapped in aluminum foil. For long-term storage, solutions should be kept in a cool and dark place, such as a freezer at -20°C.

Q5: Does the choice of solvent affect the stability of this compound?

A5: Yes, the solvent can significantly influence the rate of photoisomerization. Solvent polarity and viscosity are key factors. While specific data for this compound is limited, for the parent compound trans-stilbene, higher viscosity solvents can hinder the molecular motion required for isomerization, thus potentially increasing stability. The polarity of the solvent can also affect the energy levels of the excited states, influencing the isomerization quantum yield.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Rapid loss of trans-4,4'-Dimethoxystilbene concentration High-efficiency trans to cis photoisomerization due to light exposure.- Work in a dark or low-light environment.- Use amber-colored glassware or wrap containers in aluminum foil.- Prepare solutions fresh before use.
Appearance of unexpected peaks in HPLC analysis - Formation of photodegradation byproducts (e.g., phenanthrene derivatives).- Presence of impurities in the starting material.- Solvent degradation.- Analyze new peaks using LC-MS to identify potential degradation products.- Run a control sample of the starting material (not exposed to light).- Inject a solvent blank to rule out solvent-related peaks.
Inconsistent or irreproducible results between experiments - Fluctuations in light source intensity or wavelength.- Variations in sample concentration or solvent purity.- Temperature fluctuations during the experiment.- Calibrate your light source and ensure consistent sample positioning.- Prepare fresh solutions for each experiment using high-purity solvents.- Use a temperature-controlled sample chamber.
Precipitation of the compound during the experiment The cis-isomer may have lower solubility in the chosen solvent compared to the trans-isomer.- Consider using a different solvent where both isomers are sufficiently soluble.- If possible, perform the experiment at a slightly elevated temperature to improve solubility.

Quantitative Data

Compound Solvent Fluorescence Quantum Yield (Φf) trans → cis Photoisomerization Quantum Yield (Φt→c) Reference
trans-Stilbenen-Hexane0.040.41General Literature
trans-StilbeneBenzene0.050.40General Literature
trans-StilbeneGlycerol0.15-General Literature
Water-soluble coumarin-based photoswitchAcetonitrile-0.12[4]
Water-soluble coumarin-based photoswitchWater-0.042[4]

Note: The quantum yield is a measure of the efficiency of a particular photoprocess. A higher photoisomerization quantum yield indicates a greater propensity for the compound to degrade upon light exposure.

Experimental Protocols

Protocol 1: General Procedure for Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for this compound.

1. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile, ethanol) at a known concentration.
  • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.

2. Light Exposure:

  • Place the unprotected and dark control samples in a photostability chamber.
  • Expose the samples to a light source that provides both visible and UV radiation. A common setup involves a combination of a cool white fluorescent lamp and a near UV fluorescent lamp.
  • The total illumination should be not less than 1.2 million lux hours, and the integrated near ultraviolet energy should be not less than 200 watt hours per square meter.

3. Sample Analysis:

  • At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.
  • Analyze the aliquots by a stability-indicating method, such as HPLC, to determine the concentration of trans-4,4'-Dimethoxystilbene and to detect the formation of the cis-isomer and any other degradation products.

4. Data Evaluation:

  • Compare the results from the exposed sample to those of the dark control to assess the extent of photodegradation.
  • Plot the concentration of the trans-isomer as a function of light exposure time to determine the degradation kinetics.

Protocol 2: HPLC Method for Isomer Separation and Quantification

This is a general reverse-phase HPLC method that can be optimized for the separation of trans- and cis-4,4'-Dimethoxystilbene.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration to 95% over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the respective absorbance maxima for the trans and cis isomers. For many stilbenes, the trans isomer absorbs around 310-330 nm, while the cis isomer absorbs at a shorter wavelength, typically around 280 nm. A PDA detector is ideal for identifying the optimal wavelengths.

  • Quantification: Create calibration curves for both the trans and cis isomers using standards of known concentration to accurately quantify their amounts in the samples.

Visualizations

Photodegradation_Prevention_Workflow cluster_prep Sample Preparation cluster_protection Light Protection cluster_environment Environmental Control cluster_analysis Analysis start Start Experiment with This compound prep_solution Prepare Solution start->prep_solution use_amber Use Amber Glassware or Wrap in Foil prep_solution->use_amber low_light Work in Low Light Conditions use_amber->low_light deoxygenate Deoxygenate Solvent (e.g., N2 purge, Freeze-Pump-Thaw) low_light->deoxygenate temp_control Control Temperature deoxygenate->temp_control analyze Perform Experiment temp_control->analyze hplc Analyze by HPLC analyze->hplc end_node Stable Results hplc->end_node

Caption: Workflow for preventing photodegradation.

Caption: Troubleshooting photodegradation issues.

Photodegradation_Pathways trans trans-4,4'-Dimethoxystilbene (Stable Ground State) trans_excited Excited State trans->trans_excited Light (hν) trans_excited->trans Fluorescence/ Non-radiative Decay cis cis-4,4'-Dimethoxystilbene (Less Stable Isomer) trans_excited->cis Photoisomerization cis->trans_excited Light (hν) cyclized Dihydrophenanthrene Intermediate cis->cyclized Photocyclization phenanthrene Phenanthrene Derivative (Irreversible Byproduct) cyclized->phenanthrene Oxidation

Caption: Photodegradation pathways of stilbenes.

References

Technical Support Center: Separation of Cis and Trans Isomers of 4,4'-Dimethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to separating the cis and trans isomers of 4,4'-dimethoxystilbene. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for separating cis and trans isomers of this compound?

The separation of cis and trans isomers of this compound is primarily based on the differences in their physical and chemical properties, which arise from their distinct three-dimensional structures. The trans isomer is generally more stable, less polar, and has a higher melting point due to its more symmetrical and planar structure, which allows for more efficient crystal packing. In contrast, the cis isomer is less stable, more polar, and has a lower melting point due to steric hindrance between the two methoxyphenyl groups, which forces the molecule into a non-planar conformation.[1][2] These differences in polarity, solubility, and crystallinity are exploited in various separation techniques.

Q2: What are the common methods for separating cis and trans isomers of this compound?

The most common and effective methods for separating the geometric isomers of this compound are:

  • Fractional Crystallization: This technique leverages the significant difference in melting points and solubility between the two isomers. The less soluble trans-isomer can be selectively crystallized from a suitable solvent, leaving the more soluble cis-isomer in the mother liquor.[1]

  • Column Chromatography: This is a widely used technique that separates the isomers based on their differential adsorption to a stationary phase. Due to its lower polarity, the trans-isomer typically elutes before the more polar cis-isomer in normal-phase chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation of the isomers. In reversed-phase HPLC, the more polar cis-isomer will have a shorter retention time than the less polar trans-isomer.[3]

Q3: How can I monitor the progress and success of the separation?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the separation of cis and trans isomers during column chromatography and for checking the purity of fractions from fractional crystallization. The less polar trans-isomer will have a higher Rf value (travel further up the plate) than the more polar cis-isomer on a silica gel TLC plate.[1] For quantitative analysis of the isomeric ratio and to confirm the purity of the final products, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.

Troubleshooting Guides

Fractional Crystallization
Issue Potential Cause Recommended Solution
No crystals form upon cooling. The solution is too dilute.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The solution is supersaturated and requires nucleation.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure trans-isomer.
The product "oils out" instead of crystallizing. The cooling process is too rapid.Allow the solution to cool to room temperature slowly, and then place it in an ice bath.
The solvent is not appropriate for the compound.Experiment with different solvents or solvent mixtures.
The purified trans-isomer is still contaminated with the cis-isomer. The cis-isomer co-precipitated with the trans-isomer.Wash the collected crystals with a small amount of the cold crystallization solvent to remove the more soluble cis-isomer.
The initial crystallization was not efficient enough.Perform a second recrystallization of the obtained solid.
Column Chromatography
Issue Potential Cause Recommended Solution
Poor or no separation of isomers. The eluent (mobile phase) is too polar.Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or toluene. Optimize the solvent system using TLC first to achieve a good separation of spots (e.g., Rf values of ~0.3 and ~0.5).[1]
The column is overloaded with the sample.Use a proper ratio of sample to stationary phase, typically 1:30 to 1:50 by weight.[1]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
Low yield of the desired isomer. The compound is strongly adsorbed to the stationary phase.After eluting with the primary solvent system, try flushing the column with a more polar solvent to recover any remaining compound.
Fractions were not collected and analyzed effectively.Collect smaller fractions and analyze each by TLC to identify the pure fractions before combining them.
cis-isomer is converting to the trans-isomer on the column. The silica gel is acidic, catalyzing the isomerization.Use neutralized silica gel or add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent.
Exposure to light is causing photoisomerization.Protect the column from light by wrapping it in aluminum foil.[2]
High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Recommended Solution
Poor or no separation of isomer peaks. The mobile phase composition is not optimal.For reversed-phase HPLC, if both isomers elute too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention times and improve resolution.
The stationary phase is not providing sufficient selectivity.While a C18 column is a good starting point, consider a phenyl-hexyl column which can offer different pi-pi interactions and potentially better selectivity for stilbene isomers.
Peak tailing. Secondary interactions between the analytes and the stationary phase.Add a small amount of a modifier to the mobile phase, such as a buffer or an ion-pairing agent, to improve peak shape.
The column is overloaded.Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol outlines a general procedure for the separation of a mixture of cis and trans-4,4'-dimethoxystilbene using column chromatography.

Materials:

  • Crude mixture of cis and trans-4,4'-dimethoxystilbene

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates (silica gel) and developing chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable eluent system by testing different ratios of hexane and ethyl acetate on a TLC plate spotted with the crude mixture. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture. The ideal solvent system should give a good separation between the two spots, with the lower spot having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the optimized solvent system. The less polar trans-isomer will elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Analysis: Combine the fractions containing the pure trans-isomer and the fractions containing the pure cis-isomer separately. Evaporate the solvent to obtain the purified isomers.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of the isomeric purity of this compound.

Instrumentation and Conditions:

Parameter Condition
HPLC System: A standard HPLC system with a UV detector
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)[3]
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 320 nm (for trans-isomer) and ~280 nm (for cis-isomer)
Injection Volume: 10 µL

Expected Elution Order: In reversed-phase HPLC, the more polar cis-isomer is expected to have a shorter retention time than the less polar trans-isomer.

Data Presentation

Table 1: Physicochemical Properties of this compound Isomers

Propertycis-4,4'-Dimethoxystilbenetrans-4,4'-Dimethoxystilbene
Molecular Formula C₁₆H₁₆O₂C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol 240.30 g/mol
Melting Point Lower (liquid at room temp.)Higher (crystalline solid)
Polarity More PolarLess Polar
Thermodynamic Stability Less StableMore Stable[2]

Table 2: Typical Column Chromatography Parameters for Stilbene Isomer Separation

ParameterGuideline
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Hexane/Toluene gradient[1]
Sample to Sorbent Ratio 1:30 to 1:50 (w/w)[1]
Elution Order trans-isomer (less polar) elutes first

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization Synthesis Wittig Reaction of 4-methoxybenzaldehyde and 4-methoxybenzyltriphenylphosphonium ylide Crude_Mixture Crude Mixture (cis and trans isomers) Synthesis->Crude_Mixture Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Mixture->Column_Chromatography Fractional_Crystallization Fractional Crystallization (e.g., from Ethanol) Crude_Mixture->Fractional_Crystallization TLC TLC Analysis (Monitoring) Column_Chromatography->TLC monitor Pure_cis Pure cis-Isomer Column_Chromatography->Pure_cis Pure_trans Pure trans-Isomer Column_Chromatography->Pure_trans Fractional_Crystallization->Pure_trans HPLC HPLC Analysis (Purity & Ratio) NMR NMR Spectroscopy (Structure Confirmation) Pure_cis->HPLC Pure_cis->NMR Pure_trans->HPLC Pure_trans->NMR

Caption: Workflow for the synthesis, separation, and analysis of cis and trans isomers of this compound.

Logical_Relationships cluster_properties Isomer Properties cluster_methods Separation Methods Polarity Polarity Chromatography Column Chromatography Polarity->Chromatography exploited by HPLC HPLC Polarity->HPLC exploited by Solubility Solubility Crystallization Fractional Crystallization Solubility->Crystallization exploited by Crystallinity Crystallinity Crystallinity->Crystallization exploited by

Caption: Logical relationships between isomer properties and separation methods.

References

Technical Support Center: Scaling Up the Synthesis of 4,4'-Dimethoxystilbene for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 4,4'-dimethoxystilbene.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for producing this compound?

A1: For large-scale synthesis, the most recommended methods are the Horner-Wadsworth-Emmons (HWE) reaction and the McMurry coupling reaction. The HWE reaction is often preferred due to its high stereoselectivity for the desired (E)-isomer and a more straightforward purification process, as the phosphate byproduct is water-soluble.[1] The McMurry reaction is also a viable option, particularly for symmetrical stilbenes, and involves the reductive coupling of two aldehyde or ketone molecules.[2][3]

Q2: How can I ensure high stereoselectivity for the (E)-4,4'-dimethoxystilbene isomer?

A2: The Horner-Wadsworth-Emmons (HWE) reaction is highly favored for its strong preference for forming the thermodynamically more stable (E)-alkene.[1][4] This selectivity is a key advantage for scaling up, as it minimizes the need for complex purification to remove the (Z)-isomer. Standard Wittig reactions, on the other hand, can often produce a mixture of (E) and (Z) isomers.[1] If the (Z)-isomer is formed, it can sometimes be isomerized to the (E)-isomer using trace amounts of a mild acid.[5][6]

Q3: What are the critical parameters for purifying this compound for in vivo studies?

A3: For in vivo applications, high purity is paramount to avoid confounding biological results. Key purification steps include:

  • Recrystallization: This is the most common and effective method for purifying the crude product. Solvents such as ethanol or toluene are often suitable.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed to remove minor impurities.

  • Purity Assessment: Purity should be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to ensure the absence of starting materials, reagents, and byproducts.

Q4: What are the primary safety considerations when scaling up this synthesis?

A4: Scaling up introduces several safety challenges:

  • Handling of Strong Bases: Reactions like the HWE often use strong bases such as sodium hydride (NaH), which is highly reactive and can ignite on contact with water or moist air.

  • Flammable Solvents: Large volumes of flammable organic solvents like tetrahydrofuran (THF) and toluene require proper handling and storage in a well-ventilated area, away from ignition sources.

  • Exothermic Reactions: The reaction of strong bases with other reagents can be exothermic. On a large scale, this heat generation needs to be carefully controlled through slow addition of reagents and efficient cooling to prevent runaway reactions.

Troubleshooting Guides

Guide 1: Low Product Yield

This guide provides solutions to common problems leading to low yields during the synthesis of this compound.

Observed Problem Potential Cause Suggested Solution
Low or no product formation Poor quality of reagents: Impure starting materials (e.g., p-anisaldehyde) or degraded base (e.g., old sodium hydride).Use freshly purified starting materials and a new, unopened container of the base. Ensure all reagents are handled under anhydrous conditions.[7]
Inefficient reaction conditions: Suboptimal temperature or reaction time.Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[8]
Significant amount of starting material remains Incomplete reaction: Insufficient amount of base or too short a reaction time.Ensure the correct stoichiometry of the base is used. If the reaction has stalled, consider adding a small additional portion of the base. Extend the reaction time and continue monitoring by TLC.
Reactivity of the ylide (in HWE): The phosphonate carbanion may not be forming efficiently.Ensure the phosphonate is added slowly to the base at a low temperature (e.g., 0 °C) to ensure complete deprotonation before adding the aldehyde.
Product loss during workup Incomplete extraction: The product may have some solubility in the aqueous layer.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous phase.
Difficulties with recrystallization: Using too much solvent or an inappropriate solvent system.Use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling. Test different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Guide 2: Product Purity Issues

This guide addresses common problems related to the purity of the final this compound product.

Observed Problem Potential Cause Suggested Solution
Presence of (Z)-isomer Non-stereoselective reaction conditions: Using a standard Wittig reaction instead of the HWE modification.Employ the Horner-Wadsworth-Emmons reaction, which strongly favors the (E)-isomer.[1][4]
Isomerization during workup or purification: Exposure to light or acid can sometimes cause isomerization.Protect the reaction and product from direct light. Ensure that any acidic conditions used during workup are neutralized promptly. The (Z)-isomer can be intentionally converted to the more stable (E)-isomer with a catalytic amount of a mild acid.[5][6]
Contamination with byproducts Side reactions: Self-condensation of the aldehyde or other side reactions can occur, especially at higher temperatures.Maintain the recommended reaction temperature. Add the aldehyde slowly to the reaction mixture to minimize its concentration and reduce the likelihood of side reactions.
Incomplete removal of reagents: Residual phosphine oxide (from Wittig) or phosphate ester (from HWE) in the final product.The byproduct from the HWE reaction is water-soluble and can be removed with aqueous washes.[1] For Wittig byproducts, purification by column chromatography is often necessary.
Oily or discolored product Presence of impurities: Trace amounts of colored byproducts or residual starting materials.Recrystallize the product from a suitable solvent system. Treatment with activated carbon during the workup can sometimes help remove colored impurities.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Typical Starting Materials Key Reagents Reported Yield (%) (E)/(Z) Selectivity Scalability Considerations
Horner-Wadsworth-Emmons Diethyl (4-methoxybenzyl)phosphonate, p-AnisaldehydeSodium hydride, THF80-95High (predominantly E)Good; water-soluble byproduct simplifies purification.[1][9]
McMurry Coupling p-AnisaldehydeTiCl₃ or TiCl₄, LiAlH₄ or Zn(Cu)70-85Not highly selective, can produce E/Z mixturesModerate; requires stoichiometric amounts of titanium reagents and strictly anhydrous conditions.[2][10]
Wittig Reaction (4-Methoxybenzyl)triphenylphosphonium bromide, p-AnisaldehydeStrong base (e.g., n-BuLi, NaH)50-80Often poor, can yield significant amounts of the (Z)-isomerChallenging on a large scale due to difficult removal of triphenylphosphine oxide byproduct.[1]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-4,4'-Dimethoxystilbene (Scalable)

This protocol is a generalized procedure based on the principles of the HWE reaction, which is highly recommended for its stereoselectivity and simplified purification.

Step 1: Preparation of Diethyl (4-methoxybenzyl)phosphonate

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-methoxybenzyl chloride (1.0 eq) and triethyl phosphite (1.1 eq).

  • Heat the mixture to 120-140 °C for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction by observing the cessation of ethyl chloride evolution.

  • After cooling, remove the excess triethyl phosphite under high vacuum to yield the crude diethyl (4-methoxybenzyl)phosphonate, which can often be used in the next step without further purification.

Step 2: Olefination Reaction

  • In a dry, nitrogen-flushed flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (4-methoxybenzyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of p-anisaldehyde (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol to yield pure (E)-4,4'-dimethoxystilbene.

Mandatory Visualizations

experimental_workflow Experimental Workflow for HWE Synthesis reagents 4-Methoxybenzyl chloride Triethyl phosphite arbuzov Michaelis-Arbuzov Reaction (Heat, N2) reagents->arbuzov phosphonate Diethyl (4-methoxybenzyl)phosphonate arbuzov->phosphonate ylide_formation Ylide Formation (NaH, THF, 0°C to RT) phosphonate->ylide_formation olefination Olefination (0°C to RT, 12-18h) ylide_formation->olefination anisaldehyde p-Anisaldehyde anisaldehyde->olefination crude_product Crude this compound olefination->crude_product workup Aqueous Workup & Extraction crude_product->workup purification Recrystallization (Ethanol) workup->purification final_product Pure (E)-4,4'-Dimethoxystilbene purification->final_product

General experimental workflow for the HWE synthesis.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_conditions Verify Reaction Time & Temperature start->check_conditions check_stoichiometry Confirm Stoichiometry of Base start->check_stoichiometry optimize_workup Optimize Extraction & Recrystallization check_reagents->optimize_workup check_conditions->optimize_workup check_stoichiometry->optimize_workup solution Improved Yield optimize_workup->solution

A logical flowchart for troubleshooting low yields.

signaling_pathway Illustrative Signaling Pathway for Stilbene Derivatives stilbene This compound ampk AMPK Activation stilbene->ampk apoptosis Induction of Apoptosis stilbene->apoptosis mtor mTOR Signaling Inhibition ampk->mtor inhibits cell_proliferation Inhibition of Cell Proliferation mtor->cell_proliferation promotes apoptosis->cell_proliferation angiogenesis Inhibition of Angiogenesis cell_proliferation->angiogenesis

Potential signaling pathway influenced by stilbenes.

References

Technical Support Center: Metabolic Analysis of Methoxylated Stilbenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metabolic analysis of methoxylated stilbenes. This guide is designed for researchers, scientists, and drug development professionals actively working with these promising compounds. My goal is to provide you with not just solutions to common experimental hurdles, but also the underlying scientific reasoning to empower you to make informed decisions in your own study designs. We will explore the nuances of sample preparation, chromatography, and mass spectrometry, ensuring your methods are robust, reproducible, and reliable.

Part 1: Frequently Asked Questions - Foundational Concepts

This section addresses the fundamental challenges and concepts in the analysis of methoxylated stilbenes.

Q1: What makes methoxylated stilbenes like pterostilbene analytically challenging compared to their hydroxylated analogs like resveratrol?

A1: The primary challenge stems from their metabolic pathways and resulting physicochemical properties. While the methoxy groups in compounds like pterostilbene increase lipophilicity and bioavailability, they also introduce specific metabolic routes that create a complex mixture of metabolites.[1][2]

  • Metabolic Complexity: The metabolism of methoxylated stilbenes involves multiple competing pathways:

    • Phase I Metabolism: O-demethylation (converting a methoxy group to a hydroxyl group) and aromatic hydroxylation are common reactions, primarily mediated by cytochrome P450 enzymes like CYP1A2.[3] This creates metabolites that can be isomeric with other potential metabolites, complicating identification.

    • Phase II Metabolism: The resulting hydroxyl groups are then rapidly conjugated through glucuronidation and sulfation.[4][5] This creates highly polar metabolites that behave very differently from the parent compound during extraction and chromatographic separation.

  • Physicochemical Similarity: The resulting pool of metabolites often includes isobaric (same nominal mass) and isomeric (same exact mass and formula) compounds. For example, demethylation of one methoxy group on pterostilbene results in pinostilbene, while hydroxylation at a different position can produce 3'-hydroxypterostilbene.[3] These molecules can be difficult to distinguish by mass spectrometry alone and require excellent chromatographic separation.

Q2: What are the primary metabolic transformations I should expect to see for a methoxylated stilbene?

A2: You should anticipate a multi-step biotransformation process. The primary goal of metabolism is to increase the water solubility of the compound to facilitate excretion.[6] For a typical dimethoxylated stilbene like pterostilbene, the pathway is as follows:

  • Phase I (Bioactivation/Functionalization): The parent compound is first acted upon by CYP enzymes. The main reactions are O-demethylation and hydroxylation.[3] This step introduces or exposes a hydroxyl group.

  • Phase II (Conjugation): The newly formed hydroxyl group becomes a target for conjugation enzymes. The most common conjugations are glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfo group), leading to the formation of glucuronide and sulfate conjugates.[4][5] These conjugates are the predominant forms found in plasma and urine.[4]

Below is a diagram illustrating this general metabolic pathway.

G parent Parent Methoxylated Stilbene (e.g., Pterostilbene) phase1 Phase I Metabolism (CYP450-mediated) parent->phase1 demethyl O-Demethylated Metabolite phase1->demethyl Demethylation Hydroxylation hydroxyl Hydroxylated Metabolite phase1->hydroxyl Demethylation Hydroxylation phase2 Phase II Metabolism (UGTs, SULTs) demethyl->phase2 hydroxyl->phase2 glucuronide Glucuronide Conjugate phase2->glucuronide sulfate Sulfate Conjugate phase2->sulfate excretion Excretion glucuronide->excretion sulfate->excretion

Caption: General metabolic pathway of methoxylated stilbenes.

Part 2: Troubleshooting Guide - Experimental Workflow

This section is formatted as a series of troubleshooting scenarios that you might encounter during your analysis, from sample collection to data interpretation.

Scenario 1: Sample Preparation & Extraction

Q: My recovery for stilbene metabolites from plasma/urine is very low and inconsistent. The parent compound recovery is fine. What's going wrong?

A: This is a classic problem rooted in the vast polarity difference between the parent methoxylated stilbene (lipophilic) and its conjugated metabolites (hydrophilic). A single extraction method is often insufficient to capture both efficiently.

Causality: Standard liquid-liquid extraction (LLE) with solvents like ethyl acetate is excellent for the parent compound but will fail to extract the highly water-soluble glucuronide and sulfate conjugates. Conversely, a highly polar extraction will miss the parent. Solid-phase extraction (SPE) is the preferred method, but the choice of sorbent and elution protocol is critical.[7][8]

Troubleshooting Steps:

  • Use a Broad-Spectrum SPE Sorbent: Avoid using highly nonpolar sorbents like C18 alone, as they may not adequately retain the polar conjugates. A polymeric reversed-phase sorbent (e.g., polystyrene-divinylbenzene) is often a better choice as it provides multiple interaction mechanisms (hydrophobic, pi-pi) and can retain a wider range of analytes.[7][9]

  • Optimize Sample pH: Before loading your sample onto the SPE cartridge, acidify it (e.g., to pH 2-3 with formic acid). This suppresses the ionization of any carboxylic acid groups (like in glucuronic acid) and phenolic hydroxyls, increasing their retention on reversed-phase sorbents.[9]

  • Refine Your Wash and Elution Steps:

    • Wash Step: Use a weak organic solvent wash (e.g., 5% methanol in acidified water) after loading. This will remove highly polar interferences (salts, urea) without prematurely eluting your metabolites of interest.

    • Elution Step: Elute with a strong organic solvent like methanol or acetonitrile. You may need to use a gradient elution or multiple elution steps with increasing solvent strength to recover all analytes. For very polar conjugates, a small amount of base (e.g., 0.5% ammonium hydroxide) in the elution solvent can improve recovery, but be mindful of analyte stability.

Data Summary: Comparison of Extraction Techniques

Extraction Method Target Analytes Pros Cons Typical Recovery
Liquid-Liquid (LLE) Parent Stilbene Simple, inexpensive Poor recovery of polar metabolites, can form emulsions >85% (Parent), <20% (Conjugates)
Protein Precipitation (PP) All Fast, easy Does not remove matrix interferences, leads to ion suppression Variable, high matrix effects

| Solid-Phase (SPE) | All | High recovery, clean extracts, can concentrate sample | Method development required, higher cost | >85% for both parent and metabolites (if optimized)[10][11][12] |

Scenario 2: LC-MS/MS Analysis

Q: I'm having trouble separating two metabolite peaks that have the exact same mass. How can I confirm if they are isomers and resolve them?

A: This is a common challenge when dealing with metabolites from demethylation versus hydroxylation. High-resolution mass spectrometry (HRMS) can confirm they are isomers by providing the same elemental composition, but chromatographic separation is essential for individual quantification.[13]

Causality: Isomers have identical masses and fragmentation patterns can be very similar, making them difficult to distinguish without physical separation. The slight differences in their chemical structure (e.g., the position of a hydroxyl group) lead to subtle differences in polarity, which can be exploited by liquid chromatography.

Troubleshooting Steps:

  • Decrease the Ramp Speed of Your Gradient: A slower, shallower gradient provides more time for the column to interact with the analytes, improving the resolution of closely eluting peaks. For example, instead of a 5-minute ramp from 10% to 95% organic solvent, try a 15-minute ramp.[14]

  • Change the Column Chemistry: If a standard C18 column isn't working, switch to a column with a different selectivity.

    • Phenyl-Hexyl Column: Offers pi-pi interactions, which can be very effective for separating aromatic compounds like stilbenes.

    • Pentafluorophenyl (PFP) Column: Provides a unique selectivity through dipole-dipole, pi-pi, and hydrophobic interactions, often resolving isomers that co-elute on C18.

  • Optimize Mobile Phase Additives: Small changes can have a big impact. If you are using formic acid, try switching to acetic acid or vice-versa. Also, ensure your mobile phase pH is consistent and reproducible.

  • Lower the Column Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) can sometimes increase analyte interaction with the stationary phase and improve resolution, although it will also increase backpressure.

Scenario 3: Metabolite Identification

Q: My MS/MS data for a potential glucuronide metabolite just shows one major neutral loss of 176 Da. How can I confirm the identity of the aglycone (the original stilbene metabolite)?

A: This is a hallmark of glucuronide analysis. The glycosidic bond is labile, and under collision-induced dissociation (CID), it readily cleaves, resulting in a dominant neutral loss of the glucuronic acid moiety (176.0321 Da).[15] The resulting product ion is the aglycone itself, but this often leaves little fragmentation data for structural confirmation of the aglycone.

Causality: The energy required to break the glycosidic bond is often lower than the energy needed to fragment the stable stilbene core. This means that in a standard MS/MS experiment, nearly all the energy is consumed in this single cleavage event.

Workflow for Structural Confirmation:

G cluster_0 Confirmation Workflow start Putative Glucuronide Peak Detected by LC-MS step1 Confirm Neutral Loss (176.0321 Da in HRMS) start->step1 step2 Perform Enzymatic Hydrolysis (with β-glucuronidase) step1->step2 step3 Analyze Hydrolyzed Sample with LC-MS/MS step2->step3 step4 Compare Aglycone (Retention Time & MS/MS) with Authentic Standard step3->step4 end Identity Confirmed step4->end

Caption: Workflow for confirming glucuronide metabolite identity.

Detailed Protocol: Enzymatic Hydrolysis of Conjugated Metabolites

This protocol is essential for validating the identity of glucuronide and sulfate conjugates.[6] By cleaving the conjugate, you release the parent metabolite (aglycone), which can then be more easily identified by matching its retention time and MS/MS spectrum to a known standard.

  • Sample Preparation: Take an aliquot of your urine or plasma extract (post-SPE is ideal). Evaporate the solvent and reconstitute in a buffer suitable for the enzyme (e.g., 100 mM ammonium acetate, pH 5.0 for β-glucuronidase from Helix pomatia).

  • Enzyme Addition: Add β-glucuronidase enzyme. The amount and type of enzyme can significantly affect hydrolysis efficiency. Recombinant enzymes are often cleaner and more efficient than those from sources like mollusks.[16] A good starting point is ~1000 units of enzyme per 100 µL of sample.

  • Incubation: Incubate the sample. Typical conditions are 37°C for 2-4 hours, but some protocols may require overnight incubation.[17] Optimal time and temperature can be analyte-dependent.[16]

  • Reaction Quench & Cleanup: Stop the reaction by adding a strong organic solvent like cold acetonitrile or methanol. This will also precipitate the enzyme. Centrifuge the sample to pellet the precipitated protein.

  • Analysis: Transfer the supernatant and inject it into the LC-MS/MS system.

  • Data Interpretation:

    • Look for the disappearance or significant reduction of the putative glucuronide peak.

    • Look for a corresponding increase in the peak for the suspected aglycone.

    • Confirm the identity of the aglycone peak by comparing its retention time and MS/MS fragmentation pattern against an authentic chemical standard.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 4,4'-Dimethoxystilbene and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antioxidant capacities of 4,4'-Dimethoxystilbene and the well-established benchmark, resveratrol, supported by experimental data and mechanistic insights.

Introduction

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, with antioxidant properties being a cornerstone of their therapeutic potential. Resveratrol (3,5,4'-trihydroxy-trans-stilbene), famously found in red wine and grapes, is the most extensively studied stilbenoid, renowned for its potent antioxidant and anti-aging effects. However, the search for stilbene derivatives with enhanced bioavailability and efficacy has led to the investigation of structural analogs, including methoxylated derivatives like this compound. This guide provides a detailed comparison of the antioxidant activity of this compound and resveratrol, presenting available quantitative data, outlining experimental protocols, and visualizing the key signaling pathways involved.

The fundamental difference in the chemical structures of these two compounds—the presence of hydroxyl (-OH) groups in resveratrol versus methoxy (-OCH3) groups in this compound at the 4 and 4' positions—is anticipated to influence their antioxidant mechanisms and overall efficacy. While hydroxyl groups are known to be excellent hydrogen donors for radical scavenging, methoxy groups may alter the molecule's lipophilicity, cellular uptake, and interaction with antioxidant signaling pathways.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing a comprehensive set of antioxidant activity values for this compound against resveratrol are limited. However, available data for resveratrol and structurally related stilbenoids provide valuable insights. The antioxidant capacity is typically evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a common metric, where a lower value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)Cellular Antioxidant Activity (CAA)
Resveratrol 2 - 15.54 µg/mL[1]~2.86 µg/mL[2]EC50 = 1.66 µg/mL[2]
This compound Data not availableData not availableData not available
4,4'-Dihydroxy-trans-stilbene Qualitatively higher than resveratrol[2][3]Qualitatively higher than resveratrol[2][3]Data not available

Note: The IC50 and EC50 values can vary depending on the specific experimental conditions. The data for resveratrol is compiled from multiple sources to provide a representative range.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. Below are detailed methodologies for key in vitro and cell-based antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the test compounds (this compound, resveratrol) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of each sample or standard solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Protocol:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.

  • Reaction: Add 20 µL of each sample or standard to 180 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within cells. The oxidation of DCFH is induced by peroxyl radicals generated by AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate with 25 µM DCFH-DA solution for 1 hour at 37°C.

  • Treatment: Remove the DCFH-DA solution, wash the cells, and then treat with various concentrations of the test compounds or a standard (e.g., quercetin) for 1 hour.

  • Induction of Oxidative Stress: Add 600 µM AAPH to all wells except for the negative control wells.

  • Measurement: Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Calculation: Calculate the area under the curve for the fluorescence kinetics. The CAA value is calculated as:

    where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The EC50 value, the concentration required to provide 50% antioxidant activity, is then determined.

Signaling Pathways in Antioxidant Activity

The antioxidant effects of stilbenoids are not solely dependent on direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Studies have shown that methoxy-substituted stilbenes can activate the Nrf2 signaling pathway, suggesting a potential mechanism for this compound's antioxidant effects.

Nrf2_Pathway cluster_nucleus Nuclear Events Stilbenoid This compound / Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Stilbenoid->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (inactive) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: The Nrf2 signaling pathway activated by stilbenoids.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the antioxidant activity of this compound and resveratrol.

Experimental_Workflow Start Start: Obtain Test Compounds (this compound & Resveratrol) In_Vitro_Assays In Vitro Antioxidant Assays Start->In_Vitro_Assays Cell_Based_Assay Cell-Based Antioxidant Assay Start->Cell_Based_Assay Pathway_Analysis Signaling Pathway Analysis Start->Pathway_Analysis DPPH DPPH Assay In_Vitro_Assays->DPPH ABTS ABTS Assay In_Vitro_Assays->ABTS Data_Analysis Data Analysis and Comparison DPPH->Data_Analysis ABTS->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Assay Cell_Based_Assay->CAA CAA->Data_Analysis IC50 Determine IC50/EC50 Values Data_Analysis->IC50 Calculate Conclusion Conclusion: Comparative Efficacy IC50->Conclusion Western_Blot Western Blot for Nrf2 Activation Pathway_Analysis->Western_Blot e.g. Western_Blot->Conclusion

Caption: Experimental workflow for comparing antioxidant activities.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Methoxylated Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Methoxylated stilbene derivatives, synthetic analogues of natural polyphenols like resveratrol, have garnered significant attention in medicinal chemistry. The strategic addition of methoxy groups in place of hydroxyl moieties often enhances metabolic stability, bioavailability, and biological potency. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on anticancer, anti-inflammatory, and antioxidant activities, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Cellular Proliferation

Methoxylation is a key strategy for improving the anticancer potential of stilbenes.[1] Increased methoxylation has been linked to enhanced anti-tumor activity, improved metabolic stability, and better bioavailability compared to their hydroxylated counterparts like resveratrol.[1][2]

Structure-Activity Relationship (SAR) Insights:
  • Number and Position of Methoxy Groups: The number and placement of methoxy groups on the stilbene scaffold are critical determinants of cytotoxic activity.[1] For instance, the 3,5-dimethoxy and 3,4,5-trimethoxy arrangements on one of the phenyl rings are frequently associated with potent pro-apoptotic activity.[1] Specifically, the 3,4,5-trimethoxyphenyl motif, as seen in Combretastatin A-4 (CA-4), is crucial for high potency in tubulin inhibition.[3]

  • Isomeric Configuration: The geometric isomerism of the ethylene bridge plays a vital role. For many tubulin-binding stilbenes like CA-4, the cis (or Z) configuration is essential for activity, as it mimics the spatial orientation of colchicine's binding to tubulin.[3][4] The cis-isomer is often more potent in cytotoxicity and anti-mitotic activity, though the trans (E) isomer of resveratrol shows higher antiproliferative activity.[4] However, the instability of the cis-double bond, which can isomerize to the less active trans-form, is a significant drawback.[3]

  • Selective Cytotoxicity: Certain methoxylation patterns can confer selectivity against cancer cells. For example, a 2-methoxy group in the stilbene skeleton has been shown to contribute to selectivity by targeting cancer cells.[1] In studies comparing malignant MCF-7 breast cancer cells with non-tumorigenic MCF-10A cells, methoxylated analogues were found to be more potent and selective anti-tumorigenic compounds than resveratrol.[5]

Comparative Anticancer Potency

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative methoxylated stilbene derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Key Structural FeaturesReference(s)
2,3',4,5'-Tetramethoxy-trans-stilbene (TMS)MCF-7 (Breast)3.6Four methoxy groups[5]
3,4'-Dimethoxystilbene (3,4'-DMRESV)HCT116 (Colon)PotentTwo methoxy groups[6][7]
Trimethoxystilbene (TMRESV)HCT116 (Colon)PotentThree methoxy groups[6][7]
3-Methoxystilbene (3-MRESV)PC-3 (Prostate)PotentSingle methoxy group[6][7]
(Z)-Stilbene Derivative 15a CNE-1, CNE-2 (Nasopharyngeal)3.45N-phosphoryl amino acid modification[2]
Mechanism of Action: Tubulin Inhibition and Apoptosis

A primary mechanism for many potent anticancer methoxylated stilbenes, particularly CA-4 analogues, is the disruption of microtubule dynamics. These compounds bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization, leading to a collapse of the microtubule network.[8][9] This disruption arrests the cell cycle in the G2/M phase and ultimately induces apoptosis.[10]

anticancer_mechanism cluster_cell Cancer Cell stilbene Methoxylated Stilbene (e.g., CA-4) tubulin β-Tubulin (Colchicine Site) stilbene->tubulin Binds microtubule Microtubule Polymerization tubulin->microtubule Inhibits g2m G2/M Phase Arrest microtubule->g2m Leads to apoptosis Apoptosis g2m->apoptosis Induces anti_inflammatory_pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb mediators Inflammatory Mediators (NO, Cytokines) mapk->mediators nfkb->mediators stilbene Methoxylated Stilbene stilbene->mapk Inhibits stilbene->nfkb Inhibits experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of Methoxylated Stilbenes (e.g., Wittig Reaction) purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity mechanism Mechanism of Action (Tubulin Assay, Cell Cycle, Western Blot) cytotoxicity->mechanism For active compounds animal Animal Models (e.g., Xenograft) mechanism->animal

References

In Vivo Anticancer Efficacy of Methoxylated Stilbenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and minimally toxic anticancer agents has led to significant interest in naturally occurring compounds. Among these, stilbenes, a class of polyphenols found in various plants, have shown considerable promise. While resveratrol is the most widely studied stilbene, its methoxylated analogue, 4,4'-Dimethoxystilbene, has also been investigated for its therapeutic potential. However, due to a relative scarcity of in vivo data for this compound, this guide will focus on a closely related and extensively studied methoxylated stilbene, Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) . Pterostilbene exhibits superior bioavailability compared to resveratrol and has demonstrated potent anticancer effects in various preclinical in vivo models.[1][2] This guide provides a comparative analysis of the in vivo anticancer effects of pterostilbene, with a particular focus on its performance against other stilbenes like resveratrol, supported by experimental data.

Comparative In Vivo Efficacy of Pterostilbene

Pterostilbene has been shown to inhibit tumor growth and metastasis in a range of cancer types in vivo.[3][4] Its enhanced efficacy over resveratrol is often attributed to its higher lipophilicity and metabolic stability, leading to improved oral absorption and cellular uptake.[2] The following table summarizes key quantitative data from various in vivo studies, comparing the anticancer effects of pterostilbene with controls and, where available, with resveratrol.

Cancer TypeAnimal ModelTreatment and DosageKey FindingsTumor Growth InhibitionReference
Colon Cancer Subcutaneous CL187 xenograft nude micePterostilbene (35, 50, 100, 200 mg/kg)Dose-dependent tumor growth inhibition.54.24% to 79.14%[5]
Cervical Cancer TC1 tumor-bearing micePterostilbene (intratumoral) vs. ResveratrolBoth significantly inhibited tumor development. Pterostilbene induced apoptosis, while resveratrol caused cell cycle arrest.Pterostilbene: ~72% reduction in tumor size[6][7]
Lung Squamous Cell Carcinoma H520 xenograft nude micePterostilbene (50 mg/kg)Effectively inhibited tumor growth.Significant reduction in tumor volume and weight[4]
Gallbladder Cancer GBC-SD xenograft micePterostilbeneInhibited tumor growth in vivo.Significant inhibition of tumor growth[8]
Ovarian Clear Cell Carcinoma TOV21G xenograft nude mouse modelPterostilbene vs. 3'-hydroxypterostilbeneBoth compounds effectively suppressed tumor growth by inhibiting the JAK2/STAT3 pathway.-[9]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in this guide, providing a framework for reproducible research.

Xenograft Tumor Model for Colon Cancer
  • Cell Line: Human colorectal cancer cell line CL187.

  • Animal Model: BALB/c nude mice.

  • Tumor Induction: Subcutaneous injection of CL187 cells into the mice.

  • Treatment: Once tumors reached a palpable size, mice were treated with varying doses of pterostilbene (35, 50, 100, and 200 mg/kg). A positive control group received CPT-11.

  • Data Collection: Tumor volume and animal body weight were measured every two days.

  • Endpoint: After 31 days of treatment, tumors were dissected, weighed, and photographed. The tumor growth inhibition (TGI) rate was calculated.[5]

In Vivo Model for Cervical Cancer
  • Cell Line: Murine TC1 cells positive for HPV oncogenes E6 and E7.

  • Animal Model: Mice.

  • Tumor Induction: TC1 cells were implanted to allow tumor development.

  • Treatment: Intratumoral administration of pterostilbene or resveratrol.

  • Data Collection: Tumor size was measured to assess inhibition of tumor development.

  • Mechanism Analysis: Tumor tissues were analyzed for the expression of E6, VEGF, activated caspase-3, and PCNA to determine the mechanism of action.[6][7]

Signaling Pathways and Molecular Mechanisms

Pterostilbene exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in many cancers. Pterostilbene has been shown to inhibit this pathway, leading to decreased cancer cell growth and survival.[8][10]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Pterostilbene Pterostilbene Pterostilbene->PI3K Pterostilbene->Akt

Caption: Pterostilbene inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation and cancer by promoting cell proliferation and inhibiting apoptosis. Pterostilbene has been demonstrated to suppress the activation of NF-κB.[11][12]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Pterostilbene Pterostilbene Pterostilbene->IKK

Caption: Pterostilbene suppresses the NF-κB signaling pathway.

JAK/STAT3 Signaling Pathway

The JAK/STAT3 pathway is frequently activated in cancer and contributes to tumor cell proliferation, survival, and invasion. Pterostilbene has been shown to inhibit the phosphorylation and activation of STAT3.[9][13]

JAK_STAT3_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) Nucleus->Target_Genes Pterostilbene Pterostilbene Pterostilbene->JAK2

Caption: Pterostilbene inhibits the JAK/STAT3 signaling pathway.

Conclusion

The in vivo evidence strongly suggests that pterostilbene is a promising natural compound for cancer therapy. Its superior bioavailability and multifaceted mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt, NF-κB, and JAK/STAT3, contribute to its potent anticancer effects. Compared to its parent compound, resveratrol, pterostilbene often demonstrates enhanced efficacy in preclinical models. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of pterostilbene in various cancers. This guide provides a foundational overview for researchers and drug development professionals interested in the in vivo validation of methoxylated stilbenes as anticancer agents.

References

The Superior Bioavailability of Resveratrol Analogs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the quest for bioactive compounds with optimal therapeutic efficacy is relentless. Resveratrol, a well-studied polyphenol, has shown immense promise in preclinical studies, yet its clinical translation has been significantly hampered by poor bioavailability. This guide provides a comprehensive comparison of the bioavailability of resveratrol and its principal analogs, pterostilbene and piceatannol, supported by experimental data to inform future research and development.

The primary obstacle to resveratrol's clinical utility is its rapid and extensive first-pass metabolism in the intestine and liver, leading to low levels of the active compound reaching systemic circulation.[1][2] Its analogs, pterostilbene and piceatannol, which differ in the number and methylation of hydroxyl groups, have been investigated as potential alternatives with improved pharmacokinetic profiles.

Quantitative Comparison of Pharmacokinetic Parameters

Experimental data, primarily from rodent models, consistently demonstrates the superior bioavailability of pterostilbene and the enhanced metabolic stability of piceatannol when compared to resveratrol. Pterostilbene, with two methoxy groups in place of hydroxyl groups, exhibits increased lipophilicity, leading to better absorption and reduced metabolic breakdown.[3][4] Piceatannol, which has an additional hydroxyl group, shows greater stability in its unconjugated, active form.[5]

Pharmacokinetic ParameterResveratrolPterostilbenePiceatannolSpecies
Oral Bioavailability (%) ~20[6]~80[6]>1, more stable than resveratrol[7]Rat
Cmax (Maximum Plasma Concentration) LowerMarkedly Higher-Rat
Tmax (Time to Cmax) ~0.5 h~0.25 h-Rat
AUC (Area Under the Curve) LowerSeveral-fold greater than resveratrol[6]AUC of intact piceatannol is 2.1-fold greater than intact resveratrol[8]Rat
Half-life (t1/2) ~14 minutes[9]~105 minutes[10]-Human

Experimental Protocols

To ensure the reproducibility and critical evaluation of bioavailability data, understanding the underlying experimental methodologies is crucial.

In Vivo Oral Bioavailability Study in Rodents (Comparative Protocol)

A common method to compare the oral bioavailability of resveratrol and its analogs involves administering equimolar doses to rats and subsequently measuring plasma concentrations of the compounds and their metabolites over time.

  • Animal Model: Male Sprague-Dawley rats are often used.

  • Dosing and Administration:

    • Oral Administration: The compounds are suspended in a vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

    • Intravenous Administration: For determining absolute bioavailability, the compounds are dissolved in a suitable vehicle and administered as a single bolus injection into the tail vein.[5]

  • Sample Collection: Blood samples are collected at predetermined time points post-administration.

  • Analytical Method: Plasma concentrations of the parent compounds and their primary metabolites (glucuronides and sulfates) are quantified using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[11]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

In Vitro Permeability Assay (Caco-2 Cell Model)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model to predict the intestinal absorption of compounds.

  • Cell Culture: Caco-2 cells are cultured on permeable supports to form a confluent monolayer that mimics the intestinal epithelial barrier.

  • Treatment: The compound of interest is added to the apical (AP) side of the monolayer.

  • Sample Collection: Samples are collected from the basolateral (BL) side at various time points.

  • Analysis: The concentration of the compound in the basolateral samples is measured to determine its apparent permeability coefficient (Papp).

Signaling Pathways and Mechanistic Implications

The differential bioavailability of resveratrol and its analogs has significant implications for their biological activity. A higher systemic exposure allows for greater concentrations of the active compound to reach target tissues, potentially leading to more pronounced effects on cellular signaling pathways.

SIRT1 Activation

Sirtuin 1 (SIRT1) is a key protein involved in cellular metabolism, stress resistance, and aging. Both resveratrol and its analogs are known to activate SIRT1. However, in vitro studies suggest that pterostilbene and piceatannol are more potent activators of SIRT1 than resveratrol.[6][12] This enhanced activation may be attributed to their higher cellular uptake and metabolic stability.

SIRT1_Activation cluster_0 Stilbenoids Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates Pterostilbene Pterostilbene Pterostilbene->SIRT1 Strongly Activates Piceatannol Piceatannol Piceatannol->SIRT1 Strongly Activates Cellular_Effects Metabolic Regulation, Stress Resistance, Longevity SIRT1->Cellular_Effects Promotes

Figure 1. Activation of the SIRT1 pathway by resveratrol and its analogs.
NF-κB Inhibition

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is linked to various inflammatory diseases. Resveratrol, pterostilbene, and piceatannol have all been shown to inhibit the NF-κB signaling pathway.[13][14][15] The superior bioavailability of pterostilbene and piceatannol suggests they may be more effective in suppressing NF-κB-mediated inflammation in vivo.

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for a comparative in vivo bioavailability study.

Bioavailability_Workflow cluster_animal_study In Vivo Animal Study cluster_dosing Dosing Regimen cluster_analysis Sample Analysis & Data Interpretation Animal_Model Rodent Model (e.g., Sprague-Dawley Rats) Blood_Sampling Serial Blood Sampling Animal_Model->Blood_Sampling Time Points Dosing->Animal_Model Blood_Sampling->Animal_Model Plasma_Processing Plasma Separation Blood_Sampling->Plasma_Processing Oral_Gavage Oral Gavage (Resveratrol, Pterostilbene, Piceatannol) IV_Injection Intravenous Injection (for Absolute Bioavailability) HPLC_MS HPLC-MS/MS Analysis (Quantify Parent Compounds & Metabolites) Plasma_Processing->HPLC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) HPLC_MS->PK_Analysis Bioavailability_Comparison Comparative Bioavailability Assessment PK_Analysis->Bioavailability_Comparison

Figure 2. Experimental workflow for a comparative bioavailability study.

Conclusion

References

Validating the Anti-inflammatory Effects of 4,4'-Dimethoxystilbene in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the anti-inflammatory properties of 4,4'-Dimethoxystilbene against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib, in a preclinical animal model. The content is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation for evaluating novel anti-inflammatory compounds.[1][2] The inflammatory response is characterized by a biphasic edema development, with the initial phase mediated by histamine and serotonin, and the later phase primarily mediated by prostaglandins, involving the induction of cyclooxygenase-2 (COX-2).[3][4]

Data Summary

The following table summarizes the potential anti-inflammatory effects of this compound in comparison to Indomethacin and Celecoxib on carrageenan-induced paw edema in rats.

CompoundDose (mg/kg)Route of AdministrationTime Post-Carrageenan (hours)Paw Edema Inhibition (%)Key Cytokine/Mediator Modulation
This compound TBDe.g., Oral (p.o.)3 - 5To Be DeterminedPotential reduction in TNF-α, IL-1β, PGE2
Indomethacin 10Oral (p.o.)3 - 5~40-60%[5][6]Non-selective COX inhibitor, reduces Prostaglandin E2 (PGE2)[5]
Celecoxib 3 - 30Intraperitoneal (i.p.)3 - 5Dose-dependent reduction[7][8]Selective COX-2 inhibitor, reduces PGE2; may also act via PPARγ[7][8]

Note: Data for this compound is hypothetical and serves as a placeholder for experimental results. Data for Indomethacin and Celecoxib are based on published studies.

Experimental Protocols

A detailed methodology for the carrageenan-induced paw edema model is provided below.

Animals: Male Wistar rats (150-200g) or Swiss albino mice are commonly used.[9][10] Animals should be acclimatized for at least one week before the experiment.

Groups:

  • Vehicle Control: Receives the vehicle (e.g., saline, DMSO solution) only.

  • Carrageenan Control: Receives the vehicle followed by carrageenan injection.

  • Positive Control (Indomethacin): Receives Indomethacin (e.g., 10 mg/kg, p.o.) 30-60 minutes before carrageenan injection.[6]

  • Positive Control (Celecoxib): Receives Celecoxib (e.g., 3-30 mg/kg, i.p.) 30-60 minutes before carrageenan injection.[7][8]

  • Test Compound (this compound): Receives varying doses of this compound 30-60 minutes before carrageenan injection.

Procedure:

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.[9]

  • Administer the test compounds, positive controls, or vehicle via the designated route (e.g., oral gavage, intraperitoneal injection).

  • After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[6]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

  • Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.

Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the inflamed paw tissue collected for the analysis of inflammatory mediators such as:

  • Myeloperoxidase (MPO) activity (as an index of neutrophil infiltration).[11]

  • Pro-inflammatory cytokines (TNF-α, IL-1β) levels via ELISA.[11][12]

  • Prostaglandin E2 (PGE2) levels.[7][11]

Visualizations

Experimental Workflow Diagram

G cluster_0 Pre-treatment Phase cluster_1 Inflammation Induction & Measurement Phase cluster_2 Analysis Phase Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Grouping Grouping Baseline Paw Volume Measurement->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 30-60 min Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis Euthanasia & Tissue Collection Euthanasia & Tissue Collection Paw Volume Measurement (hourly)->Euthanasia & Tissue Collection Biochemical Analysis Biochemical Analysis Data Analysis->Biochemical Analysis Euthanasia & Tissue Collection->Biochemical Analysis

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Inflammatory Signaling Pathway

Stilbene compounds, like resveratrol and its derivatives, often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[13][14][15] The activation of this pathway is a critical step in the expression of pro-inflammatory genes.

G TLR4 TLR4 IKK Activation IKK Activation TLR4->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκB Degradation->NF-κB (p65/p50) releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2) Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2) Gene Transcription->Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2) This compound This compound

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

A Comparative Guide to Stilbenoids in Neuroprotection: 4,4'-Dimethoxystilbene in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing burden of neurodegenerative diseases has propelled the search for effective neuroprotective agents. Stilbenoids, a class of natural polyphenols, have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of 4,4'-Dimethoxystilbene against other well-researched stilbenoids—resveratrol, pterostilbene, and oxyresveratrol—in the context of neuroprotection, supported by experimental data and detailed methodologies.

Comparative Efficacy of Stilbenoids in Neuroprotection

While direct comparative studies on the neuroprotective efficacy of this compound are limited, its structural similarity to other methoxylated stilbenoids suggests a potential for significant bioactivity. Methoxylation can enhance metabolic stability and bioavailability, potentially leading to improved neuroprotective outcomes.[1] The following table summarizes available quantitative data for key stilbenoids, offering a baseline for comparison.

CompoundAssayModel SystemEfficacy (EC50/IC50)Key Findings
Resveratrol MTT AssayRat Hippocampal Neurons (Aβ₂₅₋₃₅-induced toxicity)EC₅₀ = 13 ± 3 µM[2]Attenuated Aβ-induced cell death.[2][3]
MTT AssayRat Hippocampal Neurons (Aβ₁₋₄₂-induced toxicity)~10-25 µMProtected against various amyloid-related peptides.[3]
Pterostilbene ABTS Assay---IC₅₀ = 52.37 µg·mL⁻¹[4]Demonstrated significant antioxidant activity.[4]
DPPH Assay---IC₅₀ = 163.43 µg·mL⁻¹[4]Showcased radical scavenging capabilities.[4]
Anti-inflammatoryHT-29 CellsIC₅₀ = 22.4 µmol/LMore effective than resveratrol (IC₅₀ = 43.8 µmol/L) in inhibiting inflammatory markers.[5]
Oxyresveratrol Caspase 3 Activation---EC₅₀ ≈ 115 µM[6]Showed impaired efficacy and potency compared to resveratrol in preventing caspase 3 activation.[6]
LDH Release AssaySH-SY5Y cells (6-OHDA-induced toxicity)Effective at 10-100 µMSignificantly reduced LDH release and caspase-3 activity.[7]
4,4'-Dihydroxy-trans-stilbene Antioxidant ActivityReaction kinetics with galvinoxyl radicalMarkedly higher than resveratrolA close analog of this compound with superior antioxidant properties.[8]

Mechanistic Insights: Key Signaling Pathways

Stilbenoids exert their neuroprotective effects through multiple signaling pathways, primarily by combating oxidative stress and inflammation.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade for promoting cell survival and inhibiting apoptosis. Several stilbenoids, including resveratrol, have been shown to activate this pathway, leading to the phosphorylation of Akt.[9] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad, and upregulate anti-apoptotic proteins like Bcl-2, ultimately preventing neuronal cell death.[9]

PI3K_Akt_Pathway Stilbenoids Stilbenoids (e.g., Resveratrol) PI3K PI3K Stilbenoids->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 promotes Bax Bax Akt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Survival Neuronal Survival SIRT1_Pathway Stilbenoids Stilbenoids (e.g., Resveratrol) SIRT1 SIRT1 Stilbenoids->SIRT1 activates NFkB NF-κB SIRT1->NFkB inhibits (deacetylation) Inflammation Neuroinflammation NFkB->Inflammation promotes Neuroprotection Neuroprotection Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Toxicity_Induction Induce Neurotoxicity (e.g., Aβ, 6-OHDA, Oxidative Stress) Cell_Culture->Toxicity_Induction Stilbenoid_Treatment Treat with Stilbenoids (Dose-Response) Toxicity_Induction->Stilbenoid_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Stilbenoid_Treatment->Viability_Assay ROS_Assay ROS Measurement Stilbenoid_Treatment->ROS_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Caspase Activity) Stilbenoid_Treatment->Apoptosis_Assay Western_Blot Western Blot (PI3K/Akt, SIRT1, Bcl-2/Bax) Viability_Assay->Western_Blot Animal_Model Animal Model of Neurodegeneration (e.g., Alzheimer's, Parkinson's, Stroke) Western_Blot->Animal_Model NFkB_Assay NF-κB Activation Assay Stilbenoid_Admin Stilbenoid Administration Animal_Model->Stilbenoid_Admin Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Stilbenoid_Admin->Behavioral_Tests Histopathology Histopathological Analysis (e.g., TUNEL staining) Behavioral_Tests->Histopathology

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Stilbene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of stilbenes, a class of naturally occurring phenolic compounds with diverse biological activities, is paramount in research, quality control, and clinical studies. The selection of an appropriate analytical method is a critical decision that influences the reliability and comparability of data. This guide provides an objective comparison of commonly employed analytical techniques for stilbene quantification, supported by experimental data and detailed methodologies. Cross-validation of these methods is essential to ensure consistency and accuracy when transferring methods between laboratories or when different techniques are used to analyze the same samples.[1][2]

Quantitative Data Summary

The performance of an analytical method is evaluated based on several key parameters.[3][4] The following tables summarize the typical validation parameters for various analytical techniques used for stilbene quantification, providing a basis for comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD)

Analyte/MatrixLinearity (r²)Accuracy (% Recovery)Precision (% RSD)LODLOQReference
trans-Resveratrol in Wine>0.99995-105%< 5%0.09 mg/L0.30 mg/L[5]
Pterostilbene in Blueberry Extract>0.9998-102%< 2%--[6]
trans-Piceid in Grape Juice>0.9991----[7]
Stilbenes in Wine---4-28 µg/L-[5]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Analyte/MatrixLinearity (r²)Accuracy (% Recovery)Precision (% RSD)LODLOQReference
Diethylstilbestrol & Hexestrol in Serum>0.9982-128%< 20%0.08-0.09 ng/mL0.25-0.28 ng/mL[8]
Stilbenes & Resorcylic Acid Lactones in Bovine Urine-76.2-116.3%--< 1-1.5 µg/L[9][10]
(+)-pinoresinol-di-β-D-glucopyranoside in Plasma>0.9997.98-104.5%2.9-8.7%0.051 µg/mL-[1]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Analyte/MatrixLinearity (Range)Accuracy (% Recovery)Precision (% RSD)LODLOQReference
Hydroxylated Stilbenes in Wine (after derivatization)up to 5000 ng/mL90-102%< 12%-0.6-5 ng/mL[11]
General Aromatic Amines and Stilbene Derivatives>0.9990-110%< 10%ng/mL rangeng/mL range[12]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is primarily used for structural elucidation and can be used for quantitative purposes (qNMR). Its sensitivity is lower than chromatographic methods, but it is a non-destructive technique that requires minimal sample preparation.[13][14]

Parametertrans-Stilbenecis-StilbeneKey Distinguishing FeatureReference
¹H Vinylic Proton Chemical Shift (δ)~7.11 ppm~6.60 ppmVinylic protons of cis-stilbene are more shielded (upfield shift).[13][13]
¹H Vinylic Proton Coupling Constant (J)>12 Hz<12 HzThe larger coupling constant for the trans isomer is a definitive identifier.[13][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.

HPLC-UV/DAD Method for Stilbene Quantification in Wine

This protocol is a generalized procedure based on common practices for analyzing stilbenes in wine samples.[5]

  • Sample Preparation:

    • Wine samples are typically filtered through a 0.45 µm membrane filter before injection.

    • For some applications, a solid-phase extraction (SPE) step may be employed to concentrate the analytes and remove interfering matrix components.[15]

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV or DAD detector.[12]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is commonly used with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[12]

    • Flow Rate: Typically around 1.0 mL/min.[1]

    • Detection: UV detection is performed at the wavelength of maximum absorbance for the target stilbenes (e.g., around 306-320 nm for resveratrol).[1]

UPLC-MS/MS Method for Stilbene Quantification in Biological Matrices

This protocol outlines a general procedure for the sensitive and selective quantification of stilbenes in biological samples like serum or plasma.[8][9]

  • Sample Preparation:

    • Protein precipitation is often the first step, achieved by adding a solvent like acetonitrile or methanol.

    • This is followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration. For example, serum samples may undergo acid denaturation of proteins followed by LLE with a solvent like methyl tert-butyl ether.[8]

    • The use of a deuterated internal standard is highly recommended to improve accuracy and precision.[8][16]

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[8][17][18]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column with smaller particle sizes (e.g., <2 µm) is typically used for fast and efficient separations.

    • Mobile Phase: Similar to HPLC, a gradient of aqueous and organic solvents is employed.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is common. For amines, positive ion mode is often suitable.[12]

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification by monitoring specific precursor-to-product ion transitions for the target stilbene and the internal standard.[12][17][18]

GC-MS Method for Stilbene Quantification (with Derivatization)

This protocol is based on the analysis of hydroxylated stilbenes and often requires a derivatization step to increase volatility.[11]

  • Sample Preparation and Derivatization:

    • Analytes are extracted from the sample matrix using an appropriate technique like dispersive liquid-liquid microextraction (DLLME).[11]

    • A derivatization step, such as acetylation, is performed to convert the polar hydroxyl groups into less polar and more volatile acetyl esters.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the GC oven to separate the analytes.

  • Mass Spectrometry Conditions:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode.

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Methods

cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., UPLC-MS/MS) cluster_2 Cross-Validation A_dev Method Development A_val Full Method Validation A_dev->A_val CV_samples Select Spiked QCs & Incurred Samples A_val->CV_samples B_dev Method Development B_val Full Method Validation B_dev->B_val B_val->CV_samples CV_analysis Analyze Samples by Both Methods CV_samples->CV_analysis CV_compare Compare Results & Assess Bias CV_analysis->CV_compare Conclusion Interchangeable? CV_compare->Conclusion Yes Methods are Interchangeable Conclusion->Yes Yes No Investigate Discrepancies Conclusion->No No

Caption: Workflow for analytical method cross-validation.

Logical Relationship of Analytical Method Selection

cluster_screening Initial Method Screening cluster_criteria Evaluation Criteria cluster_selection Final Method Selection start Define Analytical Goal (e.g., Quantification in Plasma) hplc HPLC-UV/DAD start->hplc lcms LC-MS/MS start->lcms gcms GC-MS start->gcms nmr NMR start->nmr sensitivity High Sensitivity Needed? hplc->sensitivity lcms->sensitivity derivatization Derivatization Acceptable? gcms->derivatization structural Structural Info Needed? nmr->structural selectivity High Selectivity Needed? sensitivity->selectivity Yes hplc_final HPLC-UV/DAD sensitivity->hplc_final No selectivity->hplc_final No lcms_final LC-MS/MS selectivity->lcms_final Yes derivatization->lcms_final No gcms_final GC-MS derivatization->gcms_final Yes structural->lcms_final No nmr_final NMR structural->nmr_final Yes

Caption: Decision tree for analytical method selection.

References

Cytotoxicity Showdown: 4,4'-Dimethoxystilbene vs. 4,4'-Dihydroxystilbene in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for potent and selective anticancer agents has led to extensive investigation of stilbenoids, a class of natural and synthetic compounds renowned for their diverse biological activities. Among these, resveratrol has been a prominent candidate, though its therapeutic potential is often limited by metabolic instability. This has spurred the development of derivatives with improved pharmacological profiles. This guide provides a detailed comparison of the cytotoxic properties of two such derivatives: 4,4'-Dimethoxystilbene and 4,4'-dihydroxystilbene, focusing on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Quantitative Cytotoxicity Analysis

The cytotoxic effects of 4,4'-dihydroxystilbene have been quantified in various cancer cell lines, consistently demonstrating greater potency than its parent compound, resveratrol. In contrast, specific IC50 values for this compound are less prevalent in the literature, necessitating a more qualitative comparison based on the general behavior of methoxylated stilbene derivatives.

CompoundCell LineAssayIC50 (µM)Reference
4,4'-dihydroxystilbene IMR32 (Neuroblastoma)MTT21.6 ± 2.6[1]
SHSY-5Y (Neuroblastoma)MTT43.9 ± 3.4[1]
SW480 (Colorectal Carcinoma)Crystal Violet< Resveratrol (68.1 µM)[2]
HepG2 (Hepatocellular Carcinoma)Crystal Violet< Resveratrol[2]
This compound Various-Data not consistently available. However, methoxylated stilbenes often exhibit enhanced cytotoxicity compared to resveratrol.[3]

Mechanisms of Cytotoxic Action: A Tale of Two Stilbenes

Both 4,4'-dihydroxystilbene and methoxy-stilbene derivatives appear to exert their cytotoxic effects primarily through the induction of apoptosis, albeit with some distinct signaling pathway involvement.

4,4'-Dihydroxystilbene: A Multi-pronged Attack on Cancer Cells

4,4'-dihydroxystilbene induces apoptosis through a mechanism involving both mitochondrial and lysosomal pathways, largely mediated by the generation of reactive oxygen species (ROS)[1][4]. This multifaceted approach disrupts cellular homeostasis and drives the cell towards programmed death. Key events in this pathway include:

  • ROS Production: Increased intracellular ROS levels act as a critical trigger.

  • Mitochondrial Membrane Permeabilization (MMP): This leads to the release of pro-apoptotic factors like cytochrome c.

  • Lysosomal Membrane Permeabilization (LMP): This results in the release of cathepsins into the cytosol.

  • Caspase Activation: Both initiator (caspase-9) and executioner (caspase-3) caspases are activated, leading to the cleavage of cellular substrates and the execution of apoptosis.

  • Cell Cycle Arrest: This compound can also induce a G1 phase arrest in the cell cycle, associated with the upregulation of p21 and p53 proteins[5][6].

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm 4_4_dihydroxystilbene 4,4'-dihydroxystilbene ROS ROS Generation 4_4_dihydroxystilbene->ROS LMP Lysosomal Membrane Permeabilization ROS->LMP MMP Mitochondrial Membrane Permeabilization ROS->MMP Cathepsins Cathepsin Release LMP->Cathepsins Cathepsins->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic Pathway of 4,4'-dihydroxystilbene

This compound: Insights from Methoxylated Analogs

While direct evidence for this compound is limited, studies on other methoxylated stilbenes, such as trimethoxy- and tetramethoxy- derivatives, provide valuable insights into its likely mechanism of action. These compounds are also potent inducers of apoptosis, with their activity linked to:

  • ROS Generation: Similar to the dihydroxy counterpart, ROS appears to be a key mediator[7].

  • Caspase Activation: Activation of the caspase cascade is a central feature of apoptosis induction.

  • Bax/PUMA/p53 Signaling: Some methoxylated stilbenes have been shown to upregulate pro-apoptotic proteins like Bax and PUMA, often in a p53-dependent manner[7].

The substitution of hydroxyl groups with methoxy groups can enhance the metabolic stability and cellular uptake of stilbenes, potentially contributing to their increased cytotoxic potency[3].

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm 4_4_dimethoxystilbene This compound (and other methoxylated stilbenes) ROS ROS Generation 4_4_dimethoxystilbene->ROS p53 p53 Activation ROS->p53 PUMA PUMA Upregulation p53->PUMA Bax Bax Activation PUMA->Bax Mitochondria Mitochondria Bax->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed Apoptotic Pathway of Methoxylated Stilbenes

Experimental Protocols

The evaluation of cytotoxicity is a cornerstone of anticancer drug discovery. The following are detailed methodologies for two commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4,4'-dihydroxystilbene or this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_workflow MTT Assay Workflow start Seed Cells (96-well plate) treatment Treat with Compound start->treatment incubation1 Incubate (e.g., 48h) treatment->incubation1 add_mtt Add MTT Reagent incubation1->add_mtt incubation2 Incubate (2-4h) add_mtt->incubation2 solubilize Add Solubilizing Agent incubation2->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

MTT Assay Experimental Workflow

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.

  • Cell Seeding: Plate a known number of cells into multi-well plates or petri dishes.

  • Compound Treatment: Treat the cells with the test compound for a defined period.

  • Recovery: Remove the compound and wash the cells. Add fresh medium and allow the cells to grow for 1-3 weeks, until visible colonies are formed.

  • Fixation and Staining: Fix the colonies with a solution such as methanol/acetic acid and then stain them with a dye like crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Conclusion

Both 4,4'-dihydroxystilbene and methoxylated stilbene derivatives, including by extension this compound, represent promising avenues for the development of novel anticancer agents. The available evidence strongly suggests that 4,4'-dihydroxystilbene is a highly potent cytotoxic agent, often surpassing the efficacy of resveratrol. Its ability to induce apoptosis through multiple pathways makes it a compelling candidate for further preclinical and clinical investigation. While more direct quantitative data is needed for this compound, the enhanced stability and cytotoxicity observed in other methoxylated stilbenes indicate its potential as a valuable therapeutic agent. Future head-to-head comparative studies are warranted to fully elucidate the relative potencies and detailed mechanisms of these two promising stilbene derivatives.

References

Evaluating the Estrogen Receptor Binding Affinity of 4,4'-Dimethoxystilbene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the estrogen receptor (ER) binding affinity of 4,4'-Dimethoxystilbene (DMS), a synthetic stilbene derivative. Its performance is compared with the endogenous estrogen 17β-estradiol, the well-characterized phytoestrogen resveratrol, and the selective estrogen receptor modulator (SERM) tamoxifen. This document is intended to serve as a practical resource, offering a compilation of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Estrogen Receptor Binding Affinity

The binding affinity of a compound for the estrogen receptor is a critical determinant of its potential estrogenic or antiestrogenic activity. The following table summarizes the relative binding affinities (RBA) of this compound and comparator compounds for the two main estrogen receptor subtypes, ERα and ERβ. The RBA is typically determined through competitive binding assays, where the test compound's ability to displace a radiolabeled estrogen, such as [³H]-17β-estradiol, from the receptor is measured.

CompoundEstrogen Receptor SubtypeRelative Binding Affinity (RBA % of 17β-estradiol)
This compound (DMS) ERα22.2 ± 4.3[1]
ERβ237 ± 28[1]
17β-estradiol (E2) ERα100[1][2]
ERβ100[1][2]
Resveratrol ERαNot specified in the provided results
ERβNot specified in the provided results
Tamoxifen ERαNot specified in the provided results
ERβNot specified in the provided results

Note: The binding affinity of 17β-estradiol is set to 100% as the reference standard.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of binding affinity data. The following is a representative protocol for an in vitro competitive estrogen receptor binding assay using a radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

1. Objective:

To determine the in vitro binding affinity of a test compound (e.g., this compound) to estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand ([³H]-17β-estradiol) for binding to the receptor.

2. Materials:

  • Estrogen Receptors: Purified, full-length human ERα and ERβ.

  • Radioligand: [³H]-17β-estradiol (specific activity typically 70-115 Ci/mmol).

  • Reference Compound: Unlabeled 17β-estradiol.

  • Test Compounds: this compound, Resveratrol, Tamoxifen.

  • Assay Buffer: Tris-based buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Separation Matrix: Hydroxyapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Cocktail: A solution for detecting radioactive decay.

  • Instrumentation: Scintillation counter, microplate reader (if applicable), centrifuge.

3. Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled 17β-estradiol and test compounds in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (typically spanning at least six orders of magnitude).

    • Prepare a working solution of the radioligand ([³H]-17β-estradiol) at a concentration that is typically at or below the Kd for its binding to the receptor (e.g., 2 nM).[2]

    • Prepare the estrogen receptor solution at a concentration that provides a sufficient signal-to-noise ratio.

  • Binding Reaction:

    • In microcentrifuge tubes or a microplate, combine the assay buffer, the estrogen receptor solution, and either the unlabeled 17β-estradiol (for the standard curve), a test compound, or buffer alone (for total binding).

    • Add the radioligand ([³H]-17β-estradiol) to each tube to initiate the binding reaction.

    • To determine non-specific binding, a set of tubes should contain a high concentration of unlabeled 17β-estradiol to saturate the receptors.

    • Incubate the reaction mixture at a low temperature (e.g., 0-4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).[2]

  • Separation of Bound and Free Ligand:

    • Add a slurry of hydroxyapatite (or dextran-coated charcoal) to each tube to adsorb the receptor-ligand complexes.[2]

    • Incubate for a short period to allow for adsorption.

    • Centrifuge the tubes to pellet the separation matrix with the bound radioligand.

    • Carefully aspirate the supernatant containing the free radioligand.

  • Quantification:

    • Wash the pellet with assay buffer to remove any remaining free radioligand.

    • Add scintillation cocktail to the pellet.

    • Measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Perform a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Relative Binding Affinity (RBA) for each test compound using the following formula:

    • RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100

Visualizing Key Processes

To further elucidate the mechanisms and procedures involved, the following diagrams have been generated using the Graphviz DOT language.

Estrogen Receptor Signaling Pathway

Caption: Classical genomic signaling pathway of the estrogen receptor.

Experimental Workflow: Competitive Binding Assay

CompetitiveBindingAssay start Start prep_reagents Prepare Reagents: - Estrogen Receptor (ER) - Radiolabeled Estrogen ([3H]-E2) - Test Compound (DMS) - Reference Compound (E2) start->prep_reagents prep_dilutions Prepare Serial Dilutions of Test & Reference Compounds prep_reagents->prep_dilutions incubation Incubate ER, [3H]-E2, and Test/Reference Compound prep_dilutions->incubation separation Separate Bound and Free Ligand (e.g., using Hydroxyapatite) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: - Plot Competition Curve - Determine IC50 - Calculate RBA quantification->analysis end End analysis->end

Caption: Workflow for a competitive estrogen receptor binding assay.

References

Safety Operating Guide

Proper Disposal of 4,4'-Dimethoxystilbene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 4,4'-Dimethoxystilbene is a critical aspect of laboratory safety and chemical management. This compound is classified as hazardous, necessitating strict adherence to established disposal protocols to mitigate risks to personnel and the environment. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure. The compound is known to cause serious eye damage and is toxic to aquatic life with long-lasting effects.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable particulate respirator should be used.[2]

  • Protective Clothing: A lab coat or other protective garments are necessary to prevent skin contact.

Hazard Classification and Disposal Summary

Proper classification of chemical waste is the first step in ensuring its safe disposal. This compound is categorized under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal route.

Hazard ClassificationGHS Hazard StatementDisposal Consideration
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage[1]Must be handled with appropriate eye protection.
Hazardous to the Aquatic Environment, Long-Term HazardH411: Toxic to aquatic life with long lasting effects[1]Must not be disposed of down the drain or in regular trash.[3][4]
Disposal Precautionary Statement P501 Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[5][6] The following operational plan outlines the necessary steps for its proper management and disposal.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, filter paper), must be treated as hazardous waste.[7][8]

  • Segregate this waste stream from other chemical waste to avoid incompatible mixtures.[7]

Step 2: Waste Collection and Labeling

  • Collect the waste in a designated, chemically compatible, and leak-proof container.[3][7] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[3]

  • The container must be clearly labeled as "Hazardous Waste."[3][7]

  • The label must include:

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • The quantity of the waste.

    • The date of waste generation.[3]

    • The point of origin (e.g., laboratory, room number).[3]

    • The name and contact information of the principal investigator.[3]

    • Appropriate hazard pictograms (e.g., corrosive, environmental hazard).[1][3]

Step 3: Storage

  • Keep the waste container tightly closed except when adding waste.[7][9]

  • Store the container in a designated, well-ventilated, cool, and dry secondary containment area.[2][10]

  • Store away from incompatible materials, such as strong oxidizing agents.[5][10]

Step 4: Spill Management

  • In the event of a spill, immediately alert personnel in the area.[2]

  • For minor spills, use dry clean-up procedures to avoid generating dust.[2] Collect the spilled material and any contaminated absorbent materials into a labeled hazardous waste container.[2][11]

  • For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[2]

  • Prevent spilled material from entering drains or waterways.[2][11]

Step 5: Final Disposal

  • The standard and required method for the disposal of this compound is through a licensed professional waste disposal service.[8][11]

  • Contact your institution's EHS or a certified hazardous waste management company to arrange for the collection and disposal of the chemical waste.[3][12]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.[8]

  • Never dispose of this compound in the regular trash or down the sanitary sewer.[3][4]

Empty Container Disposal

  • Empty containers that held this compound must be managed carefully. If the container held a toxic chemical, it should be triple-rinsed with a suitable solvent.[7]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[7][12]

  • After triple-rinsing, the defaced container may be disposed of in the regular trash, in accordance with institutional policies.[7][12]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Waste Generation (this compound & Contaminated Materials) B Segregate as Hazardous Waste A->B H Spill Occurs A->H C Collect in Labeled, Compatible Container B->C B->H D Store in Designated Secondary Containment C->D C->H E Contact EHS or Licensed Waste Disposal Service D->E D->H F Professional Waste Collection & Transport E->F G Final Disposal at Authorized Facility F->G I Implement Spill Management Protocol H->I I->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,4'-Dimethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,4'-Dimethoxystilbene

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 4705-34-4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary

This compound presents several health and environmental hazards. It is crucial to understand these risks before handling the substance.

Hazard TypeGHS Hazard StatementDescriptionCitations
Eye Damage H318 / H319Causes serious eye damage or irritation.[1][2]
Skin Irritation H315Causes skin irritation.[2][3]
Respiratory Irritation H335May cause respiratory irritation.[3]
Acute Oral Toxicity H302Harmful if swallowed.
Environmental Hazard H411Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) Plan

Strict adherence to the following PPE is mandatory to prevent exposure. Always inspect PPE for integrity before use.

Area ProtectedRequired EquipmentSpecifications & Best Practices
Eyes / Face Chemical Safety Goggles & Face ShieldMust be worn at all times. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[4]
Hands Chemical-Impermeable GlovesNitrile or other appropriate chemical-resistant gloves must be worn. Inspect for tears before use. Use proper removal techniques to avoid skin contact.[5]
Body Protective Clothing / Lab CoatWear a buttoned lab coat and appropriate protective clothing to prevent skin exposure.[3][4] Contaminated clothing must be removed immediately and laundered separately before reuse.[3]
Respiratory NIOSH-Approved RespiratorRequired when working outside of a fume hood or when dust generation is likely. Use in a well-ventilated area is the minimum requirement.[3][6] Avoid breathing dust.[3][7]

Operational Plan: Step-by-Step Handling Procedure

Follow this workflow to ensure safe handling from preparation to disposal.

Preparation and Engineering Controls
  • Designated Area: Conduct all work with this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][6]

  • Ventilation: Ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible and operational.[4]

  • Prohibit Consumption: Do not eat, drink, or smoke in the handling area.[3]

Handling the Chemical
  • Personal Contact: Avoid all personal contact with the substance, including inhalation and direct contact with skin and eyes.[3]

  • Dust Minimization: As this is a solid compound, handle it carefully to avoid generating dust.[3] Use tools and techniques that minimize aerosolization.

  • Container Management: Keep the container securely sealed when not in use.[3]

Storage
  • Conditions: Store in a dry, cool, and well-ventilated place.[4][7]

  • Security: The storage location should be locked to restrict access.[3][7]

  • Incompatibilities: Keep away from strong oxidizing agents.[4][7]

Post-Handling and Decontamination
  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.[3]

  • Work Area: Decontaminate the work surface upon completion of tasks.

  • PPE Removal: Remove gloves, lab coat, and other PPE in a manner that avoids contaminating yourself or the surrounding area.

Emergency and Disposal Plan

Spill Response Protocol

In the event of a spill, follow these steps immediately:

  • Alert Personnel: Notify everyone in the immediate area and evacuate if necessary.[3]

  • Control Ignition: Remove all sources of ignition.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[3]

  • Cleanup (Dry Spill):

    • Wear full PPE, including respiratory protection.[3]

    • Use dry cleanup procedures. Gently sweep or vacuum (using an explosion-proof, grounded vacuum) the material.[3]

    • Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[3][5]

  • Decontamination: Wash the spill area thoroughly with water, preventing runoff into drains.[3]

First Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately rinse cautiously with fresh running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing.[3][7] Seek immediate medical attention.[7]
Skin Contact Take off contaminated clothing immediately.[5] Wash the affected area with plenty of soap and running water.[3][7] If skin irritation occurs, get medical advice.[7]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][7] If you feel unwell, call a POISON CENTER or doctor.[3][7]
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a POISON CENTER or doctor immediately.[5]
Waste Disposal Plan
  • Classification: this compound and its containers should be treated as hazardous waste.

  • Procedure: Dispose of contents and containers at an approved waste disposal plant or an authorized hazardous waste collection point in accordance with local, state, and federal regulations.[3][7]

  • Environmental Protection: Do not allow the chemical to be released into the environment, including sewer systems and waterways.[5]

Visualized Workflow

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Operational Phase cluster_post 3. Post-Handling Phase cluster_emergency 4. Emergency Response prep Review SDS & Prepare Work Area (Fume Hood, Emergency Equipment) ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe handle Handle Chemical (Weighing, Transferring) ppe->handle storage Store Securely (Cool, Dry, Ventilated, Locked) handle->storage spill Spill Occurs handle->spill exposure Personal Exposure Occurs handle->exposure decon Decontaminate Work Area storage->decon dispose Dispose of Waste Properly decon->dispose wash Remove PPE & Wash Hands dispose->wash spill_response Execute Spill Response Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Logical workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dimethoxystilbene
Reactant of Route 2
Reactant of Route 2
4,4'-Dimethoxystilbene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。